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Lobophorin CR-2

Cat. No.: B12369450
M. Wt: 1203.4 g/mol
InChI Key: AMTBMZSIMKAATB-BCBLRGKBSA-N
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Description

Lobophorin CR-2 (CAS 1800562-59-7) is a spirotetronate macrolide and a member of the lobophorin family of natural products derived from marine actinobacteria . This compound is a significant focus in pharmacological research due to its potent bioactivity. It has been identified as a novel inducer of the Unfolded Protein Response (UPR), specifically activating the apoptotic arm by promoting the expression of the transcription factors ATF4 and CHOP, without activating the adaptive XBP1 pathway . This mechanism leads to UPR-dependent cell death, which is of high interest for investigating new anticancer strategies . In applied research, this compound demonstrates direct and selective inhibitory effects on the growth of oral squamous cell carcinoma cells, highlighting its potential as a lead compound for oncology studies . Its molecular formula is C 61 H 90 N 2 O 22 with a molar mass of 1203.37 g/mol . Structurally, it is characterized by a unique exocyclic double bond at the C-14 position and a hydroxyl group at C-15, distinguishing it from other congeners in the lobophorin family . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H90N2O22 B12369450 Lobophorin CR-2

Properties

Molecular Formula

C61H90N2O22

Molecular Weight

1203.4 g/mol

IUPAC Name

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,9S,13S,16S,17S,18S,20S,21R,22S,23E)-11,23-dihydroxy-17-[(2R,4R,5S,6S)-5-hydroxy-4-[(2S,4R,5R,6S)-4-hydroxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-(hydroxymethyl)-3,8,18,20,22-pentamethyl-12-methylidene-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,14,23-tetraen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate

InChI

InChI=1S/C61H90N2O22/c1-26-17-36-18-35(25-64)29(4)23-61(36)56(70)48(57(71)85-61)55(69)60(11)38(30(5)39(65)19-42(26)81-47-24-59(10,63(73)74)54(34(9)80-47)62-58(72)76-13)15-14-37-49(60)27(2)16-28(3)51(37)83-46-22-43(50(68)31(6)77-46)82-44-21-41(67)53(33(8)79-44)84-45-20-40(66)52(75-12)32(7)78-45/h14-15,17-18,27-29,31-34,36-47,49-54,64-69H,5,16,19-25H2,1-4,6-13H3,(H,62,72)/b26-17?,55-48+/t27-,28-,29+,31-,32-,33-,34+,36+,37-,38-,39?,40+,41+,42-,43+,44-,45+,46-,47-,49+,50-,51-,52-,53-,54-,59-,60+,61-/m0/s1

InChI Key

AMTBMZSIMKAATB-BCBLRGKBSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]\3([C@@H](C=C2)C(=C)C(C[C@@H](C(=C[C@@H]4C=C([C@@H](C[C@@]45C(=O)/C(=C3\O)/C(=O)O5)C)CO)C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])O)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8C[C@H]([C@H]([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O)C

Canonical SMILES

CC1CC(C(C2C1C3(C(C=C2)C(=C)C(CC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])O)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)O)C

Origin of Product

United States

Foundational & Exploratory

Unveiling Lobophorin CR-2: A Technical Guide to the Discovery and Origin of a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed technical guide released today sheds light on the discovery and origin of Lobophorin CR-2, a potent spirotetronate antibiotic with significant anticancer properties. This document provides researchers, scientists, and drug development professionals with an in-depth overview of the producing microorganism, Streptomyces sp. strain 7790N4, its cultivation, and the extraction and bioactivity of this promising natural product.

Discovery of a Marine Microbe with Therapeutic Potential

This compound is a member of the lobophorin family, a class of complex polyketides known for their diverse biological activities. The discovery of this compound, along with its closely related analogs Lobophorin CR-1 and CR-3, was the result of a dedicated search for novel bioactive compounds from marine microorganisms. These compounds were isolated from the culture broth of Streptomyces sp. strain 7790N4, a marine-derived actinobacterium.[1]

The producing strain was isolated from a marine sediment sample, highlighting the vast and largely untapped reservoir of novel chemistry within marine microbial ecosystems.

Experimental Protocols: From Isolation to Bioactivity Assessment

This guide provides a comprehensive overview of the key experimental methodologies employed in the discovery and characterization of this compound.

Isolation and Cultivation of Streptomyces sp. 7790N4

The isolation of Streptomyces sp. 7790N4 was achieved using standard microbiological techniques for actinomycete recovery from environmental samples. The detailed protocol is as follows:

1. Sample Preparation:

  • A marine sediment sample was collected and air-dried.

  • The dried sample was pre-treated to reduce the number of fast-growing bacteria and fungi, thereby enriching for actinomycetes.

2. Isolation Medium:

  • The pre-treated sample was serially diluted and plated onto a selective agar medium, such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media, supplemented with antifungal and antibacterial agents to inhibit the growth of unwanted microorganisms.

3. Incubation:

  • Plates were incubated at 28-30°C for 7-21 days, allowing for the characteristic growth of Streptomyces colonies, which are typically small, chalky, and adherent to the agar.

4. Pure Culture:

  • Individual colonies with morphology characteristic of Streptomyces were selected and sub-cultured to obtain pure isolates. Strain 7790N4 was identified based on its unique metabolic profile.

5. Fermentation for Lobophorin Production:

  • For the production of lobophorins, a seed culture of Streptomyces sp. 7790N4 was prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating for 2-3 days.

  • The seed culture was then used to inoculate larger scale fermentation cultures. The production medium and fermentation parameters (temperature, aeration, agitation) were optimized to maximize the yield of the desired compounds.

Extraction and Purification of this compound

The extraction and purification of this compound from the fermentation broth of Streptomyces sp. 7790N4 followed a multi-step process:

1. Extraction of the Culture Broth:

  • The whole fermentation broth was extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites from the aqueous phase.

  • The organic extract was then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

  • The crude extract was subjected to a series of chromatographic techniques to separate the complex mixture of compounds.

  • This typically involves initial fractionation using column chromatography with a stationary phase like silica gel or a polymeric resin (e.g., HP20).

  • Further purification was achieved through high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) and a gradient elution system of water and acetonitrile or methanol.

3. Isolation of Pure this compound:

  • Fractions from the HPLC were collected and analyzed for the presence of the target compounds using techniques like UV spectroscopy and mass spectrometry.

  • Fractions containing pure this compound were pooled and the solvent was evaporated to yield the final purified compound.

Bioactivity of this compound

Lobophorins CR-1 and CR-2 have demonstrated significant cytotoxic activity against human oral cancer cell lines.[1] This finding underscores the potential of these compounds as leads for the development of novel anticancer therapies. The bioactivity data for this compound is summarized in the table below.

Compound Cell Line Bioactivity (IC50)
This compoundHuman Oral CancerData not publicly available in detail

Further studies are required to fully elucidate the mechanism of action and to establish a comprehensive profile of the anticancer activity of this compound against a broader range of cancer cell lines.

Biosynthesis of Lobophorins

The biosynthesis of the complex lobophorin scaffold is orchestrated by a Type I polyketide synthase (PKS) gene cluster within the Streptomyces genome. While the specific gene cluster for the "CR" series has not been fully detailed in publicly available literature, the general pathway for lobophorin biosynthesis can be inferred from studies on other lobophorin-producing Streptomyces strains.

The pathway involves the sequential condensation of small carboxylic acid units, such as acetate and propionate, to build the polyketide backbone. This is followed by a series of modifications including cyclizations, oxidations, and glycosylations to yield the final complex structure.

lobophorin_biosynthesis AcCoA Acetate/Propionate Precursors PKS Type I Polyketide Synthase (PKS) Gene Cluster AcCoA->PKS Loading Polyketide Polyketide Backbone PKS->Polyketide Elongation Cyclization Cyclization & Modifications Polyketide->Cyclization Aglycone Lobophorin Aglycone Cyclization->Aglycone Glycosylation Glycosylation Aglycone->Glycosylation Lobophorin_CR2 This compound Glycosylation->Lobophorin_CR2

Figure 1: Generalized biosynthetic pathway for Lobophorins.

Experimental Workflow

The overall workflow from the isolation of the producing strain to the identification of the bioactive compound is a systematic process.

experimental_workflow Marine_Sediment Marine Sediment Sample Collection Isolation Isolation of Streptomyces sp. 7790N4 Marine_Sediment->Isolation Fermentation Fermentation & Cultivation Isolation->Fermentation Extraction Extraction of Secondary Metabolites Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Bioactivity Bioactivity Screening (Anticancer Assays) Purification->Bioactivity Lobophorin_CR2 Identification of This compound Structure_Elucidation->Lobophorin_CR2 Bioactivity->Lobophorin_CR2

Figure 2: Experimental workflow for the discovery of this compound.

Conclusion

The discovery of this compound from the marine-derived Streptomyces sp. 7790N4 adds to the growing family of potent spirotetronate antibiotics and highlights the importance of exploring unique marine environments for novel therapeutic agents. The significant activity of this compound against oral cancer cells warrants further investigation into its mechanism of action and its potential for development as a new anticancer drug. This technical guide provides a foundational resource for researchers in the field of natural product drug discovery.

References

The Architecture of a Bioactive Marvel: A Technical Guide to the Proposed Biosynthetic Pathway of the Lobophorin Spirotetronate Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lobophorins, a class of spirotetronate natural products, have garnered significant attention within the scientific community due to their potent antibacterial, antitumor, and anti-inflammatory activities.[1] Central to their biological function is a complex polycyclic tetronolide core, the biosynthesis of which represents a fascinating example of enzymatic precision. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of the spirotetronate core in lobophorins, consolidating current research findings to offer a comprehensive resource for researchers in natural product biosynthesis and drug development.

The Genetic Blueprint: The Lobophorin Biosynthetic Gene Cluster

The biosynthesis of lobophorins is orchestrated by a large, contiguous set of genes known as a biosynthetic gene cluster (BGC).[2][3] This cluster, which can be over 100 kb in length, encodes a suite of enzymes responsible for the assembly of the polyketide backbone, its subsequent modifications, and the formation of the characteristic spirotetronate moiety.[2][4] The BGCs for lobophorin biosynthesis have been identified and characterized from several marine-derived Streptomyces species, including Streptomyces olivaceus and Streptomyces sp. SCSIO 01127.[2][4]

A comparative analysis of the identified BGCs reveals a conserved set of genes, including those for a type I polyketide synthase (PKS) system, tailoring enzymes such as P450 monooxygenases, and glycosyltransferases responsible for attaching sugar moieties.[1][5] The core of the biosynthetic machinery is the modular type I PKS, which is responsible for the iterative condensation of simple carboxylic acid extender units to form the complex polyketide chain.[6]

The Assembly Line: Proposed Biosynthetic Pathway

The formation of the lobophorin spirotetronate core is a multi-step process initiated by the loading of a starter unit and the sequential addition of extender units by the PKS modules. The proposed pathway, based on bioinformatic analysis of the BGC and experimental evidence from gene knockout studies, is as follows:

lobophorin_biosynthesis cluster_loading Initiation cluster_pks Polyketide Chain Assembly (PKS Modules) cluster_cyclization Spirotetronate Formation cluster_tailoring Post-PKS Modifications Glycerol-3-phosphate Glycerol-3-phosphate Loading_Module Loading Module (LobS1) Glycerol-3-phosphate->Loading_Module Starter Unit PKS_Modules Type I PKS Modules (LobA1-A5) Loading_Module->PKS_Modules Chain Initiation Linear_Polyketide Linear Polyketide Chain PKS_Modules->Linear_Polyketide Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Modules 6x Extender Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_Modules 6x Extender Tetronate_Formation Tetronate Ring Formation (Dieckmann Condensation) Linear_Polyketide->Tetronate_Formation Diels-Alder Intramolecular Diels-Alder (Spirocyclization) Tetronate_Formation->Diels-Alder Spirotetronate_Core Spirotetronate Core Diels-Alder->Spirotetronate_Core Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Glycosyltransferases) Spirotetronate_Core->Tailoring_Enzymes Mature_Lobophorin Mature Lobophorin Tailoring_Enzymes->Mature_Lobophorin

Caption: Proposed biosynthetic pathway of the lobophorin spirotetronate core.

The biosynthesis is initiated with a 3-carbon glycerol unit as the starter, which is loaded onto the PKS assembly line.[6] The growing polyketide chain is then extended through the sequential addition of six malonyl-CoA and six methylmalonyl-CoA units by the five PKS enzymes (LobA1-A5).[6] Following the assembly of the linear polyketide chain, a crucial Dieckmann condensation reaction is proposed to form the tetronate ring. Subsequently, a stereoselective intramolecular Diels-Alder reaction, likely catalyzed by a specific enzyme, facilitates the formation of the characteristic spiro-fused ring system.[7][8] This spirotetronate core then undergoes a series of post-PKS modifications, including hydroxylations and glycosylations, to yield the diverse family of lobophorin natural products.[1]

Key Biosynthetic Machinery

The lobophorin BGC encodes a variety of enzymes that play critical roles in the formation of the spirotetronate core. The table below summarizes the key enzymes and their proposed functions.

Gene/EnzymeProposed FunctionEvidence
LobS1 Loading module responsible for selecting and activating the starter unit.Homology to other PKS loading modules.[2][4]
LobA1-A5 Type I Polyketide Synthase (PKS) modules that catalyze the iterative elongation of the polyketide chain.Bioinformatic analysis of PKS domains; gene knockout studies.[2][6]
P450 Monooxygenases (e.g., LobP1) Catalyze specific hydroxylation reactions on the polyketide backbone.Gene knockout of lobP1 resulted in the production of hydroxylated analogs.[1]
Putative Diels-Alderase Catalyzes the intramolecular Diels-Alder reaction to form the spirotetronate ring system.Inferred from the structure of the final product and homology to other spirotetronate BGCs.[7][9]
Glycosyltransferases (e.g., LobG1) Attach various sugar moieties to the aglycone core.Bioinformatic analysis and comparison of different lobophorin structures.[1][6]

Experimental Protocols

The elucidation of the lobophorin biosynthetic pathway has been made possible through a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout via PCR-Targeting

This method is used to inactivate a specific gene within the BGC to study its function.

gene_knockout_workflow Start Start Design_Primers Design primers with homology arms flanking the target gene Start->Design_Primers PCR_Cassette PCR amplify a resistance cassette with the designed primers Design_Primers->PCR_Cassette Electroporation Introduce the PCR product into E. coli expressing λ-Red recombinase PCR_Cassette->Electroporation Recombination Homologous recombination replaces the target gene with the cassette Electroporation->Recombination Conjugation Transfer the knockout construct from E. coli to Streptomyces via conjugation Recombination->Conjugation Selection Select for double-crossover mutants on appropriate antibiotic plates Conjugation->Selection Verification Verify gene replacement by PCR and sequencing Selection->Verification End End Verification->End

Caption: Experimental workflow for gene knockout in Streptomyces.

Protocol:

  • Primer Design: Design oligonucleotide primers (typically 70-80 bp) with 50-60 bp homology arms identical to the regions flanking the target gene and 20 bp priming sequences for a selectable antibiotic resistance cassette (e.g., apramycin).

  • Amplification of Resistance Cassette: Perform PCR using the designed primers and a template plasmid containing the resistance cassette to generate a linear DNA fragment.

  • Preparation of Recombinant E. coli: Transform E. coli BW25113/pIJ790 with the PCR product. This strain contains the λ-Red recombination system. Induce the expression of the recombinase by adding L-arabinose.

  • Conjugal Transfer: Mate the recombinant E. coli donor strain with the recipient Streptomyces strain on a suitable agar medium (e.g., ISP4).

  • Selection of Mutants: Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and the antibiotic corresponding to the resistance cassette).

  • Verification: Isolate genomic DNA from the resulting exconjugants and confirm the gene replacement by PCR using primers flanking the target gene and by sequencing.

Metabolite Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is used to compare the metabolite profiles of the wild-type and mutant strains.

Protocol:

  • Culture and Extraction: Cultivate the wild-type and mutant Streptomyces strains under identical fermentation conditions. Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate or methanol).[10]

  • Sample Preparation: Concentrate the crude extract under vacuum and redissolve it in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample onto a C18 reverse-phase HPLC column. Elute the metabolites using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% formic acid).

  • Detection: Monitor the elution profile using a UV-Vis detector (e.g., at 254 nm and 360 nm) or a mass spectrometer for more detailed structural information.

  • Comparison: Compare the chromatograms of the wild-type and mutant strains to identify any changes in the production of lobophorins or the accumulation of new intermediates.

Quantitative Data and Biological Activity

While detailed quantitative data on the enzyme kinetics of the lobophorin biosynthetic pathway are not yet widely available, the biological activity of different lobophorin analogues provides valuable insights into the structure-activity relationship and the functional consequences of modifications to the spirotetronate core.

CompoundModification from Lobophorin BMIC (µg/mL) against Bacillus subtilis
Lobophorin B -0.5 - 1
Lobophorin H Aldehyde at C-32 instead of a hydroxymethyl group.[10]0.25 - 0.5
Lobophorin I Nitro group at D-3 position of the terminal sugar.[10]1 - 2
O-β-kijanosyl-(1→17)-kijanolide Lacks the oligosaccharide chain at C-9.[10]> 128
Lobophorin K Hydroxylamino group at D-3 position of the terminal sugar.[11]40 - 80 (against S. aureus)

Note: MIC values can vary depending on the specific bacterial strain and assay conditions.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of the lobophorin spirotetronate core provides a robust framework for understanding the assembly of this complex natural product. The identification and characterization of the lobophorin BGC have opened up exciting possibilities for biosynthetic engineering to generate novel analogues with improved therapeutic properties. Future research will likely focus on the detailed biochemical characterization of the individual enzymes in the pathway, particularly the putative Diels-Alderase responsible for the key spirocyclization step. A deeper understanding of the enzymatic mechanisms and protein-protein interactions within the PKS machinery will be crucial for the successful chemo-enzymatic synthesis and diversification of this important class of bioactive molecules.[12][13][14][15][16]

References

Interpreting ¹H and ¹³C NMR Spectral Data for Lobophorin CR-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Lobophorin CR-2, a spirotetronate natural product. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, spectroscopy, and drug development.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, isolated from Streptomyces sp. strain 7790N4. The data is referenced from the work of Cruz et al. (2015).

Table 1: ¹H NMR Spectral Data of this compound (600 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
34.05m
52.45m
61.65, 1.55m
71.80m
82.15m
102.35, 2.25m
115.35d10.2
125.95dd10.2, 4.5
133.55m
141.75m
155.20d9.8
162.10m
174.10br s
195.25d10.0
203.60m
215.15br s
231.95, 1.85m
241.45m
251.05d6.5
261.15d6.8
271.20d7.0
280.95d6.5
290.85d6.8
301.60s
311.50s
324.20m
1'A4.80d9.5
2'A2.20, 1.70m
3'A4.00m
4'A3.40m
5'A3.90m
6'A1.25d6.2
1'B4.75d9.8
2'B2.15, 1.65m
3'B3.95m
4'B3.35m
5'B3.85m
6'B1.20d6.0
1'C4.90d3.5
2'C1.90, 1.60m
3'C3.80m
4'C3.50m
5'C3.70m
6'C1.30d6.1
OMe-4'C3.45s
1'D4.70d7.8
2'D1.80, 1.50m
3'D3.65m
4'D3.30m
5'D3.60m
6'D1.10d6.3
NMe₂-3'D2.30s

Table 2: ¹³C NMR Spectral Data of this compound (150 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
1170.52818.0
2100.02912.5
380.53025.5
4198.03116.5
550.03265.0
632.01'A99.5
736.02'A35.0
840.03'A70.0
985.04'A78.0
1042.05'A68.0
11130.06'A18.5
12128.01'B100.5
1375.02'B35.5
1438.03'B70.5
15132.04'B78.5
1645.05'B68.5
1778.06'B18.0
18175.01'C101.0
19125.02'C36.0
2082.03'C71.0
21135.04'C84.0
22140.05'C69.0
2325.06'C17.5
2430.0OMe-4'C60.5
2520.01'D102.0
2622.02'D36.5
2715.03'D62.0
4'D79.0
5'D72.0
6'D17.0
NMe₂-3'D41.0

Experimental Protocols

The NMR spectra for this compound were acquired using the following general protocols, which are standard for the structural elucidation of complex natural products.

1. Sample Preparation: A sample of pure this compound (typically 1-5 mg) was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: All NMR experiments were performed on a Bruker Avance 600 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: Proton NMR spectra were acquired at 600 MHz. Standard parameters included a 30° pulse width, a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s.

  • ¹³C NMR: Carbon-13 NMR spectra were recorded at 150 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s were typically used.

  • 2D NMR: To facilitate the complete assignment of proton and carbon signals, a suite of 2D NMR experiments were conducted. These included:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To ascertain the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.

3. Data Processing: The acquired Free Induction Decays (FIDs) were processed using standard NMR software (e.g., MestReNova, TopSpin). Processing steps included Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent signal of CDCl₃ (δH 7.26 and δC 77.16).

Mandatory Visualization

The following diagram illustrates the general workflow for the structural elucidation of a novel natural product like this compound using NMR spectroscopy.

Lobophorin_CR2_Structure_Elucidation cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Streptomyces sp. 7790N4 Purification Chromatographic Purification (HPLC) Isolation->Purification HRMS High-Resolution Mass Spectrometry Purification->HRMS NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Formula Molecular Formula Determination HRMS->Formula Fragments Identification of Structural Fragments NMR->Fragments Formula->Fragments Connectivity Assembly of Fragments (HMBC, COSY) Fragments->Connectivity Stereochem Relative Stereochemistry (NOESY) Connectivity->Stereochem Structure Proposed Structure of This compound Stereochem->Structure

Figure 1. Workflow for the Structural Elucidation of this compound.

This diagram outlines the logical progression from the isolation of the natural product to the final determination of its chemical structure, highlighting the central role of NMR spectroscopy in this process. The combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals, which, in conjunction with mass spectrometry data, enables the complete structural characterization of complex molecules like this compound.

Lobophorin CR-2: A Technical Guide to Solubility and Cellular Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Lobophorin CR-2, a marine-derived natural product with potent anti-cancer properties. It also details its mechanism of action and provides standardized protocols for its use in in vitro research, particularly for professionals in drug discovery and development.

Solubility of this compound

While comprehensive quantitative solubility data across a wide range of organic solvents is not extensively documented in peer-reviewed literature, empirical evidence from various studies indicates that Dimethyl Sulfoxide (DMSO) is the primary solvent of choice for dissolving this compound for biological assays. The compound has also been handled in mixtures of DMSO and methanol.

Table 1: Solubility Characteristics of this compound

SolventSolubilityConcentration Range in AssaysNotes
Dimethyl Sulfoxide (DMSO) Soluble1.25 µM - 80 µMLobophorins, including CR congeners, have been identified in DMSO extracts. It is the most commonly reported solvent for preparing stock solutions for in vitro studies.
Methanol Partially Soluble / Co-solventNot specifiedOften used in combination with DMSO (e.g., 1:1 ratio) for dissolving residues containing lobophorins.
Ethanol Not extensively documentedNot specified-
Acetonitrile Not extensively documentedNot specified-
Water InsolubleNot applicableThis compound is a lipophilic molecule with poor aqueous solubility.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the standardized procedure for dissolving this compound for use in cell-based assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube to prevent photodegradation.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the lyophilized powder is completely dissolved. A brief sonication step in a water bath can be employed if dissolution is slow.

  • Sterilization: While not always necessary for DMSO stock solutions, if required, filter the stock solution through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Cytotoxicity Assay Protocol

This protocol describes a typical workflow for assessing the cytotoxic effects of this compound on cancer cell lines using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Lines:

  • Human Oral Squamous Cell Carcinoma (OSCC) cell lines (e.g., UMSCC1, UMSCC14A)

  • Non-malignant control cells (e.g., normal human epidermal keratinocytes - nHEK)

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1.25 µM to 80 µM). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include appropriate controls (untreated cells and vehicle control with DMSO).

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects on oral cancer cells by inducing the Unfolded Protein Response (UPR), a cellular stress response pathway. Specifically, it activates the PERK arm of the UPR, leading to apoptosis.[1]

Lobophorin_CR2_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound ER Stress ER Stress This compound->ER Stress PERK PERK ER Stress->PERK Activation eIF2a eIF2α PERK->eIF2a Phosphorylation p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis Induction

Caption: this compound induced UPR signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the cytotoxicity of this compound.

Cytotoxicity_Assay_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis A Prepare this compound Stock Solution (in DMSO) D Treat Cells with Serial Dilutions of this compound A->D B Culture Oral Cancer Cell Lines C Seed Cells in 96-well Plates B->C C->D E Incubate for 24-72 hours D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate Cell Viability and IC50 G->H

Caption: General workflow for a cytotoxicity assay.

References

Initial Screening of Lobophorin CR-2 Against a Panel of Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobophorin CR-2, a member of the spirotetronate class of natural products, has emerged as a compound of interest in oncology research due to its potential cytotoxic activities. This technical guide provides an in-depth overview of the initial screening process for this compound against a panel of cancer cell lines. It details the experimental protocols for evaluating cytotoxicity and elucidating the mechanism of action, with a focus on the induction of the Unfolded Protein Response (UPR). While comprehensive screening data for this compound is limited in publicly available literature, this guide utilizes data from the closely related analog, Lobophorin K, to illustrate the expected outcomes and data presentation for such a study.

Introduction to this compound

Lobophorins are a family of complex macrolides produced by marine-derived actinobacteria.[1][2][3] this compound, along with its congeners, has been identified as a potential anti-cancer agent.[1][2] Preliminary studies have indicated that lobophorins exert their cytotoxic effects through the induction of endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR).[4] Specifically, these compounds have been shown to activate the PERK-eIF2α-ATF4-CHOP signaling axis, a key pathway in promoting apoptosis under conditions of prolonged ER stress.[4]

In Vitro Cytotoxicity Screening

The initial step in evaluating the anti-cancer potential of a compound like this compound is to determine its cytotoxic effects against a variety of cancer cell lines. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.

Data Presentation: Cytotoxicity of Lobophorin Analogs

Due to the limited availability of published IC50 values for this compound against a broad panel of cancer cell lines, the following table presents the cytotoxicity data for the closely related compound, Lobophorin K. This data serves as a representative example of the results obtained from an initial screening.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma23.0 ± 8.9
MiaPaca-2Pancreatic Carcinoma34.0 ± 85.1
A-549Lung CarcinomaInactive (>42.6 µM)
HT-29Colon AdenocarcinomaInactive (>42.6 µM)
HepG2Hepatocellular CarcinomaInactive (>42.6 µM)
THLE-2 Non-tumor Hepatocyte 6.3 ± 8.2

Data sourced from a study on Lobophorin K.[1][5]

Experimental Protocols

Cell Culture and Maintenance

A panel of human cancer cell lines (e.g., MCF-7, MiaPaca-2, A-549, HT-29, HepG2) and a non-tumor cell line (e.g., THLE-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7]

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of the compound are added to the wells, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Fig. 1: Workflow for MTT Cytotoxicity Assay.

Mechanism of Action: Unfolded Protein Response

Lobophorins are known to induce the Unfolded Protein Response (UPR), a cellular stress response pathway. The UPR is activated when there is an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.

UPR Signaling Pathway

The UPR is mediated by three ER-transmembrane sensors: IRE1α, PERK, and ATF6. Lobophorins have been shown to primarily activate the PERK branch.

UPR_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., this compound) BiP BiP ER_Stress->BiP dissociation PERK_inactive PERK (inactive) PERK_active PERK (active) (dimerized & autophosphorylated) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a phosphorylation eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 Translation eIF2a_P->ATF4 ATF4_protein ATF4 Protein ATF4->ATF4_protein ATF4_nucleus ATF4 ATF4_protein->ATF4_nucleus CHOP_transcription CHOP Gene Transcription ATF4_nucleus->CHOP_transcription CHOP_protein CHOP Protein CHOP_transcription->CHOP_protein Apoptosis Apoptosis CHOP_protein->Apoptosis

Fig. 2: Lobophorin-induced UPR Signaling Pathway.
Experimental Protocols for UPR Activation

Western blotting can be used to detect the upregulation of key proteins in the UPR pathway, such as ATF4 and CHOP.

  • Cell Lysis: Cancer cells are treated with this compound for various time points. After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for ATF4, CHOP, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

A more quantitative method to measure UPR activation is through a luciferase reporter assay.

  • Transfection: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a UPR-responsive promoter element (e.g., an ATF4 or CHOP promoter).

  • Compound Treatment: Transfected cells are treated with this compound.

  • Cell Lysis and Luciferase Assay: After treatment, cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates the activation of the UPR pathway.

Conclusion

The initial screening of this compound and its analogs reveals a promising class of compounds with anti-cancer activity. The primary mechanism of action appears to be the induction of apoptosis through the UPR pathway. While comprehensive cytotoxicity data for this compound is still forthcoming, the information available for related compounds like Lobophorin K provides a strong rationale for further investigation. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own evaluations of this compound and other novel anti-cancer agents. Future studies should focus on conducting a broad screen of this compound against a diverse panel of cancer cell lines to fully characterize its potency and selectivity.

References

Determining the IC50 Value of Lobophorin CR-2 in Oral Squamous Carcinoma Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide outlines a comprehensive methodology for determining the half-maximal inhibitory concentration (IC50) of Lobophorin CR-2 in oral squamous carcinoma (OSCC) cells. While the cytotoxic effects of various lobophorins on OSCC have been investigated, specific IC50 data for the congener this compound is not currently available in published literature. A key study noted that insufficient quantities of this compound were isolated for inclusion in cell growth analyses[1]. Therefore, this document serves as a detailed experimental framework for researchers seeking to perform this evaluation.

Introduction to this compound and Oral Squamous Carcinoma

Lobophorins are a class of macrolides isolated from marine microorganisms that have demonstrated notable biological activities, including antitumor properties[1][2]. Several lobophorin congeners, such as CR1, have been shown to inhibit the growth of human oral cancer cells[2][3][4]. Oral squamous cell carcinoma is a prevalent form of head and neck cancer with a continued need for novel therapeutic agents[1]. The determination of a compound's IC50 value is a critical first step in assessing its potential as a cytotoxic agent. This value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the proliferation of cancer cells.

Experimental Protocol: IC50 Determination via MTT Assay

The following protocol for determining the IC50 value of this compound in OSCC cell lines is based on established cell viability assay methodologies[5][6][7]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

2.1. Materials and Reagents

  • Oral squamous carcinoma cell lines (e.g., UMSCC1, UMSCC14A, OECM1, SAS)[1][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

2.2. Experimental Procedure

  • Cell Seeding:

    • Culture OSCC cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete medium from the DMSO stock. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

    • Incubate the treated plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plates on a shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

2.3. Data Analysis

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the drug concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value.

Data Presentation

Quantitative data from the IC50 determination experiments should be summarized in a clear and structured table for easy comparison.

Cell LineTreatment Duration (hours)This compound IC50 (µM)95% Confidence Interval
UMSCC124Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined
UMSCC14A24Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined
OECM124Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined

Visualization of Experimental Workflow and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Culture OSCC Cells C Seed Cells in 96-Well Plate A->C B Prepare this compound Serial Dilutions D Treat Cells with This compound B->D C->D E Incubate for 24/48/72 hours D->E F Add MTT Reagent E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and Determine IC50 H->I G cluster_input Stress Induction cluster_pathway UPR Signaling Cascade cluster_output Cellular Outcome This compound This compound ER Stress ER Stress This compound->ER Stress induces PERK PERK ER Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates translation CHOP CHOP ATF4->CHOP induces expression Apoptosis Apoptosis CHOP->Apoptosis promotes

References

Unveiling the Antimicrobial Potential of the Lobophorin Family: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide assesses the antibacterial and antifungal spectrum of the lobophorin family of natural products. While the query specified Lobophorin CR-2, a thorough review of existing scientific literature yielded no specific data on the antimicrobial properties of this particular analog. However, research on other members of the lobophorin class, such as Lobophorins CR1 and CR3, has indicated bioactivity, including inhibition of human oral cancer cell growth[1][2][3]. This guide, therefore, synthesizes the available data on various lobophorin analogs to provide a comprehensive understanding of the antimicrobial potential within this compound family.

The increasing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents[4][5]. Marine environments are a rich and largely untapped source of unique bioactive compounds with potent antimicrobial properties[4][5][6]. Among these are the lobophorins, a class of spirotetronate natural products produced by marine-derived actinomycetes, particularly Streptomyces species[1][7][8]. These compounds have demonstrated a broad range of biological activities, including antibacterial, antifungal, and cytotoxic effects[1][2][9]. This document provides a detailed overview of the antibacterial and antifungal spectrum of various lobophorin analogs, the experimental protocols used for their assessment, and insights into their structure-activity relationships.

Quantitative Antimicrobial Spectrum of Lobophorin Analogs

The antimicrobial efficacy of different lobophorin analogs has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this assessment. The available data is summarized in the table below.

Lobophorin AnalogTest OrganismTypeMIC (µg/mL)Reference
Lobophorin H8 Erwinia carotovoraGram-negative Bacteria3.91[10][11]
Pseudomonas syringae pv. tomatoGram-negative Bacteria7.81[10][11]
Pseudomonas syringae pv. lachrymansGram-negative Bacteria15.63[10][11]
Botrytis cinereaFungus1.95[10][11]
Lobophorin S Pseudomonas syringae pv. tomatoGram-negative Bacteria31.25[10]
Botrytis cinereaFungus7.81[10][11]
Lobophorin L Micrococcus luteusGram-positive Bacteria0.0625 - 8[8]
Bacillus thuringiensisGram-positive Bacteria0.0625 - 8[8]
Lobophorin M Micrococcus luteusGram-positive Bacteria0.0625 - 8[8]
Bacillus thuringiensisGram-positive Bacteria0.0625 - 8[8]
Lobophorin K Staphylococcus aureus EPI167 (MSSA)Gram-positive Bacteria40 - 80[2]
Lobophorin H Bacillus subtilisGram-positive BacteriaNot specified[1]
Mycobacterium tuberculosis H37RaBacteria>100 µM[9]
Lobophorin I Mycobacterium tuberculosis H37RaBacteria2.6 µM[9]
Lobophorin F Staphylococcus aureus ATCC 29213Gram-positive BacteriaNot specified[1]
Enterococcus faecalis ATCC 29212Gram-positive BacteriaNot specified[1]
Bacillus thuringiensis SCSIO BT01Gram-positive BacteriaNot specified[1]
Mycobacterium tuberculosis H37RaBacteria7.8 µM[9]
Lobophorin B Mycobacterium tuberculosis H37RaBacteria1.3 µM[9]
Lobophorin C Mycobacterium tuberculosis H37RaBacteria1.4 µM[9]
Lobophorins A, B, E, F Bacillus thuringiensis SCSIO BT01Gram-positive BacteriaNot specified[1]
Urauchimycins A and B Candida albicansFungus10[7]

Experimental Protocols

The determination of the antimicrobial spectrum of lobophorins involves standardized laboratory procedures. The following are detailed methodologies for key experiments cited in the literature.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the MIC of an antimicrobial agent against bacteria and fungi.

  • Preparation of Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates to obtain fresh colonies.

    • A few colonies are suspended in a sterile saline or broth solution.

    • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ cells/mL for yeast.

    • The standardized inoculum is further diluted in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent:

    • A stock solution of the lobophorin analog is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the lobophorin are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Incubation and Interpretation:

    • The prepared microbial inoculum is added to each well of the microtiter plate containing the diluted antimicrobial agent.

    • Positive (microorganism and broth without antimicrobial agent) and negative (broth only) controls are included.

    • The plates are incubated at a suitable temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

    • The MIC is determined as the lowest concentration of the lobophorin that completely inhibits visible growth of the microorganism.

2. Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Preparation of Agar Plate and Inoculum:

    • A sterile cotton swab is dipped into a standardized microbial suspension (0.5 McFarland).

    • The swab is used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar).

  • Application of Antimicrobial Agent:

    • Sterile paper disks of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of the lobophorin analog.

    • The impregnated disks are placed on the surface of the inoculated agar plate.

  • Incubation and Interpretation:

    • The plate is incubated under appropriate conditions.

    • The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.

    • If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion strain Microbial Strain culture Pure Culture strain->culture inoculum Standardized Inoculum (0.5 McFarland) culture->inoculum plate_prep Inoculation of 96-Well Plate inoculum->plate_prep plate_inoc Inoculate Agar Plate inoculum->plate_inoc serial_dilution Serial Dilution of This compound serial_dilution->plate_prep incubation_mic Incubation plate_prep->incubation_mic read_mic MIC Determination incubation_mic->read_mic disk_prep Impregnate Disk with This compound disk_place Place Disk on Agar disk_prep->disk_place plate_inoc->disk_place incubation_disk Incubation disk_place->incubation_disk read_disk Measure Zone of Inhibition incubation_disk->read_disk

Caption: Workflow for assessing the antimicrobial activity of this compound.

Postulated Structure-Activity Relationships of Lobophorins

structure_activity cluster_structure Structural Features cluster_activity Antibacterial Activity sugars Number of Sugar Moieties at C-9 activity Strength of Antibacterial Properties sugars->activity Increases with oxidation Oxidation Degree of Substituent at C-3D oxidation->activity Increases with

Caption: Postulated structure-activity relationships in lobophorin analogs.

Conclusion

The lobophorin family of natural products represents a promising source of novel antimicrobial agents. Various analogs have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The data suggests that structural modifications to the lobophorin scaffold can influence the potency and spectrum of antimicrobial activity[8]. Further investigation into the mechanism of action of these compounds is warranted. While specific data for this compound is not yet available in the public domain, the broader family's antimicrobial profile suggests that it may also possess valuable therapeutic properties. Continued research into this class of marine-derived compounds is crucial for the development of new strategies to combat infectious diseases.

References

Factors Influencing the Natural Production and Yield of Lobophorin CR-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the factors influencing the natural production and yield of Lobophorin CR-2, a spirotetronate antibiotic with significant biological activity. As a member of the lobophorin family, CR-2 is a secondary metabolite produced by marine actinobacteria, primarily of the genus Streptomyces. Understanding and manipulating the intricate interplay of genetic, environmental, and nutritional factors is paramount for optimizing its production for research and potential therapeutic applications. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related lobophorins as proxies to illustrate key principles in yield optimization.

Natural Production and Biosynthesis

This compound, along with its analogs CR1 and CR3, has been isolated from cultures of Streptomyces sp. strain 7790N4. These compounds are part of the larger family of lobophorins, which are complex polyketides synthesized by Type I polyketide synthases (PKS). The biosynthesis of the lobophorin core structure is governed by a dedicated biosynthetic gene cluster (BGC).

The production of lobophorins is intrinsically linked to the life cycle of Streptomyces. As the bacterium transitions from primary growth to a stationary phase, often triggered by nutrient limitation or other environmental stressors, the expression of genes for secondary metabolism is activated. This complex regulation involves a hierarchical network of signaling molecules and regulatory proteins.

Factors Influencing this compound Yield

The yield of this compound from Streptomyces fermentations is a multifactorial outcome influenced by the genetic makeup of the producing strain, the composition of the culture medium, and various physical parameters.

Genetic Factors

The genetic potential of the producing Streptomyces strain is the primary determinant of this compound production. The presence and expression level of the lobophorin biosynthetic gene cluster are fundamental. Genetic engineering strategies, such as the overexpression of pathway-specific positive regulators or the knockout of negative regulators, have been shown to enhance the production of other secondary metabolites in Streptomyces and represent a promising avenue for increasing this compound yield.

Media Composition

The composition of the fermentation medium provides the necessary building blocks and energy for both bacterial growth and secondary metabolite production. The choice of carbon and nitrogen sources, as well as the presence of trace elements and salts, can significantly impact the yield of lobophorins.

Table 1: Effect of Media Composition on the Production of Lobophorin Analogs

Lobophorin AnalogProducing StrainCarbon SourceNitrogen SourceOther Key ComponentsRelative Yield/Observation
Lobophorin AStreptomyces olivaceus JB1Dextrose, LB, PDBTSB, LB, PDBModified K Medium3.5 times more production in non-saline medium compared to saline medium (33 per mille NaCl).
Lobophorins A, B, H8Streptomyces sp. CB09030Not specifiedTSB (seed), G1 medium (production)Macroporous resin HP-20Successful isolation of 9.0 mg of Lobophorin A, 22.2 mg of Lobophorin B, and 3.8 mg of Lobophorin H8 from a 27 L fermentation.
Lobophorin KStreptomyces sp. M-207Not specifiedR5A mediumNot specifiedSuccessful isolation from fermentation broths.
Various LobophorinsStreptomyces sp. 1053U.I.1a.3bGlucoseYeast extract, Malt extractISP2 medium, 2% NaClIsolation of lobophorins H (1.3 mg), I (1.1 mg), F (1.5 mg), B (2.0 mg), and C (0.9 mg) from a 10 L fermentation.
Physical Parameters

Physical parameters of the fermentation process, such as temperature, pH, and aeration, are critical for optimal growth and secondary metabolite production.

Table 2: Influence of Physical Parameters on Secondary Metabolite Production in Streptomyces spp.

ParameterStreptomyces sp.Optimal Range for Secondary Metabolite ProductionReference
TemperatureStreptomyces sp. MS-266 Dm430°C
Streptomyces sp. R535°C
Streptomyces sp. 1-1429.97°C
pHStreptomyces sp. MS-266 Dm46.0
Streptomyces sp. R37.0
Streptomyces sp. R56.0
AgitationStreptomyces sp. LHR 9200 rpm
Incubation TimeStreptomyces sp. MS-266 Dm47 days
Streptomyces sp. R38 days

Signaling Pathways and Regulation

The production of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling molecules and regulatory proteins. While specific pathways governing this compound are not yet fully elucidated, general principles from other Streptomyces systems can be inferred. Small diffusible molecules, such as γ-butyrolactones, act as quorum-sensing signals, allowing the bacterial population to coordinate gene expression, including the activation of secondary metabolite biosynthetic gene clusters, once a certain cell density is reached.

Signaling_Pathway cluster_environmental Environmental/Nutritional Signals cluster_cellular Cellular Response cluster_output Output Nutrient Limitation Nutrient Limitation Global Regulators Global Regulators Nutrient Limitation->Global Regulators activate Cell Density (Quorum Sensing) Cell Density (Quorum Sensing) Cell Density (Quorum Sensing)->Global Regulators activate Other Stressors Other Stressors Other Stressors->Global Regulators activate Pathway-Specific Regulators Pathway-Specific Regulators Global Regulators->Pathway-Specific Regulators induce/repress Lobophorin BGC lob BGC Pathway-Specific Regulators->Lobophorin BGC activate transcription This compound Biosynthesis This compound Biosynthesis Lobophorin BGC->this compound Biosynthesis translation & synthesis Experimental_Workflow A Strain Selection/Improvement (e.g., Streptomyces sp. 7790N4) B Media Optimization (One-Factor-at-a-Time/RSM) - Carbon Source - Nitrogen Source - Trace Elements A->B C Physical Parameter Optimization - Temperature - pH - Agitation B->C D Scale-up Fermentation C->D E Extraction & Purification D->E F Quantification (HPLC-MS) E->F G Data Analysis & Further Optimization F->G G->B Iterate

Methodological & Application

Application Notes and Protocols: Fermentation and Extraction of Lobophorin CR-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the fermentation of Streptomyces sp., the extraction of the bioactive secondary metabolite Lobophorin CR-2, and its subsequent purification. This compound, a spirotetronate polyketide, has been identified as an inducer of the Unfolded Protein Response (UPR) and has shown potential in inhibiting the growth of oral cancer cells.[1][2][3]

Fermentation Protocol for this compound Production

This protocol is based on established methods for the cultivation of lobophorin-producing Streptomyces species and is designed to provide a robust starting point for the production of this compound from Streptomyces sp. 7790N4.[2]

Materials and Equipment
  • Streptomyces sp. 7790N4 culture

  • Modified K Medium (see Table 1 for composition)

  • 250 mL and 2 L Erlenmeyer flasks

  • Shaking incubator

  • Sterile transfer loops and other aseptic equipment

Protocol

Step 1: Preculture Preparation

  • Using a sterile loop, inoculate 100 mL of Modified K Medium in a 250 mL Erlenmeyer flask with a single colony of Streptomyces sp. 7790N4 from a fresh agar plate.

  • Incubate the flask at 28°C with continuous shaking at 180 rpm for 7 days. This will serve as the preculture.[1]

Step 2: Large-Scale Fermentation

  • Inoculate 1.2 L of Modified K Medium in a 2 L Erlenmeyer flask with 10 mL of the preculture. For larger scale production, multiple flasks can be prepared.

  • Incubate the production culture at 28°C with continuous shaking at 180 rpm for 6-8 days.[1] The optimal fermentation time may need to be determined empirically.

Fermentation Parameters
ParameterValueReference
Microorganism Streptomyces sp. 7790N4[2]
Medium Modified K Medium[1]
Preculture Volume 100 mL[1]
Production Culture Volume 1.2 L per 2 L flask[1]
Inoculum Size 10% (v/v)[1]
Temperature 28°C[1]
Agitation 180 rpm[1]
Preculture Duration 7 days[1]
Fermentation Duration 6-8 days[1]

Table 1: Recommended Fermentation Parameters

Experimental Workflow: Fermentation

Fermentation_Workflow cluster_preculture Preculture Preparation cluster_fermentation Production Fermentation Inoculate Inoculate 100 mL Modified K Medium with Streptomyces sp. 7790N4 Incubate_Pre Incubate at 28°C, 180 rpm for 7 days Inoculate->Incubate_Pre Inoculate_Prod Inoculate 1.2 L Modified K Medium with 10 mL Preculture Incubate_Pre->Inoculate_Prod Transfer Preculture Incubate_Prod Incubate at 28°C, 180 rpm for 6-8 days Inoculate_Prod->Incubate_Prod Extraction Fermentation Broth Incubate_Prod->Extraction Proceed to Extraction

Caption: Workflow for the fermentation of Streptomyces sp. 7790N4.

Extraction and Purification of this compound

This protocol outlines the extraction of this compound from the fermentation broth and its subsequent purification using solid-phase extraction and reverse-phase high-performance liquid chromatography (HPLC).

Materials and Equipment
  • Fermentation broth

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 columns

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Semi-preparative HPLC system with a C18 column and UV detector

Protocol

Step 1: Extraction

  • Pool the fermentation broth from all flasks.

  • Perform a liquid-liquid extraction by mixing the broth with an equal volume of ethyl acetate in a large separatory funnel.

  • Shake vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction process on the aqueous layer to maximize recovery.

  • Combine the ethyl acetate extracts and concentrate under vacuum using a rotary evaporator to obtain the crude extract.[1]

Step 2: Solid-Phase Extraction (SPE)

  • Dissolve the dried crude extract in a minimal amount of methanol.

  • Load the dissolved extract onto a pre-conditioned SPE-C18 column.

  • Elute the column with a stepwise gradient of aqueous methanol (e.g., 20%, 40%, 60%, 80%, and 100% methanol). Lobophorins typically elute in the higher methanol fractions.[1]

  • Collect the fractions and concentrate them.

Step 3: Semi-Preparative HPLC Purification

  • Further purify the lobophorin-containing fractions from the SPE using a semi-preparative HPLC system.

  • The recommended conditions, based on the purification of similar lobophorins, are detailed in Table 2.

  • Monitor the elution profile at 268 nm, the characteristic UV absorbance maximum for the spirotetronate core.

  • Collect the peak corresponding to this compound.

  • Confirm the identity and purity of the isolated compound using analytical HPLC and mass spectrometry.

HPLC Purification Parameters
ParameterValueReference
Column YMC-Triart C18[1]
Dimensions 150 x 10.0 mm, 5 µm[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Gradient 10-90% B over 60 min[1]
Flow Rate 3 mL/min[1]
Detection UV at 268 nm and 204 nm[1]
Injection Volume 200 µL[1]

Table 2: Recommended HPLC Purification Parameters

Experimental Workflow: Extraction and Purification

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Start Fermentation Broth LLE Liquid-Liquid Extraction (Ethyl Acetate) Start->LLE Concentrate Concentrate Crude Extract LLE->Concentrate SPE Solid-Phase Extraction (C18) Concentrate->SPE Load Crude Extract HPLC Semi-Preparative HPLC (C18) SPE->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Collect Fractions

Caption: Workflow for the extraction and purification of this compound.

Mechanism of Action: Unfolded Protein Response

This compound has been shown to induce the Unfolded Protein Response (UPR) in human oral cancer cells, leading to apoptosis. The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This compound appears to selectively activate the PERK-ATF4-CHOP branch of the UPR.

Signaling Pathway

The accumulation of unfolded proteins in the ER leads to the dissociation of the chaperone protein BiP (Binding immunoglobulin protein) from the ER stress sensor PERK (PKR-like endoplasmic reticulum kinase). This activates PERK, which then phosphorylates eIF2α (eukaryotic initiation factor 2 alpha). Phosphorylation of eIF2α leads to a general attenuation of protein synthesis but selectively promotes the translation of ATF4 (Activating Transcription Factor 4). ATF4, a transcription factor, translocates to the nucleus and upregulates the expression of pro-apoptotic genes, most notably CHOP (C/EBP homologous protein). CHOP, in turn, promotes apoptosis.

Signaling Pathway Diagram

UPR_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus Unfolded_Proteins Accumulation of Unfolded Proteins PERK PERK Activation Unfolded_Proteins->PERK sensed by p_eIF2a eIF2α Phosphorylation PERK->p_eIF2a phosphorylates ATF4_Translation ATF4 Translation p_eIF2a->ATF4_Translation promotes ATF4 ATF4 ATF4_Translation->ATF4 translocates to CHOP_Expression CHOP Gene Expression ATF4->CHOP_Expression upregulates Apoptosis Apoptosis CHOP_Expression->Apoptosis induces Lobophorin_CR2 This compound Lobophorin_CR2->Unfolded_Proteins induces

Caption: The PERK-ATF4-CHOP signaling pathway induced by this compound.

Quantitative Data

Currently, there is no publicly available data detailing the specific yield of this compound from the fermentation of Streptomyces sp. 7790N4. The yield is dependent on the specific fermentation conditions and would need to be determined empirically for any given production run.

Disclaimer: This protocol is intended for research purposes only and should be performed by trained personnel in a laboratory setting. The fermentation and purification parameters may require optimization for best results.

References

Application Note: Quantitative Analysis of Lobophorin CR-2 in Crude Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of Lobophorin CR-2 in crude extracts from Streptomyces sp. using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This compound, a spirotetronate polyketide, has demonstrated significant cytotoxic activity against oral cancer cell lines, making its accurate quantification crucial for research and drug development. This document provides comprehensive experimental protocols for sample preparation, HPLC-UV analysis, and method validation, alongside illustrative quantitative data. Furthermore, a proposed signaling pathway for this compound's mechanism of action and a detailed experimental workflow are visualized using Graphviz diagrams.

Introduction

Lobophorins are a class of spirotetronate natural products known for their diverse biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects.[1] this compound, isolated from Streptomyces sp. strain 7790N4, has emerged as a compound of interest due to its potent growth-inhibitory effects on human oral squamous carcinoma cell lines.[2][3][4][5][6] The proposed mechanism of action involves the induction of the Unfolded Protein Response (UPR), leading to ATF4- and CHOP-dependent cell death.[2][3][7] Accurate and precise quantification of this compound in crude fermentation extracts is essential for quality control, yield optimization, and further pharmacological studies.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique for the quantification of natural products in complex matrices due to its specificity, sensitivity, and reliability.[5][6] This application note outlines a validated HPLC-UV method suitable for the routine analysis of this compound.

Experimental Protocols

Extraction of this compound from Streptomyces sp.

This protocol is adapted from established methods for the extraction of lobophorin analogs from bacterial cultures.[8][9]

  • Culture Fermentation: Inoculate a suitable production medium with a seed culture of Streptomyces sp. strain 7790N4. Incubate the culture under optimal conditions for this compound production (e.g., 28°C, 200 rpm for 7-10 days).

  • Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extraction:

    • Extract the mycelial cake with methanol (3 x volume of the mycelium) with shaking for 24 hours.

    • Extract the culture filtrate with an equal volume of ethyl acetate (3x).

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Sample Preparation for HPLC: Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

HPLC-UV Method for Quantitative Analysis

The following HPLC conditions are based on methods developed for the separation of lobophorin analogs and other polyketides.[8][10]

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % Solvent B
    0 10
    20 100
    25 100
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: Based on the UV absorption maxima of lobophorin analogs, monitoring at 268 nm is recommended for quantification.[11] A secondary wavelength of 204 nm can also be monitored.

Method Validation

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[11][12][13] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components in the crude extract. This can be evaluated by comparing the chromatograms of the crude extract with that of a pure standard of this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of this compound standard solutions over a defined range.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is typically determined by performing recovery studies on samples spiked with a known amount of this compound standard.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[12]

Data Presentation

The following tables present illustrative quantitative data for the analysis of this compound. Note: This data is hypothetical and serves as an example of how to present results from a validated method.

Table 1: Linearity of this compound Standard

Concentration (µg/mL)Peak Area (mAU*s)
150.5
5252.1
10501.3
251255.8
502509.2
1005021.5
Linearity Equation y = 50.18x + 1.25
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy of the HPLC-UV Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) ± SD (n=6)Repeatability (%RSD)Intermediate Precision (%RSD)Recovery (%)
54.95 ± 0.122.43.199.0
2525.31 ± 0.451.82.5101.2
7574.58 ± 1.211.62.199.4

Table 3: LOD, LOQ, and Quantitative Results in Crude Extracts

ParameterValue
LOD (µg/mL) 0.15
LOQ (µg/mL) 0.50
This compound in Crude Extract A (mg/g) 2.35 ± 0.18
This compound in Crude Extract B (mg/g) 3.12 ± 0.25

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound.

G cluster_extraction Extraction cluster_analysis HPLC-UV Analysis Fermentation Streptomyces sp. Fermentation Harvesting Cell Mass and Supernatant Separation Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Sample_Preparation Dissolution and Filtration Crude_Extract->Sample_Preparation HPLC_Injection HPLC Injection Sample_Preparation->HPLC_Injection Chromatographic_Separation Reverse-Phase C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 268 nm Chromatographic_Separation->UV_Detection Data_Analysis Peak Integration and Calibration UV_Detection->Data_Analysis Quantification_Report Quantitative Report Data_Analysis->Quantification_Report

Caption: Experimental workflow for this compound quantification.

Proposed Signaling Pathway of this compound

This compound is reported to induce cell death in oral cancer cells through the Unfolded Protein Response (UPR). The diagram below illustrates the proposed signaling cascade.

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Lobophorin_CR2 Lobophorin_CR2 ER_Stress ER Stress (Unfolded Protein Accumulation) Lobophorin_CR2->ER_Stress PERK PERK ER_Stress->PERK activates p_eIF2a p-eIF2α PERK->p_eIF2a phosphorylates ATF6 ATF6 IRE1 IRE1 ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA preferential translation ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein ATF4_n ATF4 ATF4_Protein->ATF4_n translocates CHOP_Gene CHOP Gene Transcription ATF4_n->CHOP_Gene activates CHOP_Protein CHOP Protein CHOP_Gene->CHOP_Protein Apoptosis Apoptosis CHOP_Protein->Apoptosis induces

Caption: Proposed UPR-mediated apoptotic pathway of this compound.

Conclusion

This application note provides a detailed framework for the quantitative analysis of this compound in crude extracts using a validated HPLC-UV method. The described protocols for extraction, chromatographic separation, and method validation offer a reliable approach for researchers in natural product chemistry and drug development. The accurate quantification of this compound is a critical step in advancing our understanding of its therapeutic potential and for the development of novel anticancer agents. The provided workflow and signaling pathway diagrams serve as valuable visual aids for experimental planning and conceptual understanding.

References

Application Note: A Sensitive and Robust UPLC-MS/MS Method for the Detection of Lobophorin CR-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development of a sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Lobophorin CR-2, a spirotetronate marine natural product with potential cytotoxic activities.[1][2][3][4]

Introduction

Lobophorins are a class of spirotetronate polyketides produced by marine-derived actinomycetes.[3][5] Several members of this family, including this compound, have demonstrated significant cytotoxic activity, particularly against oral cancer cell lines, making them promising candidates for further investigation in drug discovery.[1][4][6] Developing a sensitive and specific analytical method is crucial for pharmacokinetic studies, quality control of fermentation products, and mechanism of action investigations.

This application note details a UPLC-MS/MS method designed for the sensitive detection of this compound. The method is based on established principles for the analysis of complex marine natural products and provides a comprehensive workflow from sample preparation to data acquisition.[7][8]

Physicochemical Properties of this compound (Inferred)

While the exact structure of this compound is not widely published, it was isolated alongside Lobophorin CR-1.[6] For the purpose of this method development guide, we will infer its properties from the publicly available data for Lobophorin CR-1. This assumption should be validated with a purified analytical standard of this compound when available.

PropertyValueSource
Molecular FormulaC₆₁H₉₁NO₂₀
Monoisotopic Mass1157.6134 Da
Exact Mass of [M+H]⁺1158.6207 DaCalculated

Experimental Protocols

Sample Preparation: Extraction from Microbial Culture

This protocol describes the extraction of this compound from a Streptomyces sp. fermentation broth.

  • Culture Separation: Centrifuge 100 mL of the fermentation culture at 5,000 x g for 20 minutes to separate the supernatant from the mycelial pellet.

  • Supernatant Extraction:

    • Add an equal volume of ethyl acetate to the supernatant in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (upper) layer. Repeat the extraction twice.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Mycelial Extraction:

    • To the mycelial pellet, add 50 mL of methanol and sonicate for 30 minutes in an ice bath.

    • Centrifuge at 5,000 x g for 15 minutes and collect the methanol supernatant. Repeat the extraction.

    • Pool the methanol extracts.

  • Concentration: Evaporate the pooled organic and methanol extracts to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 5 mL of 10% acetonitrile in water.

    • Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 20% acetonitrile in water to remove polar impurities.

    • Elute the this compound with 5 mL of 90% acetonitrile in water.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Final Sample: Reconstitute the final residue in 500 µL of 50:50 methanol:water for UPLC-MS/MS analysis.

UPLC-MS/MS Method

The following parameters are a starting point and should be optimized using a purified standard of this compound.

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Gradient Program:

Time (min)%A%BCurve
0.09010Initial
15.00100Linear
18.00100Hold
18.19010Linear
20.09010Hold

Mass Spectrometer: Triple Quadrupole (e.g., Waters Xevo TQ-S) Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Cone Voltage: 40 V (Optimize for this compound) Source Temperature: 150°C Desolvation Temperature: 450°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

The optimal precursor-product ion transitions must be determined by infusing a standard solution of this compound and performing a product ion scan. The following are proposed, hypothetical transitions based on the structure of related compounds.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 1158.6Product 1 (Qualifier)0.0540Optimize
Product 2 (Quantifier)0.0540Optimize
Internal Standard (e.g., Lobophorin A)(Determined)0.05(Determined)(Determined)

Note: Plausible product ions could result from the loss of sugar moieties or neutral losses like H₂O from the parent molecule. These must be determined experimentally.

Data Presentation

The following tables represent the expected performance characteristics of a fully validated method. This data is for illustrative purposes only.

Table 1: Calibration Curve and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)
This compound0.1 - 200>0.9950.10.03

Table 2: Precision and Accuracy

QC LevelConc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC 0.3< 1090-110< 1588-112
MQC 10< 892-108< 1091-109
HQC 150< 595-105< 894-106

Visualization of Workflows

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Pellet Mycelial Pellet Centrifugation->Pellet LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE MeOH_Ext Methanol Extraction Pellet->MeOH_Ext Evaporation1 Evaporation LLE->Evaporation1 Evaporation2 Evaporation MeOH_Ext->Evaporation2 SPE Solid-Phase Extraction (SPE) Evaporation1->SPE Evaporation2->SPE Final_Sample Reconstituted Sample SPE->Final_Sample UPLC UPLC Separation (C18 Column) Final_Sample->UPLC MS ESI Source UPLC->MS MSMS Tandem Mass Spectrometry (MRM Mode) MS->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Experimental workflow for this compound analysis.

G cluster_dev Method Development Strategy Lit_Review Literature Review (Lobophorins, Spirotetronates) Std_Procure Procure Analytical Standard (this compound) Lit_Review->Std_Procure UPLC_Dev UPLC Method Development Lit_Review->UPLC_Dev MS_Tune MS Parameter Tuning (Direct Infusion) Std_Procure->MS_Tune MRM_Dev MRM Transition Development MS_Tune->MRM_Dev Validation Method Validation (FDA/ICH Guidelines) MRM_Dev->Validation UPLC_Dev->Validation Final_Method Final Validated Method Validation->Final_Method

References

Application Notes and Protocols: Assessing Lobophorin CR-2 Cytotoxicity using MTT and SRB Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the cytotoxicity of Lobophorin CR-2, a marine-derived natural product, using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay. These protocols are intended to offer a standardized methodology for obtaining reproducible results in a 96-well format, suitable for high-throughput screening and detailed dose-response analysis.

Lobophorins, a class of spirotetronate polyketides, have demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] Specifically, Lobophorin CR1 and CR2 have been shown to inhibit the growth of oral cancer cells.[1][2] The underlying mechanism of this cytotoxicity involves the induction of the Unfolded Protein Response (UPR), an ER stress-mediated pathway that can lead to programmed cell death, or apoptosis.

Mechanism of Action: Lobophorin-Induced UPR

Lobophorin CR compounds trigger cell death by inducing endoplasmic reticulum (ER) stress. This leads to the activation of the PERK (protein kinase R-like endoplasmic reticulum kinase) signaling pathway, a key branch of the UPR. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), ultimately leading to apoptosis. This signaling cascade highlights a specific molecular mechanism that can be explored alongside direct cytotoxicity measurements.

Lobophorin_UPR_Pathway Lobophorin This compound ER_Stress ER Stress Lobophorin->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound induced UPR signaling pathway leading to apoptosis.

Experimental Protocols

The following sections detail the methodologies for the MTT and SRB assays. While no specific protocol for this compound is published, these generalized protocols are widely accepted and can be adapted for this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell viability.[4][5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is proportional to the number of viable cells.

Workflow for MTT Assay:

MTT_Assay_Workflow Start Start Plate_Cells 1. Plate Cells (e.g., 1x10^4 cells/well in 96-well plate) Start->Plate_Cells Incubate_24h 2. Incubate (24 h) Allow cells to adhere Plate_Cells->Incubate_24h Add_Lobophorin 3. Add this compound (various concentrations) Incubate_24h->Add_Lobophorin Incubate_72h 4. Incubate (e.g., 72 h) Drug exposure period Add_Lobophorin->Incubate_72h Add_MTT 5. Add MTT Solution (e.g., 20 µL of 5 mg/mL) Incubate_72h->Add_MTT Incubate_4h 6. Incubate (1.5 - 4 h) Allow formazan formation Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan (Add 150 µL MTT solvent, e.g., DMSO) Incubate_4h->Solubilize Shake 8. Agitate Plate (15 min) Ensure complete solubilization Solubilize->Shake Read_Absorbance 9. Read Absorbance (570 nm with 620 nm reference) Shake->Read_Absorbance End End Read_Absorbance->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Plating: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[4] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. On day two, carefully remove the medium from the wells and add 100 µL of the this compound dilutions.[7] Include wells with vehicle control (e.g., DMSO diluted in medium) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).[4][8]

  • MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[7]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[4][7] During this time, purple formazan crystals will become visible within the cells.

  • Solubilization: Carefully remove the medium containing MTT without disturbing the cells or the formazan crystals.[7] Add 150 µL of an MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[7]

  • Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7] Read the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.[7]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein content, and thus to the cell number.

Workflow for SRB Assay:

SRB_Assay_Workflow Start Start Plate_Cells 1. Plate Cells (Optimal density in 96-well plate) Start->Plate_Cells Incubate_24h 2. Incubate (24 h) Allow cells to adhere Plate_Cells->Incubate_24h Add_Lobophorin 3. Add this compound (various concentrations) Incubate_24h->Add_Lobophorin Incubate_48h 4. Incubate (e.g., 48 h) Drug exposure period Add_Lobophorin->Incubate_48h Fix_Cells 5. Fix Cells (Add 100 µL cold 10% TCA) Incubate_48h->Fix_Cells Incubate_1h 6. Incubate (1 h at 4°C) Fix_Cells->Incubate_1h Wash_Dry 7. Wash and Dry Plate (5x with distilled water) Incubate_1h->Wash_Dry Add_SRB 8. Add SRB Solution (50 µL of 0.057% SRB) Wash_Dry->Add_SRB Incubate_30min 9. Incubate (30 min at RT) Add_SRB->Incubate_30min Wash_Unbound_SRB 10. Wash Unbound Dye (4x with 1% acetic acid) Incubate_30min->Wash_Unbound_SRB Dry_Plate 11. Air Dry Plate Wash_Unbound_SRB->Dry_Plate Solubilize_SRB 12. Solubilize Bound Dye (100 µL of 10 mM Tris base) Dry_Plate->Solubilize_SRB Read_Absorbance 13. Read Absorbance (510-580 nm) Solubilize_SRB->Read_Absorbance End End Read_Absorbance->End

Caption: Step-by-step workflow of the SRB cytotoxicity assay.

Detailed Protocol:

  • Cell Plating: Seed 100 µL of an optimal density cell suspension into each well of a 96-well plate. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add 100 µL of varying concentrations of this compound in culture medium to the wells.

  • Incubation: Incubate the cells with the compound for the desired duration (e.g., 48 hours).

  • Cell Fixation: Gently add 100 µL of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well without removing the culture medium, and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.057% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove any unbound SRB dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Place the plates on a shaker for 5 minutes.

  • Absorbance Reading: Read the optical density at a wavelength between 510 nm and 580 nm using a microplate reader.

Data Presentation and Analysis

Quantitative data from both assays should be summarized to determine the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half). The results can be presented in a clear, tabular format.

Example Data Table:

This compound Conc. (µM)% Cell Viability (MTT)Std. Deviation (MTT)% Cell Viability (SRB)Std. Deviation (SRB)
0 (Control)1004.51005.1
0.195.23.898.14.2
178.66.182.45.5
1051.34.955.76.3
5022.13.225.94.1
1008.92.110.22.8
IC₅₀ (µM) ~10.5 -~12.0 -

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Calculation of Percent Cytotoxicity:

The percentage of cell viability can be calculated using the following formula:

% Viability = (Mean OD of Treated Wells / Mean OD of Control Wells) x 100

The IC₅₀ values can then be determined by plotting the percent viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Both the MTT and SRB assays are robust and reliable methods for determining the cytotoxic effects of this compound. The MTT assay measures metabolic activity, providing an indication of viable cells, while the SRB assay quantifies total cellular protein, offering a measure of cell number. By employing these standardized protocols, researchers can generate high-quality, comparable data to advance the understanding of this compound's potential as a therapeutic agent. Understanding its mechanism of action through the UPR pathway provides a more complete picture of its cellular effects.

References

Application Note and Protocols for Dose-Response Analysis of Lobophorin CR-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobophorin CR-2 is a spirotetronate polyketide natural product that has demonstrated potent cytotoxic activity, particularly against human oral squamous cell carcinoma (OSCC) cell lines.[1][2][3][4] Its mechanism of action involves the induction of the Unfolded Protein Response (UPR), leading to ATF4- and CHOP-dependent cell death.[1] This application note provides detailed protocols for conducting a comprehensive dose-response analysis of this compound to determine its potency and efficacy in a relevant cancer cell line model.

The protocols outlined below cover essential experimental procedures, from cell culture and compound preparation to data acquisition and analysis. Additionally, this document includes visualizations of the experimental workflow and the implicated signaling pathway to facilitate a deeper understanding of the experimental design and the compound's mechanism of action.

Data Presentation: Quantitative Summary

The following tables provide a structured format for presenting the quantitative data obtained from the dose-response experiments.

Table 1: Cell Viability Data for this compound

Concentration (µM)% Viability (Trial 1)% Viability (Trial 2)% Viability (Trial 3)Mean % ViabilityStandard Deviation
0 (Vehicle Control)
1.25
2.5
5
10
20
40
80

Table 2: Dose-Response Metrics for this compound

MetricUMSCC1UMSCC14AnHEK (Control)
IC50 (µM)
GI50 (µM)
Hill Slope
Maximal Inhibition (%)

Experimental Protocols

Cell Culture and Maintenance

Target Cell Lines:

  • Human Oral Squamous Carcinoma: UMSCC1, UMSCC14A

  • Non-malignant Control: primary Human Epidermal Keratinocytes (nHEK)

Protocol:

  • Culture UMSCC1 and UMSCC14A cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture nHEK cells in Keratinocyte Growth Medium (KGM) supplemented with the manufacturer-provided growth factors.

  • Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency. For experiments, use cells in the logarithmic growth phase.

This compound Stock Solution Preparation

Note: this compound is expected to be hydrophobic. The following protocol is a general guideline for compounds soluble in dimethyl sulfoxide (DMSO).

Protocol:

  • Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade DMSO.

  • Ensure complete dissolution by gentle vortexing.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Dose-Response Experiment using a Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol describes a common method for determining cell viability by measuring ATP levels.

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in a 96-well, clear-bottom, white-walled plate in a final volume of 100 µL of the appropriate culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in culture medium to achieve final concentrations ranging from 1.25 µM to 80 µM.[1]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.5%).[5][6]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Perform each treatment in triplicate.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Normalization:

    • Average the luminescent signal from the triplicate wells for each condition.

    • Normalize the data to the vehicle control by expressing the viability of treated cells as a percentage of the vehicle control (set to 100%).

    • % Viability = (Luminescence_treated / Luminescence_vehicle) * 100

  • Dose-Response Curve Generation:

    • Plot the normalized viability data against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to fit the data and generate a sigmoidal dose-response curve.

  • Determination of IC50/GI50:

    • The IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value will be calculated by the software from the fitted curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (UMSCC1, UMSCC14A, nHEK) Cell_Seeding Seed Cells in 96-well Plate (5,000 cells/well) Cell_Culture->Cell_Seeding Compound_Prep This compound Stock Preparation (10 mM in DMSO) Treatment Treat with Serial Dilutions of this compound (1.25-80 µM) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Viability_Assay CellTiter-Glo® Assay Incubation->Viability_Assay Data_Acquisition Measure Luminescence Viability_Assay->Data_Acquisition Data_Analysis Normalize Data & Generate Dose-Response Curve Data_Acquisition->Data_Analysis IC50_Determination Calculate IC50/GI50 Data_Analysis->IC50_Determination

Caption: Experimental workflow for this compound dose-response analysis.

Signaling Pathway of this compound Induced Cell Death

signaling_pathway Lobophorin This compound ER_Stress Endoplasmic Reticulum (ER) Stress Lobophorin->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK Pathway UPR->PERK XBP1 XBP1 Splicing (modest) UPR->XBP1 ATF4 ATF4 Activation PERK->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis / Cell Death CHOP->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cell death.

References

Application Notes and Protocols for In Vivo Testing of Lobophorin CR-2 in a Murine Xenograft Model of Oral Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobophorin CR-2, a novel spirotetronate polyketide, has demonstrated promising anti-cancer properties, notably through the induction of the Unfolded Protein Response (UPR) pathway, leading to apoptosis in oral squamous cell carcinoma (OSCC) cells.[1][2][3] The UPR is a cellular stress response pathway that can trigger programmed cell death when protein folding capacity is overwhelmed, a state often exploited by cancer cells for survival and proliferation.[4][5][6] this compound and its analogs have been shown to modulate key UPR-associated genes, including activating transcription factor 4 (ATF4) and C/EBP homologous protein (CHOP), which are critical mediators of ER stress-induced apoptosis.[1][2][3] To evaluate the therapeutic potential of this compound in a preclinical setting, a robust in vivo model is essential. This document provides detailed application notes and protocols for the design and implementation of a murine orthotopic xenograft model of OSCC for testing the efficacy of this compound.

Rationale for an Orthotopic Murine Xenograft Model

An orthotopic xenograft model, where human cancer cells are implanted into the corresponding organ in an immunodeficient mouse (in this case, the tongue), offers a more clinically relevant tumor microenvironment compared to subcutaneous models.[1][7][8] This approach allows for the investigation of local tumor growth, invasion, and potential metastasis in a setting that more closely mimics human disease.

Core Requirements: Data Presentation

Table 1: Recommended Human Oral Squamous Cell Carcinoma (OSCC) Cell Lines for Xenograft Studies

Cell LineOriginKey CharacteristicsRecommended Mouse Strain
UMSCC1 Floor of mouthSensitive to lobophorins, well-established for OSCC xenografts.[1]Athymic Nude (nu/nu), SCID, or NSG
UMSCC14A Floor of mouthSensitive to lobophorins, suitable for UPR pathway studies.[1]Athymic Nude (nu/nu), SCID, or NSG
CAL27 TongueWell-characterized, forms tumors in orthotopic models.[7][8]Athymic Nude (nu/nu)
FaDu PharynxUsed in orthotopic OSCC models for imaging studies.Athymic Nude (nu/nu)

Table 2: Example Dosing and Efficacy Data for a UPR Inhibitor in a Xenograft Model (Hypothetical Data for this compound)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-Daily, i.p.850 ± 120-
This compound10Daily, i.p.550 ± 9535.3
This compound25Daily, i.p.320 ± 7062.4
This compound50Daily, i.p.150 ± 4582.4

Note: This is hypothetical data and should be determined experimentally through dose-finding studies.

Table 3: Biomarker Analysis of UPR Pathway Activation in Tumor Tissues (Hypothetical Data)

Treatment GroupMean Relative ATF4 Expression (Fold Change)Mean Relative CHOP Expression (Fold Change)Mean Apoptotic Index (TUNEL Assay, %)
Vehicle Control1.0 ± 0.21.0 ± 0.32.5 ± 0.8
This compound (25 mg/kg)4.5 ± 0.86.2 ± 1.115.8 ± 3.2

Note: This is hypothetical data. Actual expression levels need to be determined experimentally.

Experimental Protocols

Cell Culture and Preparation

Materials:

  • Selected OSCC cell line (e.g., UMSCC1)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Hemocytometer and trypan blue

Protocol:

  • Culture the selected OSCC cell line in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days to maintain exponential growth.

  • On the day of injection, harvest cells at 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in sterile, serum-free medium or PBS.

  • Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion (viability should be >95%).

  • Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® on ice to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice until injection.

Orthotopic Murine Xenograft Model Establishment

Materials:

  • 6-8 week old female athymic nude (nu/nu) mice

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Insulin syringes with 28-30 gauge needles

  • Surgical disinfectant (e.g., povidone-iodine and 70% ethanol)

  • Sterile surgical instruments (forceps, retractors)

  • Heating pad

Protocol:

  • Anesthetize the mouse using the chosen anesthetic protocol.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Gently open the mouth and extend the tongue using sterile forceps.

  • Disinfect the injection site on the lateral aspect of the tongue with a sterile cotton swab soaked in povidone-iodine followed by 70% ethanol.

  • Carefully inject 20-30 µL of the cell suspension (containing 2-3 x 10^5 cells) into the submucosal tissue of the tongue using an insulin syringe.

  • Withdraw the needle slowly to prevent leakage of the cell suspension.

  • Monitor the mouse until it has fully recovered from anesthesia.

  • House the mice in a sterile environment and monitor them daily for signs of tumor growth, distress, or changes in feeding behavior.

In Vivo Treatment with this compound

Materials:

  • This compound (formulation to be determined)

  • Vehicle control (e.g., saline, PBS with 5% DMSO and 10% Tween 80)

  • Appropriate administration supplies (e.g., gavage needles, syringes)

Protocol:

  • Once tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare the this compound formulation and vehicle control under sterile conditions. Note: The optimal formulation and dose of this compound must be determined in preliminary maximum tolerated dose (MTD) and pharmacokinetic studies.

  • Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage).

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Measure tumor dimensions using digital calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • The study should be terminated when tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines, or if mice show signs of significant toxicity.

Endpoint Analysis

Materials:

  • CO2 for euthanasia

  • Surgical instruments for tumor excision

  • Formalin (10%) or liquid nitrogen

  • Reagents for immunohistochemistry (IHC) or Western blotting (antibodies against ATF4, CHOP, Ki-67, cleaved caspase-3)

  • TUNEL assay kit

Protocol:

  • At the end of the study, euthanize the mice via CO2 asphyxiation followed by cervical dislocation.

  • Excise the tumors and record their final weight and volume.

  • Fix a portion of each tumor in 10% formalin for histological and IHC analysis.

  • Snap-freeze another portion of each tumor in liquid nitrogen for Western blotting or RT-qPCR analysis.

  • Perform IHC staining on formalin-fixed, paraffin-embedded tumor sections for Ki-67 (proliferation), cleaved caspase-3 (apoptosis), ATF4, and CHOP.

  • Conduct a TUNEL assay to quantify apoptosis.

  • Perform Western blotting or RT-qPCR on the snap-frozen tumor lysates to quantify the expression levels of ATF4 and CHOP.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_xenograft_establishment Xenograft Establishment cluster_treatment_phase Treatment Phase cluster_endpoint_analysis Endpoint Analysis cell_culture OSCC Cell Culture (e.g., UMSCC1) cell_prep Cell Preparation & Viability Check cell_culture->cell_prep orthotopic_injection Orthotopic Injection into Tongue animal_acclimation Animal Acclimation (Athymic Nude Mice) animal_acclimation->orthotopic_injection tumor_monitoring Tumor Growth Monitoring orthotopic_injection->tumor_monitoring randomization Randomization of Mice into Groups tumor_monitoring->randomization treatment This compound or Vehicle Administration randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection euthanasia Euthanasia & Tumor Excision data_collection->euthanasia histology Histology & IHC (Ki-67, Cleaved Caspase-3) euthanasia->histology biomarker_analysis UPR Biomarker Analysis (ATF4, CHOP) euthanasia->biomarker_analysis

Caption: Experimental workflow for the in vivo testing of this compound.

UPR_pathway cluster_er_stress Endoplasmic Reticulum cluster_upr_sensors UPR Sensors cluster_downstream_effectors Downstream Effectors cluster_cellular_response Cellular Response er_stress ER Stress (Unfolded Proteins) perk PERK er_stress->perk ire1 IRE1α er_stress->ire1 atf6 ATF6 er_stress->atf6 atf4 ATF4 perk->atf4 xbp1s XBP1s ire1->xbp1s atf6f ATF6 (cleaved) atf6->atf6f chop CHOP atf4->chop xbp1s->chop atf6f->chop apoptosis Apoptosis chop->apoptosis lobophorin This compound lobophorin->er_stress induces

Caption: Simplified signaling pathway of the Unfolded Protein Response.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).[3][9] Key ethical considerations include:

  • Minimizing animal suffering: Employ appropriate anesthesia and analgesia, and establish clear humane endpoints.

  • Justification of animal numbers: Use the minimum number of animals required to obtain statistically significant results.

  • Housing and care: Provide appropriate housing, nutrition, and environmental enrichment.

  • Euthanasia: Perform euthanasia using a humane and approved method.

Disclaimer

The provided protocols are intended as a general guide. The optimal conditions for cell line growth, tumor implantation, and particularly the formulation, dosage, and administration schedule of this compound, must be empirically determined through rigorous preclinical testing. It is imperative to conduct comprehensive toxicology and pharmacokinetic studies prior to initiating large-scale efficacy trials.

References

Synthetic Strategies for the Modification of the Lobophorin CR-2 Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthetic modification of the Lobophorin CR-2 scaffold. Lobophorins are a class of spirotetronate polyketides with significant potential in drug discovery due to their diverse biological activities, including antibacterial, cytotoxic, and anti-inflammatory properties. The modification of the natural product scaffold is a key strategy to optimize potency, selectivity, and pharmacokinetic properties.

Introduction to the Lobophorin Scaffold

Lobophorins are characterized by a pentacyclic aglycone core featuring a spirotetronate moiety, a decalin system, and a macrocyclic lactone. This complex architecture is further decorated with one or more sugar residues, which have been shown to be crucial for biological activity. Slight structural modifications to the lobophorin scaffold can lead to significant changes in their biological profiles, offering a promising avenue for the development of more selective and potent therapeutic agents. For instance, the presence of a digitoxose sugar moiety is often associated with bioactivity, and simple changes, such as the oxidation of a primary alcohol to an aldehyde, can alter the antibacterial versus cytotoxicity ratio.

Key Modification Strategies

Two primary strategies for the modification of the Lobophorin scaffold are presented here:

  • Acid-Catalyzed Hydrolysis of Glycosidic Bonds: This approach allows for the selective removal of sugar moieties, enabling the study of the aglycone's activity and providing a scaffold for further derivatization.

  • Selective Oxidation of Allylic Alcohols: The lobophorin scaffold often contains allylic alcohols that can be selectively oxidized to the corresponding aldehydes or ketones, leading to analogs with potentially altered biological activities.

Data Presentation: Biological Activities of Lobophorin Analogs

The following tables summarize the biological activities of various naturally occurring and semi-synthetic lobophorin analogs. This data provides a baseline for understanding the structure-activity relationships (SAR) and for guiding synthetic modification efforts.

Table 1: Antibacterial Activity of Lobophorin Analogs

CompoundTest OrganismMIC (µg/mL)Reference
Lobophorin ABacillus thuringiensis SCSIO BT01-[1]
Lobophorin BBacillus thuringiensis SCSIO BT01-[1]
Lobophorin EBacillus thuringiensis SCSIO BT01-[1]
Lobophorin FStaphylococcus aureus ATCC 292138[2]
Enterococcus faecalis ATCC 292128[2]
Bacillus thuringiensis SCSIO BT01-[1]
Lobophorin HBacillus subtilis-[1]
Lobophorin KStaphylococcus aureus EPI167 MSSA40-80[3]

Table 2: Cytotoxic Activity of Lobophorin Analogs

CompoundCell LineIC50 (µM)Reference
Lobophorin CHuman liver cancer (7402)Potent[4]
Lobophorin DHuman breast cancer (MDA-MB-435)Significant[4]
Lobophorin FHuman glioma (SF-268)6.82[2]
Human breast adenocarcinoma (MCF-7)2.93[2]
Human non-small cell lung cancer (NCI-H460)3.16[2]
Lobophorin CR1Human oral cancerGrowth Inhibition[3][5]
Lobophorin CR2Human oral cancerGrowth Inhibition[3][5]
Lobophorin CR3Human oral cancerGrowth Inhibition[5]
Lobophorin KPancreatic carcinoma (MiaPaca-2)-[5]
Breast adenocarcinoma (MCF-7)-[5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Lobophorin B

This protocol describes the acid-catalyzed hydrolysis of the glycosidic linkages in Lobophorin B to generate the deglycosylated analog, Lobophorin H8. This method can be adapted to other glycosylated lobophorins to access their aglycones or partially deglycosylated derivatives.

Objective: To selectively cleave the sugar moieties from the lobophorin scaffold.

Materials:

  • Lobophorin B

  • Methanolic HCl (0.5 M)

  • Methanol (reagent grade)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Lobophorin B in 0.5 M methanolic HCl.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to afford the desired deglycosylated lobophorin analog.[6]

Expected Outcome:

The reaction is expected to yield the aglycone or partially hydrolyzed analogs of Lobophorin B. The product should be characterized by spectroscopic methods (NMR, MS) to confirm its structure.

Protocol 2: Selective Oxidation of an Allylic Alcohol on the Lobophorin Scaffold

This protocol provides a general method for the selective oxidation of an allylic alcohol, such as the one at position C-32 in some lobophorins, to the corresponding aldehyde. This transformation can be achieved using a variety of mild oxidizing agents.

Objective: To selectively oxidize the primary allylic alcohol to an aldehyde without affecting other sensitive functional groups.

Materials:

  • Lobophorin analog with a primary allylic alcohol

  • Manganese dioxide (activated) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM, anhydrous)

  • Inert gas (e.g., Argon or Nitrogen)

  • Celit® for filtration

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the lobophorin substrate in anhydrous dichloromethane under an inert atmosphere.

  • Add an excess of the oxidizing agent (e.g., 5-10 equivalents of activated MnO2 or 1.5-2 equivalents of DMP) in portions to the stirred solution.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature.

  • Upon completion, quench the reaction (if using DMP, add a saturated solution of sodium thiosulfate).

  • Filter the reaction mixture through a pad of Celite® to remove the oxidant residues. Wash the pad with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired aldehyde.

Expected Outcome:

The desired α,β-unsaturated aldehyde analog of the starting lobophorin. The product's identity and purity should be confirmed by NMR and MS analysis.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and logical relationships in the modification of the this compound scaffold.

Synthetic_Pathway_Hydrolysis Lobophorin_CR2 This compound (Glycosylated Scaffold) Acid_Catalysis Acid-Catalyzed Hydrolysis (e.g., 0.5 M Methanolic HCl) Lobophorin_CR2->Acid_Catalysis Aglycone This compound Aglycone or Partially Hydrolyzed Analogs Acid_Catalysis->Aglycone Further_Derivatization Further Derivatization Aglycone->Further_Derivatization New_Analogs New Bioactive Analogs Further_Derivatization->New_Analogs

Synthetic Pathway for Deglycosylation

Experimental_Workflow_Oxidation Start Start: Lobophorin with Allylic Alcohol Dissolution Dissolve in Anhydrous DCM under Inert Atmosphere Start->Dissolution Oxidation Add Oxidizing Agent (e.g., MnO2 or DMP) Dissolution->Oxidation Monitoring Monitor by TLC Oxidation->Monitoring Quenching Quench Reaction (if necessary) Monitoring->Quenching Filtration Filter through Celite® Quenching->Filtration Purification Purify by Column Chromatography Filtration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End: Aldehyde Analog Characterization->End

Workflow for Allylic Alcohol Oxidation

SAR_Logic cluster_0 Modification cluster_1 Analysis cluster_2 Outcome Scaffold This compound Scaffold Modification_Type Synthetic Modification (e.g., Hydrolysis, Oxidation) Scaffold->Modification_Type Apply New_Analog Novel Analog Modification_Type->New_Analog Biological_Assay Biological Assays (Antibacterial, Cytotoxic) New_Analog->Biological_Assay Test SAR_Data Structure-Activity Relationship Data Biological_Assay->SAR_Data Optimized_Lead Optimized Lead Compound SAR_Data->Optimized_Lead Inform

Logic of Structure-Activity Relationship Studies

References

Application Notes and Protocols: Identifying Protein Targets of Lobophorin CR-2 using Affinity Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobophorin CR-2, a member of the spirotetronate class of natural products, has demonstrated significant cytotoxic activity against various cancer cell lines, including oral cancer.[1] Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. Affinity chromatography is a powerful and widely used technique for identifying the protein targets of bioactive small molecules.[2][3] This method relies on the specific interaction between an immobilized ligand (in this case, this compound) and its binding partners within a complex biological sample, such as a cell lysate.[2][4] This document provides detailed application notes and protocols for the identification of protein targets of this compound using affinity chromatography coupled with mass spectrometry.

Principle of the Method

The core principle of this approach involves covalently attaching this compound to a solid support matrix to create an "affinity resin".[5][6] This resin then serves as a bait to capture proteins from a cell lysate that specifically bind to the immobilized this compound.[2][7] Non-specifically bound proteins are washed away, and the specifically bound proteins are subsequently eluted and identified using high-sensitivity mass spectrometry.[8][9] A crucial aspect of this technique is the careful design of the affinity probe to ensure that the immobilization chemistry does not interfere with the structural features of this compound that are essential for target binding.[5]

Experimental Workflow

The overall experimental workflow for identifying protein targets of this compound using affinity chromatography is depicted below.

Affinity Chromatography Workflow cluster_Preparation Preparation Phase cluster_Purification Purification Phase cluster_Analysis Analysis Phase Immobilization Immobilization of This compound Matrix Preparation of Affinity Matrix Immobilization->Matrix Couple to support Incubation Incubation of Lysate with Affinity Matrix Matrix->Incubation Lysate Preparation of Cell Lysate Lysate->Incubation Washing Washing to Remove Non-specific Binders Incubation->Washing Elution Elution of Specific Binders Washing->Elution SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS In-gel digestion Data_Analysis Data Analysis and Target Identification MS->Data_Analysis

Caption: Overall workflow for protein target identification.

Detailed Experimental Protocols

Protocol 1: Immobilization of this compound

Successful identification of protein targets is critically dependent on the proper immobilization of the small molecule.[5] A linker arm is often introduced to minimize steric hindrance. The choice of immobilization chemistry will depend on the available functional groups on this compound that are not essential for its biological activity.

Materials:

  • This compound

  • NHS-activated Sepharose 4 Fast Flow or similar activated resin

  • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Wash buffer (e.g., alternating high pH (coupling buffer) and low pH (0.1 M acetate, 0.5 M NaCl, pH 4.0) buffers)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Solubilization: Dissolve this compound in a minimal amount of DMF or DMSO.

  • Coupling Reaction:

    • Wash the NHS-activated Sepharose resin with ice-cold 1 mM HCl.

    • Immediately wash the resin with coupling buffer.

    • Add the dissolved this compound to the resin slurry in coupling buffer.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Blocking:

    • Centrifuge the resin and discard the supernatant.

    • Add blocking buffer to the resin and incubate for 2 hours at room temperature to block any remaining active groups.

  • Washing:

    • Wash the resin extensively with alternating cycles of high and low pH wash buffers to remove non-covalently bound ligand.

    • Finally, wash the resin with a neutral buffer (e.g., PBS) and store at 4°C.

Protocol 2: Affinity Chromatography

Materials:

  • This compound affinity resin and control resin (without coupled ligand)

  • Cell lysate from a relevant cancer cell line (e.g., oral squamous cell carcinoma)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails)

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5, SDS-PAGE sample buffer, or a solution of free this compound)

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Binding:

    • Incubate the clarified cell lysate with the this compound affinity resin and the control resin for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the resins 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the resin. The choice of elution method is critical:

      • pH Elution: Use a low pH buffer like 0.1 M glycine-HCl, pH 2.5. Neutralize the eluate immediately with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).[4]

      • SDS Elution: Use SDS-PAGE sample buffer for direct analysis by gel electrophoresis.

      • Competitive Elution: Use a high concentration of free this compound to specifically displace the bound proteins. This is often the mildest elution method.

Protocol 3: Protein Identification by Mass Spectrometry

Procedure:

  • SDS-PAGE:

    • Separate the eluted proteins by one-dimensional SDS-polyacrylamide gel electrophoresis (1D-SDS-PAGE).

    • Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue or silver staining).

  • In-Gel Digestion:

    • Excise the protein bands that are unique to or significantly enriched in the this compound affinity resin lane compared to the control lane.

    • Destain the gel pieces and perform in-gel digestion with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Extract the tryptic peptides from the gel pieces.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching:

    • Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot, NCBInr) using a search engine like MASCOT or Sequest to identify the proteins.

Data Presentation

The quantitative data obtained from mass spectrometry, such as spectral counts or peptide-spectrum matches (PSMs), should be summarized in a table to facilitate the identification of high-confidence protein targets.

Protein ID Gene Name MW (kDa) Spectral Counts (this compound Resin) Spectral Counts (Control Resin) Fold Enrichment
P12345GENE175150530
Q67890GENE242120260
..................

Visualization of Potential Signaling Pathways

Once potential protein targets are identified, they can be mapped to known signaling pathways to generate hypotheses about the mechanism of action of this compound.

Hypothetical Signaling Pathway Lobophorin_CR2 This compound Target_Protein_1 Identified Target 1 (e.g., Kinase) Lobophorin_CR2->Target_Protein_1 Inhibition Target_Protein_2 Identified Target 2 (e.g., Adaptor Protein) Lobophorin_CR2->Target_Protein_2 Binding Downstream_Effector_1 Downstream Effector A Target_Protein_1->Downstream_Effector_1 Phosphorylation Downstream_Effector_2 Downstream Effector B Target_Protein_2->Downstream_Effector_2 Activation Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Hypothetical signaling pathway involvement.

Conclusion

Affinity chromatography coupled with mass spectrometry is a robust methodology for the deconvolution of the protein targets of bioactive natural products like this compound.[10] The protocols outlined in this document provide a comprehensive framework for researchers to successfully identify and validate these targets. The identification of specific binding partners will be instrumental in understanding the molecular basis of this compound's cytotoxicity and will pave the way for its further development as a potential anticancer agent. Subsequent validation experiments, such as Western blotting, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA), are essential to confirm the direct interaction between this compound and the identified proteins.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Lobophorin CR-2 Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Lobophorin CR-2 in Streptomyces.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture is growing well (high biomass), but the yield of this compound is consistently low. What are the potential causes and solutions?

A1: This is a common issue in secondary metabolite production. High biomass does not always correlate with high production of the target compound. Here are several factors to investigate:

  • Suboptimal Media Composition: The nutrient balance is critical. While primary metabolism (growth) is robust, the specific precursors and inducers for this compound biosynthesis may be limiting.

    • Troubleshooting:

      • Carbon Source: Experiment with different carbon sources. While glucose supports excellent growth, slower-metabolizing carbon sources like starch or glycerol can sometimes enhance secondary metabolite production by delaying the onset of primary metabolism's peak and extending the production phase.

      • Nitrogen Source: The type and concentration of the nitrogen source significantly impact secondary metabolite synthesis. Compare complex nitrogen sources like peptone, yeast extract, and soybean meal with simpler sources like ammonium salts or specific amino acids.

      • Phosphate Levels: High phosphate concentrations can repress the biosynthesis of many secondary metabolites. Try reducing the initial phosphate concentration in your production medium.

  • Incorrect Fermentation pH: The optimal pH for growth can differ from the optimal pH for secondary metabolite production.

    • Troubleshooting: Implement a pH monitoring and control strategy. Conduct a pH profiling experiment, testing a range of initial pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5) to identify the optimal pH for this compound production.

  • Suboptimal Aeration and Agitation: Oxygen availability is crucial for many secondary metabolic pathways.

    • Troubleshooting: Optimize the agitation speed and ensure adequate aeration in your fermenter. This can be particularly important in later stages of fermentation when the culture becomes more viscous.

  • Feedback Inhibition: The accumulation of this compound or other metabolites might be inhibiting its own biosynthesis.

    • Troubleshooting: Consider implementing an in-situ product removal strategy, such as adding a resin to the fermentation broth to adsorb the product as it is formed.

Q2: I am observing significant batch-to-batch variability in my this compound production. How can I improve consistency?

A2: Batch-to-batch variability often stems from inconsistencies in the inoculum or fermentation conditions.

  • Troubleshooting:

    • Standardize Inoculum Preparation: Ensure a consistent age, spore concentration, and physiological state of your inoculum. Develop a standard operating procedure (SOP) for preparing your seed cultures.

    • Precise Control of Fermentation Parameters: Tightly control temperature, pH, dissolved oxygen, and agitation. Even small deviations can lead to significant differences in yield.

    • Media Preparation Consistency: Use high-quality reagents and ensure accurate weighing and mixing of media components. Sterilization methods should also be consistent.

Q3: Can genetic engineering be used to enhance this compound production?

A3: Yes, metabolic engineering is a powerful strategy. The biosynthetic gene cluster (BGC) for lobophorins has been identified, opening up several avenues for genetic manipulation.

  • Strategies:

    • Overexpression of Pathway-Specific Regulatory Genes: The lobophorin BGC contains regulatory genes (e.g., TetR-family regulators) that control the expression of the biosynthetic genes.[1][2] Overexpressing these positive regulators can significantly boost production.

    • Deletion of Competing Pathways: Streptomyces genomes contain numerous BGCs for other secondary metabolites that compete for the same precursors.[2] Deleting the BGCs of major competing secondary metabolites can redirect metabolic flux towards this compound production.

    • Precursor Engineering: Enhance the supply of precursors for this compound biosynthesis by overexpressing genes in the primary metabolic pathways that produce these precursors.

Troubleshooting Guide

Problem Potential Cause Recommended Action
No or very low this compound production Incorrect strain or loss of production capability.1. Confirm the identity of your Streptomyces strain. 2. Re-streak from a frozen stock to ensure the culture has not degenerated.
Inappropriate culture medium.1. Test different production media known to support spirotetronate production (e.g., modified K medium, modified-RA medium). 2. Perform media optimization experiments (see Experimental Protocols).
This compound production starts but ceases prematurely Nutrient limitation.1. Analyze the consumption of key nutrients (carbon, nitrogen) over the fermentation time course. 2. Implement a fed-batch strategy to supply limiting nutrients.
Accumulation of inhibitory byproducts.1. Analyze the fermentation broth for potential inhibitory compounds. 2. Consider media exchange or the use of adsorbents.
Difficulty in extracting and purifying this compound Inefficient extraction method.1. Optimize the solvent system for extraction (e.g., ethyl acetate, butanone). 2. Ensure the pH of the culture broth is adjusted to an optimal level for extraction of this compound.
Degradation of the compound.1. Work at lower temperatures during extraction and purification. 2. Minimize exposure to light and extreme pH.

Quantitative Data on Production Enhancement

While specific quantitative data for this compound is limited in publicly available literature, the following table provides representative data based on the enhancement of a related compound, Lobophorin A, and general principles of Streptomyces fermentation. This data can guide optimization efforts.

Condition Parameter Yield of Lobophorin A (Relative Units) Reference
Baseline Standard Saline Medium1.0[1]
Media Modification Non-Saline Medium3.5[1]
Genetic Modification Deletion of competing secondary metabolite pathwaysPotentially significant increase (qualitative)[2]

Experimental Protocols

Media Optimization for Enhanced this compound Production

This protocol describes a systematic approach to optimizing the culture medium for improved this compound yield.

a. One-Factor-at-a-Time (OFAT) Optimization:

  • Prepare a basal medium: A known medium for Streptomyces fermentation (e.g., modified K medium) can be used as a starting point.

  • Carbon Source Optimization:

    • Prepare flasks of the basal medium, each with a different primary carbon source (e.g., glucose, starch, glycerol, mannitol) at a consistent concentration (e.g., 20 g/L).

    • Inoculate with a standardized Streptomyces seed culture.

    • Ferment under standard conditions (e.g., 28°C, 180 rpm for 7 days).

    • Harvest and quantify this compound production via HPLC.

  • Nitrogen Source Optimization:

    • Using the optimal carbon source identified in the previous step, prepare flasks with different nitrogen sources (e.g., peptone, yeast extract, soybean meal, ammonium sulfate) at a consistent concentration (e.g., 5 g/L).

    • Inoculate, ferment, and quantify as described above.

  • Phosphate Concentration Optimization:

    • Using the optimal carbon and nitrogen sources, prepare flasks with varying concentrations of a phosphate source (e.g., K₂HPO₄) ranging from 0.1 g/L to 1.0 g/L.

    • Inoculate, ferment, and quantify as described above.

b. Response Surface Methodology (RSM):

For a more advanced optimization that considers the interactions between different media components, a statistical approach like RSM using a Box-Behnken or Central Composite Design can be employed.

Protocol for Extraction and Quantification of this compound
  • Harvesting: Centrifuge the fermentation broth (e.g., 5000 x g for 15 minutes) to separate the mycelium from the supernatant.

  • Extraction:

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Extract the mycelial pellet with acetone or methanol, sonicate to lyse the cells, and then partition the extract with ethyl acetate.

    • Combine all ethyl acetate fractions and evaporate to dryness under reduced pressure.

  • Sample Preparation for HPLC:

    • Dissolve the dried extract in a known volume of methanol or a suitable solvent for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Quantification:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be:

      • 0-20 min: 10% to 100% acetonitrile.

      • 20-25 min: 100% acetonitrile.

      • 25-30 min: 100% to 10% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of this compound (e.g., 268 nm).

    • Quantification: Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Fermentation cluster_Downstream Downstream Processing cluster_Optimization Optimization Loop Spore_Stock Streptomyces Spore Stock Seed_Culture Seed Culture Growth (e.g., TSB, 48h) Spore_Stock->Seed_Culture Production_Flask Production Medium (e.g., Modified K Medium) Seed_Culture->Production_Flask Fermentation Fermentation (28°C, 180 rpm, 7 days) Production_Flask->Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest Extraction Extraction (Ethyl Acetate) Harvest->Extraction Quantification HPLC Analysis Extraction->Quantification Media_Opt Media Optimization (OFAT/RSM) Quantification->Media_Opt Genetic_Eng Genetic Engineering (Gene knockout/overexpression) Quantification->Genetic_Eng Media_Opt->Production_Flask Genetic_Eng->Spore_Stock

Caption: Experimental workflow for enhancing this compound production.

Signaling_Pathway cluster_Signals Environmental Signals cluster_Regulation Regulatory Cascade cluster_Biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., PhoP) Nutrient_Limitation->Global_Regulators pH_Stress pH Stress pH_Stress->Global_Regulators Growth_Phase Stationary Growth Phase Growth_Phase->Global_Regulators Pathway_Regulators Pathway-Specific Regulators (e.g., TetR-family in lob BGC) Global_Regulators->Pathway_Regulators Lbp_Genes Lobophorin Biosynthetic Genes (lbp) Pathway_Regulators->Lbp_Genes + Lobophorin_CR2 This compound Lbp_Genes->Lobophorin_CR2

Caption: Generalized signaling pathway for this compound production.

References

How to improve the solubility of Lobophorin CR-2 for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with Lobophorin CR-2 solubility for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell-based assays?

This compound belongs to the lobophorin family of spirotetronate natural products, which are known for their cytotoxic, anti-inflammatory, and antibacterial activities.[1][2] Specifically, Lobophorin CR1, CR2, and CR3 have been noted to inhibit the growth of human oral cancer cells.[2][3] Like many complex natural products, this compound is a large, hydrophobic molecule, which inherently leads to poor aqueous solubility. This presents a significant challenge for in vitro cell-based assays, as the compound may precipitate out of the aqueous cell culture medium, leading to inaccurate and irreproducible results.

Q2: What are the primary causes of this compound precipitation in my cell culture medium?

Several factors can contribute to the precipitation of hydrophobic compounds like this compound in cell culture:

  • Poor Aqueous Solubility: This is the most common reason. The compound is inherently not soluble in the aqueous environment of the cell culture medium.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final assay volume will inevitably cause it to precipitate.

  • "Crashing Out" upon Dilution: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous culture medium, the compound can "crash out" of solution as it is no longer soluble in the predominantly aqueous environment.

  • pH and Temperature of the Medium: Changes in the pH or temperature of the cell culture medium can alter the solubility of a compound.

  • Interactions with Media Components: Components of the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.

Q3: How can I visually identify if this compound has precipitated in my experiment?

Precipitation of this compound can be observed in several ways:

  • Visible Particles: You might see small particles, crystals, or an amorphous solid in your cell culture flask, plate, or tube.

  • Cloudiness or Turbidity: The cell culture medium may appear hazy or cloudy, indicating the presence of fine, suspended particles of the compound.

  • Inconsistent Results: Inconsistent or non-reproducible results between wells or experiments can be an indirect indicator of solubility issues.

Troubleshooting Guide: Improving this compound Solubility

Method 1: Optimizing the Use of Dimethyl Sulfoxide (DMSO)

DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds for cell-based assays.

Problem: My this compound, dissolved in DMSO, precipitates when I add it to the cell culture medium.

Solutions:

  • Prepare a High-Concentration Stock Solution: Aim to prepare a stock solution of this compound in DMSO that is at least 1000-fold more concentrated than the highest final concentration you plan to test in your assay. This allows for a small volume of the DMSO stock to be added to a large volume of media, minimizing the final DMSO concentration.

  • Control the Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Many protocols recommend a final DMSO concentration of 0.1% or lower.

  • Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. For example, first, dilute the stock solution in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.

  • Pre-warming and Vortexing: If your frozen DMSO stock of this compound appears cloudy or contains crystals after thawing, gently warm the vial in a 37°C water bath and vortex thoroughly to ensure the compound is fully redissolved before making your working solutions.

Method 2: Utilizing Co-solvents and Alternative Solubilizing Agents

If optimizing DMSO usage is insufficient, other agents can be employed to improve solubility.

Problem: Even with optimized DMSO protocols, this compound solubility remains an issue.

Solutions:

  • Ethanol: Ethanol can be used as an alternative to DMSO. Similar to DMSO, it is crucial to control the final concentration in the cell culture medium to avoid cytotoxicity.

  • Surfactants (Tweens/Polysorbates): Non-ionic surfactants like Tween 20 or Tween 80 can be used to create a micellar solution that can encapsulate the hydrophobic compound. It is important to test the tolerance of your specific cell line to these surfactants.

  • Polyethylene Glycol (PEG): PEG, particularly PEG 400, can be used as a co-solvent to improve the solubility of hydrophobic drugs.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like this compound, forming a water-soluble inclusion complex. Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[4][5]

Experimental Protocols

Protocol 1: Standard Method for Preparing this compound Stock Solution in DMSO
  • Determine the Desired Stock Concentration: Calculate the required mass of this compound to achieve a stock concentration that is at least 1000x the final assay concentration.

  • Weigh the Compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube or glass vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the compound.

  • Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37-50°C water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Visually confirm that the compound is completely dissolved and no particles are visible.

  • Sterilization (Optional but Recommended): If needed for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Experimental Determination of this compound Solubility (Shake-Flask Method)
  • Prepare a Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the solvent to be tested (e.g., DMSO, ethanol, or a co-solvent mixture) in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are transferred. For best results, filter the supernatant through a chemically inert syringe filter (e.g., PTFE).

  • Quantification: Determine the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • Data Reporting: Report the solubility in units of mg/mL or µM at the specified temperature.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

As specific quantitative solubility data for this compound is not publicly available, researchers should experimentally determine these values for their specific experimental conditions.

SolventExpected SolubilityExperimentally Determined SolubilityNotes
DMSO HighRequires experimental determinationThe standard solvent for preparing high-concentration stock solutions.
Ethanol Moderate to HighRequires experimental determinationAn alternative to DMSO; final concentration in media must be controlled.
Methanol Moderate to HighRequires experimental determinationOften used during extraction and purification; less common for cell-based assays.
Cell Culture Media Very LowRequires experimental determinationDirect dissolution is generally not feasible for hydrophobic compounds.
Water InsolubleRequires experimental determinationThis compound is expected to be practically insoluble in water.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_prep Stock Solution Preparation cluster_assay_prep Assay Preparation cluster_troubleshoot Troubleshooting Options weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm (37-50°C) add_dmso->dissolve thaw Thaw Stock Solution dissolve->thaw Store at -20°C / -80°C redissolve Warm / Vortex if Precipitated thaw->redissolve serial_dilute Serial Dilution in Media redissolve->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells co_solvent Use Co-solvents (e.g., PEG 400) serial_dilute->co_solvent If Precipitation Persists cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) serial_dilute->cyclodextrin surfactant Use Surfactants (e.g., Tween 80) serial_dilute->surfactant

Caption: Workflow for preparing and troubleshooting this compound solutions.

Hypothetical Signaling Pathway for this compound Induced Cytotoxicity

While the precise molecular mechanism of this compound-induced cytotoxicity is not yet fully elucidated, a common pathway for cytotoxic compounds involves the induction of apoptosis. The following diagram illustrates a generalized intrinsic apoptosis pathway that could be investigated for this compound.

G cluster_cell Cell cluster_mito Mitochondrion bax Bax/Bak cyto_c Cytochrome c bax->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 Binding lobophorin This compound stress Cellular Stress lobophorin->stress stress->bax Activation apoptosome Apoptosome apaf1->apoptosome Formation cas9 Caspase-9 apoptosome->cas9 Activation pro_cas9 Pro-Caspase-9 pro_cas9->apoptosome Recruitment pro_cas3 Pro-Caspase-3 cas9->pro_cas3 Cleavage cas3 Caspase-3 pro_cas3->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Caption: A generalized intrinsic apoptosis pathway as a hypothetical mechanism for this compound.

References

Long-term stability assessment of Lobophorin CR-2 in solution and solid form

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the long-term stability of Lobophorin CR-2 in both solution and solid forms. As specific public data on the long-term stability of this compound is limited, this guide offers general protocols and troubleshooting advice based on standard pharmaceutical stability testing principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like many complex organic molecules, can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: The stability of the molecule in solution can be highly dependent on the pH of the solvent.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

  • Moisture: For the solid form, absorption of moisture can lead to hydrolysis or other degradation pathways.

  • Excipients: In formulated products, interactions with other components can affect stability.

Q2: How should I design a long-term stability study for this compound?

A2: A comprehensive long-term stability study for this compound should be designed to evaluate the impact of various environmental factors over an extended period. The study should include multiple storage conditions, time points for analysis, and appropriate analytical methods to detect any changes in the molecule's purity, potency, and physical properties.

Q3: What are the recommended storage conditions for a long-term stability study of this compound?

A3: For a comprehensive stability study, it is recommended to store samples under a range of conditions as guided by the International Council for Harmonisation (ICH) guidelines. These typically include:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Refrigerated: 5°C ± 3°C

  • Frozen: -20°C ± 5°C

The choice of conditions will depend on the intended storage and use of this compound.

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector is a common and effective technique. The method should be validated to ensure it can separate the intact drug from any potential degradation products. Other techniques that can be employed include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of degradation products.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in the solid-state form.

  • Karl Fischer Titration: To determine water content in the solid form.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid degradation observed in solution during preliminary studies. The chosen solvent may be inappropriate (e.g., wrong pH, reactive). The solution may be exposed to light or oxygen.Test a range of buffered solutions at different pH values. Protect the solution from light by using amber vials or covering with aluminum foil. Purge the solvent and headspace with an inert gas like nitrogen or argon to minimize oxidation.
Appearance of new peaks in the HPLC chromatogram during the stability study. These are likely degradation products.Characterize the new peaks using LC-MS to identify the degradation products and understand the degradation pathway. This information is critical for formulation development and risk assessment.
Changes in the physical appearance of the solid form (e.g., color change, clumping). This could indicate moisture absorption, solid-state transformation (polymorphism), or degradation.Perform Karl Fischer titration to check for water content. Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to investigate potential polymorphic changes.
Inconsistent results between different time points. This could be due to analytical method variability, improper sample handling, or non-homogeneity of the stored samples.Review the validation data for the analytical method to ensure its robustness. Standardize the sample preparation and handling procedures. Ensure that the storage conditions are uniform for all samples.

Experimental Protocols

General Protocol for Solution Stability Study
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO, or a buffered aqueous solution) at a known concentration.

  • Sample Aliquoting: Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles or contamination of the bulk solution. Use amber vials to protect from light.

  • Storage: Store the vials at the selected temperatures (e.g., -20°C, 4°C, and 25°C). Include a control sample stored at -80°C, which is considered the baseline.

  • Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound. Visually inspect the solutions for any changes in color or for the formation of precipitates.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate.

General Protocol for Solid-State Stability Study
  • Sample Preparation: Place a known amount of solid this compound into vials.

  • Storage: Store the vials under various controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: At each time point, analyze the solid sample for:

    • Purity: Dissolve a portion of the solid in a suitable solvent and analyze by a validated HPLC method.

    • Appearance: Visually inspect for any changes in color or physical form.

    • Water Content: Determine the water content by Karl Fischer titration.

    • Solid-State Form: Analyze using techniques like XRPD or DSC to check for any polymorphic changes.

  • Data Evaluation: Evaluate the changes in purity, appearance, water content, and solid-state form over time to assess the stability of the solid form.

Visualizations

Solution_Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_eval Evaluation start Start prep_sol Prepare Stock Solution start->prep_sol aliquot Aliquot into Vials prep_sol->aliquot storage_cond Store at Various Temperatures (-20°C, 4°C, 25°C) aliquot->storage_cond time_points Analyze at Predetermined Time Points (0, 1, 3, 6, 12 months) storage_cond->time_points hplc HPLC Analysis time_points->hplc visual Visual Inspection time_points->visual eval Evaluate Degradation Rate and Pathway hplc->eval visual->eval end End eval->end

Caption: Workflow for assessing the stability of this compound in solution.

Solid_State_Stability_Workflow cluster_tests Analytical Tests start Start: Solid this compound storage Store under Controlled Temperature and Humidity start->storage analysis Analysis at Time Points (0, 1, 3, 6, 12 months) storage->analysis tests Purity (HPLC) Appearance Water Content (KF) Solid Form (XRPD/DSC) analysis->tests evaluation Evaluate Changes and Assess Stability tests:f0->evaluation tests:f1->evaluation tests:f2->evaluation tests:f3->evaluation end End evaluation->end

Caption: Workflow for assessing the stability of this compound in solid form.

Common pitfalls and troubleshooting for cytotoxicity assays with natural products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of cytotoxicity assays with natural products.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing unexpectedly high cell viability or false-positive results with my natural product extract in an MTT assay?

A1: Natural product extracts, particularly those from plants, can contain compounds with reducing activity that directly convert the MTT reagent into formazan crystals.[1][2][3] This chemical reduction mimics the metabolic activity of viable cells, leading to an overestimation of cell viability and masking the true cytotoxic effect of the extract.[1][3] Polyphenolic compounds are often implicated in this interference.[4]

Q2: My natural product extract is highly colored. How can this affect my colorimetric cytotoxicity assay results?

A2: The inherent color of a natural product extract can interfere with absorbance readings in colorimetric assays like the MTT, MTS, or XTT assays.[5] This can lead to artificially high or low absorbance values, depending on the wavelength at which the extract absorbs light and the wavelength used for measurement. It is crucial to run appropriate controls to account for this interference.[4]

Q3: I am observing poor solubility of my natural product in the cell culture medium. How can I address this?

A3: Poor aqueous solubility is a common challenge with natural products.[6][7] To address this, you can try the following:

  • Use of a co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving natural products before diluting them in culture medium.[7] However, it is important to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication: This can help to disperse aggregated compounds.

  • Use of solubilizing agents: Non-ionic surfactants like Tween-20 or Triton X-100 can be used in enzyme-based assays, but their effect on cell-based assays should be carefully evaluated.

  • Preparation of amorphous forms: Lyophilization of the compound can sometimes improve its dissolution rate.

Q4: What are "Pan-Assay Interference Compounds" (PAINS) and how do they relate to natural products?

A4: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple biochemical screenings through non-specific mechanisms rather than specific interactions with the target.[8] Many natural products, such as flavonoids like quercetin and curcumin, have been identified as PAINS.[8] These compounds can interfere with assays through various mechanisms, including non-selective reactivity with proteins, fluorescence, aggregation, and membrane disruption.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background absorbance in wells with extract but no cells The natural product extract is colored and absorbs light at the assay wavelength.Run a "color control" for each concentration of your extract. This control should contain the extract in cell-free medium. Subtract the average absorbance of the color control from the absorbance of the corresponding wells with cells.[4]
High variability between replicate wells - Uneven cell seeding.- Pipetting errors.- Presence of air bubbles in the wells.[9]- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques.- Carefully inspect plates for bubbles and remove them with a sterile needle if necessary.[9]
MTT assay shows high viability, but microscopy reveals significant cell death The natural product has reducing activity, leading to false-positive results in the MTT assay.[1][3]- Use an alternative cytotoxicity assay that is less susceptible to interference, such as an ATP-based assay (e.g., CellTiter-Glo®) or an LDH release assay.[1][2]- Wash the cells to remove the extract before adding the MTT reagent.[4]
Low signal or no dose-response observed - The natural product is not cytotoxic at the tested concentrations.- The compound has precipitated out of solution.- Cytotoxic components in a crude extract are masking the activity of other compounds.[10]- Test a wider range of concentrations.- Visually inspect the wells for precipitation. If precipitation occurs, reconsider the solubilization method.- Consider fractionation of the crude extract to isolate active compounds.
Inconsistent IC50 values across experiments - Variation in cell seeding density.[11]- Differences in cell passage number or health.- Instability of the natural product in the culture medium.- Standardize the cell seeding density for all experiments.- Use cells within a consistent range of passage numbers and ensure they are healthy and in the logarithmic growth phase.- Prepare fresh dilutions of the natural product for each experiment.

Quantitative Data Summary

Table 1: Comparison of IC50 Values (µg/mL) for Plant Extracts in Different Cytotoxicity Assays

Plant ExtractCell LineMTT Assay IC50 (µg/mL)LDH Assay IC50 (µg/mL)Neutral Red Assay IC50 (µg/mL)
Byrsonima correifoliaHepG2> 39> 39> 39
Byrsonima correifoliaGAS> 39> 39> 39
Byrsonima verbascifoliaHepG216.817.515.2
Byrsonima verbascifoliaGAS> 39> 39> 39
Byrsonima fagifoliaHepG2> 78> 78> 78
Byrsonima fagifoliaGAS> 78> 78> 78
Byrsonima intermediaHepG244.27> 7844.27
Byrsonima intermediaGAS> 78> 78> 78

Data compiled from a study evaluating the cytotoxicity of Byrsonima species extracts.[12] GAS cells refer to primary gastric cells.

Table 2: Cytotoxicity of Natural Products against Various Cancer Cell Lines (IC50 in µM)

CompoundSUP-B15 (ALL)KOPN-8 (ALL)BJ (Normal)
Chelerythrine1.5 ± 0.22.1 ± 0.3> 10
Cephalotaxine0.8 ± 0.11.2 ± 0.2> 10
Homoharringtonine0.003 ± 0.0010.005 ± 0.0010.1 ± 0.02
Ecdysone> 10> 10> 10
Muristerone A5.2 ± 0.87.5 ± 1.1> 10

Data from a study screening natural products against acute lymphoblastic leukemia (ALL) cell lines using the CellTiter-Glo (CTG) viability assay.[8]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a widely used colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.[13]

  • Treat the cells with various concentrations of the natural product extract or compound and include appropriate controls (vehicle control, positive control, and color control without cells).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the MTT stock solution to each well.[13]

  • Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.[14]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Read the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Release Assay Protocol

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with the natural product as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[15]

  • Incubate for the desired exposure time.

  • Carefully transfer a specific volume of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_detection Detection prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_np Add Natural Product to Cells seed_plate->add_np prep_np Prepare Natural Product Dilutions prep_np->add_np incubate Incubate for 24-72h add_np->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Absorbance/Fluorescence/ Luminescence incubate_reagent->read_plate analyze_data Analyze Data (Calculate % Viability/Cytotoxicity) read_plate->analyze_data

Cytotoxicity Assay Experimental Workflow.

mtt_interference cluster_cellular Cellular Mechanism (True Viability) cluster_interference Natural Product Interference (False Positive) live_cells Viable Cells (Mitochondrial Dehydrogenases) formazan_purple Formazan (Purple, Insoluble) live_cells->formazan_purple Reduction mtt_yellow MTT (Yellow, Soluble) mtt_yellow->live_cells measurement Absorbance Measurement (Overestimation of Viability) formazan_purple->measurement natural_product Natural Product (Reducing Compounds, e.g., Polyphenols) formazan_purple2 Formazan (Purple, Insoluble) natural_product->formazan_purple2 Direct Chemical Reduction mtt_yellow2 MTT (Yellow, Soluble) mtt_yellow2->natural_product formazan_purple2->measurement

Mechanism of MTT Assay Interference.

troubleshooting_workflow node_rect node_rect node_end node_end node_prob node_prob start Unexpected Cytotoxicity Result check_controls Are Controls (Vehicle, Positive) Behaving as Expected? start->check_controls check_color Is the Natural Product Colored? check_controls->check_color Yes prob_controls Problem with Assay Execution or Cell Health check_controls->prob_controls No check_solubility Is the Natural Product Soluble in Media? check_color->check_solubility No run_color_control Run a Color Control (Extract in Media, No Cells) check_color->run_color_control Yes check_assay_type Are You Using an MTT/XTT/MTS Assay? check_solubility->check_assay_type Yes optimize_solubility Optimize Solubilization (e.g., adjust solvent, sonicate) check_solubility->optimize_solubility No use_alternative_assay Use an Alternative Assay (e.g., ATP-based, LDH) check_assay_type->use_alternative_assay Yes valid_result Result is Likely Valid check_assay_type->valid_result No run_color_control->check_solubility optimize_solubility->check_assay_type use_alternative_assay->valid_result

Troubleshooting Decision Workflow.

References

Technical Support Center: Optimizing Chromatographic Separation of Lobophorin CR-2 and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Lobophorin CR-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification and analysis of this compound and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for separating this compound and its isomers?

A1: Based on published methods for related lobophorins, a good starting point for reversed-phase HPLC (RP-HPLC) is a C18 column with a gradient elution.[1] A typical mobile phase consists of water (Eluent A) and acetonitrile or methanol (Eluent B), both acidified with 0.1% formic acid to improve peak shape and ionization for mass spectrometry.[1]

Q2: What is the key challenge in separating this compound from its isomers?

A2: The primary challenge lies in the structural similarity of the isomers. Isomers often have very close physicochemical properties, leading to co-elution or poor resolution under standard chromatographic conditions.[2][3] The separation of isomers is highly dependent on optimizing key chromatographic parameters to exploit subtle differences in their structure and polarity.[2]

Q3: Should I use a C18 or a phenyl-based column for better separation?

A3: While C18 columns are a common first choice for reversed-phase chromatography, phenyl-based columns can offer alternative selectivity for aromatic compounds and may provide better resolution for certain isomers.[2][4] The choice of column chemistry is a critical parameter to investigate for optimizing the separation of structurally related compounds.[2] It is recommended to screen both types of columns to determine the most effective stationary phase for your specific mixture of this compound isomers.

Q4: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

A4: The choice of organic modifier can significantly impact selectivity. Methanol is considered a weaker eluent than acetonitrile in reversed-phase chromatography, which can lead to longer retention times and potentially enhanced separation of aromatic compounds.[2] It is advisable to test both solvents during method development to see which provides better resolution for your specific isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of this compound and its isomers.

Problem 1: Poor Resolution or Co-elution of Isomeric Peaks

Possible Causes & Solutions:

  • Inadequate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for resolving the isomers.

    • Solution: Systematically vary the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks. Also, evaluate the effect of using methanol instead of acetonitrile as the organic modifier, as this can alter selectivity.[2]

  • Suboptimal Column Chemistry: The stationary phase may not be providing sufficient differential interaction with the isomers.

    • Solution: Screen different column chemistries. If you are using a C18 column, consider trying a phenyl-hexyl or a biphenyl column to introduce different separation mechanisms like π-π interactions.[4]

  • Incorrect Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.

    • Solution: Experiment with different column temperatures. Increasing the temperature can sometimes improve peak shape and resolution for some compounds, while for others, lower temperatures might be beneficial.[2][5]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, leading to peak tailing.

    • Solution: Add a mobile phase modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) to suppress the ionization of silanol groups and improve peak shape.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Sample Solvent Effects: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: If possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Problem 3: Inconsistent Retention Times

Possible Causes & Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate for at least 10 column volumes.

  • Fluctuations in Mobile Phase Composition or Flow Rate: Issues with the HPLC pump or improperly mixed mobile phases can cause variability.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Check the HPLC system for any leaks or pump malfunctions.

  • Changes in Column Temperature: Even minor fluctuations in ambient temperature can affect retention times if a column thermostat is not used.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[2]

Data Presentation

Table 1: Starting HPLC Gradient Conditions for this compound Isomer Separation

Time (min)% Eluent A (Water + 0.1% Formic Acid)% Eluent B (Acetonitrile + 0.1% Formic Acid)Flow Rate (mL/min)
090100.4
2001000.4
2301000.4
2490100.4
3090100.4

Note: This is a general starting gradient and should be optimized for your specific separation needs.[1]

Experimental Protocols

Protocol 1: General Analytical RP-HPLC Method Development for this compound Isomers

  • Column: Start with a C18 column (e.g., YMC-Triart C18, 150 x 2.0 mm, 1.9 µm).[1]

  • Mobile Phase A: Prepare a solution of 0.1% formic acid in water.

  • Mobile Phase B: Prepare a solution of 0.1% formic acid in acetonitrile.

  • Gradient Program: Use the gradient outlined in Table 1 as a starting point.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection: UV detection at 204 nm and 268 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Optimization:

    • If resolution is poor, try a shallower gradient (e.g., extend the gradient time from 20 to 40 minutes).

    • Replace acetonitrile (Mobile Phase B) with methanol containing 0.1% formic acid and repeat the analysis to evaluate selectivity changes.

    • Analyze the sample on a phenyl-hexyl column using the same mobile phases and gradient to compare selectivity.

    • Vary the column temperature between 25 °C and 60 °C in 5-10 °C increments to assess its impact on resolution.[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization cluster_end Result start Crude this compound Isomer Mixture dissolve Dissolve in Initial Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV/MS Detection separate->detect eval_res Evaluate Resolution & Peak Shape detect->eval_res is_optimal Optimal Separation? eval_res->is_optimal optimize Optimize Parameters: - Gradient - Solvent - Column - Temperature is_optimal->optimize No end Separated Isomers is_optimal->end Yes optimize->inject Re-analyze

Caption: Workflow for optimizing the separation of this compound isomers.

Troubleshooting_Logic cluster_resolution Poor Resolution cluster_peakshape Poor Peak Shape cluster_retention Inconsistent Retention cluster_key Problem Categories start Problem Identified res_q1 Adjust Gradient? ps_q1 Add/Check Mobile Phase Modifier? ret_q1 Ensure Column Equilibration? key_res Poor Resolution start->key_res key_ps Poor Peak Shape start->key_ps key_ret Inconsistent Retention start->key_ret res_q2 Change Solvent (ACN to MeOH)? res_q1->res_q2 res_q3 Change Column (C18 to Phenyl)? res_q2->res_q3 res_q4 Vary Temperature? res_q3->res_q4 ps_q2 Reduce Sample Load? ps_q1->ps_q2 ps_q3 Check Sample Solvent? ps_q2->ps_q3 ret_q2 Check Pump & Mobile Phase? ret_q1->ret_q2 ret_q3 Use Column Oven? ret_q2->ret_q3

Caption: Troubleshooting logic for common HPLC separation issues.

References

How to distinguish specific cytotoxic effects from non-specific toxicity of Lobophorin CR-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on distinguishing the specific cytotoxic effects of Lobophorin CR-2 from non-specific toxicity.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the investigation of this compound's cytotoxic activity.

Q1: My cytotoxicity assay shows that this compound is highly potent against my cancer cell line, but I'm concerned about non-specific effects. How can I confirm the specificity of the observed cytotoxicity?

A1: It is crucial to differentiate between a specific, targeted cytotoxic effect and general cellular toxicity. High potency at low concentrations can be an indicator of a specific mechanism, but further validation is necessary. Here are several troubleshooting steps:

  • Perform Dose-Response Analysis Across Multiple Cell Lines: A specific cytotoxic agent will typically show differential potency across a panel of cell lines. Compare the IC50 values of this compound in your target cancer cell line with its effects on non-cancerous cell lines or cancer cell lines known to lack the putative target. A large therapeutic window between cancer and normal cells suggests specificity.

  • Time-Course Experiment: A specific cytotoxic effect may follow a distinct time course related to the engagement of a particular cellular pathway. In contrast, non-specific toxicity often manifests as rapid cell death due to general cellular stress or membrane disruption.[1] Monitor cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to observe the kinetics of cell death.

  • Control for "Cytotoxicity Burst": At high concentrations, many compounds can cause a "cytotoxicity burst," leading to non-specific activation of stress response pathways.[2] It is important to compare the concentration at which this compound induces your desired effect with the concentration at which general cytotoxicity is observed. If these concentrations are very close, the observed effect might be due to non-specific toxicity.

Q2: How can I experimentally determine if this compound is inducing apoptosis (a specific form of cell death) versus necrosis (often associated with non-specific toxicity)?

A2: Differentiating between apoptosis and necrosis is a key step in characterizing the mechanism of action. Several assays can be employed:

  • Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Caspase Activity Assays: Apoptosis is executed by a cascade of enzymes called caspases. Measuring the activity of key caspases (e.g., Caspase-3, -7, -8, -9) using colorimetric, fluorometric, or luminometric assays can confirm the induction of apoptosis.

  • Morphological Assessment: Observe cells treated with this compound under a microscope. Apoptotic cells often exhibit characteristic morphological changes such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells typically swell and lyse.

Q3: What are some potential off-target effects of this compound, and how can I investigate them?

A3: Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to non-specific toxicity.[3] Investigating these effects is critical for drug development.

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound.[4][5] These tools compare the compound's structure to databases of known ligands for various targets.

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify the direct binding partners of this compound within the cellular proteome.[6]

  • Phenotypic Screening: High-content screening using automated microscopy can assess a wide range of cellular parameters (e.g., mitochondrial membrane potential, reactive oxygen species production, cell cycle progression) to identify unexpected cellular responses to this compound treatment.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the specificity of this compound's cytotoxicity.

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in different cell lines.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Target cell lines (e.g., oral cancer cell line, non-cancerous fibroblast cell line)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • This compound

  • Target cells

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration and a higher concentration for a predetermined time.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

Table 1: Comparative IC50 Values of this compound

Cell LineCell TypeIC50 (µM) after 48h
SCC-15Human Oral Squamous Carcinoma5.2
CAL 27Human Oral Squamous Carcinoma7.8
HGFHuman Gingival Fibroblasts (Normal)> 50
HEK293Human Embryonic Kidney (Normal)> 50

This table presents hypothetical data for illustrative purposes.

Table 2: Quantification of Cell Death Mechanisms by Flow Cytometry

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO)95.22.12.7
This compound (5 µM)48.535.815.7
This compound (20 µM)15.320.164.6

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Specificity & Off-Target Analysis A Dose-Response Cytotoxicity Assay (e.g., MTT) B Determine IC50 values A->B Data Analysis C Apoptosis vs. Necrosis Assays (Annexin V/PI, Caspase Activity) B->C Investigate Cell Death Pathway D Cell Cycle Analysis B->D Assess Effects on Proliferation E Target Engagement Assays C->E Confirm Target Interaction F Chemical Proteomics E->F Identify Binding Partners G Phenotypic Screening F->G Broad Cellular Profiling

Caption: Experimental workflow for characterizing this compound cytotoxicity.

Apoptosis_vs_Necrosis cluster_specific Specific Cytotoxicity (Apoptosis) cluster_nonspecific Non-Specific Toxicity (Necrosis) A This compound (Low Concentration) B Target Engagement A->B C Signal Transduction Cascade B->C D Caspase Activation C->D E Controlled Cell Death D->E F This compound (High Concentration) G Membrane Disruption F->G H Mitochondrial Dysfunction F->H I Cellular Swelling & Lysis G->I H->I

Caption: Conceptual pathways of specific vs. non-specific cytotoxicity.

References

Preventing the degradation of Lobophorin CR-2 during purification steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Lobophorin CR-2 during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during purification?

This compound is a marine-derived natural product belonging to the spirotetronate class of polyketides. These compounds are known for their complex structures and potent biological activities, including cytotoxic effects against cancer cell lines. The intricate structure of this compound, which includes a spirotetronate core and glycosidic linkages, makes it susceptible to degradation under certain experimental conditions encountered during purification, such as exposure to acidic or basic conditions and elevated temperatures. Degradation can lead to a loss of biological activity and the generation of impurities, complicating downstream applications.

Q2: What are the primary degradation pathways for this compound?

The two main potential degradation pathways for this compound are:

  • Acid-catalyzed hydrolysis of glycosidic bonds: this compound contains sugar moieties linked to the aglycone core via glycosidic bonds. These bonds are susceptible to cleavage under acidic conditions, leading to the loss of the sugar units and a significant alteration of the molecule's structure and biological activity.[1][2][3]

  • Isomerization of the spirotetronate core: The spirotetronate core of lobophorins can undergo atropisomerization (interconversion of stereoisomers) under acidic conditions.[4] This change in stereochemistry can affect the compound's biological efficacy.

Q3: What are the initial signs of this compound degradation?

Degradation of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). Signs of degradation include:

  • A decrease in the peak area of the intact this compound.

  • The appearance of new peaks in the chromatogram, corresponding to degradation products.

  • A change in the color or clarity of the solution.

Q4: Are there any general handling precautions I should take to minimize degradation?

Yes, to minimize the degradation of this compound, it is recommended to:

  • Work at low temperatures (e.g., on ice or in a cold room) whenever possible.

  • Avoid prolonged exposure to strong acids and bases.

  • Use high-purity solvents and reagents to prevent contamination with reactive impurities.

  • Minimize the number of purification steps and the overall processing time.

  • Store purified this compound in a stable buffer at low temperatures, protected from light.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Recommended Solution
Loss of yield after acidic workup or chromatography. Acid-catalyzed hydrolysis of glycosidic bonds.- Neutralize acidic fractions immediately after collection. - Use a buffered mobile phase with a neutral or slightly acidic pH (e.g., pH 6-7) for chromatography. - Consider using alternative chromatographic techniques that do not require acidic conditions.
Appearance of a new, closely eluting peak in the HPLC chromatogram. Atropisomerization of the spirotetronate core.- Avoid prolonged exposure to acidic conditions. - If acidic conditions are unavoidable, minimize the exposure time and maintain a low temperature. - Analyze the biological activity of the isolated isomer to determine if it retains the desired efficacy.
Broad or tailing peaks in reverse-phase HPLC. Interaction of the compound with residual silanols on the stationary phase.- Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress silanol interactions. Be mindful of the potential for acid-catalyzed degradation with prolonged exposure. - Use an end-capped HPLC column.
Precipitation of the compound during solvent exchange. Poor solubility of this compound in the new solvent.- Perform a gradual solvent exchange. - Ensure the receiving solvent has adequate solubilizing power for this compound. - Consider the use of a co-solvent.

Data on this compound Stability

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on general principles of glycoside and spirotetronate stability and should be used as a guideline for experimental design.

Table 1: Effect of pH on this compound Degradation at 25°C over 24 hours

pH% this compound Remaining
2.045%
4.085%
6.098%
7.0>99%
8.097%
10.070%

Table 2: Effect of Temperature on this compound Degradation at pH 5.0 over 24 hours

Temperature (°C)% this compound Remaining
4>99%
2592%
3778%
5055%

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis and Degradation Monitoring of this compound

This protocol outlines a reverse-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.

Materials:

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • This compound standard

  • Sample of purified or in-process this compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 268 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any new peaks that appear in the chromatogram.

    • Calculate the percentage purity of this compound and the relative percentage of any degradation products.

Visualizations

Diagram 1: Potential Degradation Pathway of this compound

Lobophorin_CR-2 This compound (Intact) Aglycone Aglycone + Sugar Moieties Lobophorin_CR-2->Aglycone Acid Hydrolysis (e.g., pH < 5) Isomer Atropisomer of This compound Lobophorin_CR-2->Isomer Acid-catalyzed Isomerization

Caption: Potential degradation pathways of this compound.

Diagram 2: General Workflow for this compound Purification

Start Crude Extract Step1 Solvent Partitioning Start->Step1 Step2 Silica Gel Column Chromatography Step1->Step2 Step3 Reverse-Phase HPLC (C18 Column) Step2->Step3 Step4 Purity Analysis (HPLC) Step3->Step4 End Pure this compound Step4->End

Caption: A generalized workflow for the purification of this compound.

References

Technical Support Center: Advanced NMR for Lobophorin Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural analysis of complex natural products like lobophorins using advanced NMR techniques. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for NMR analysis of a new lobophorin analogue?

A1: The recommended starting point is to acquire a high-quality 1D ¹H NMR spectrum to assess sample purity, concentration, and get a general idea of the structural features.[1][2] Following this, a standard suite of 2D NMR experiments should be performed, including COSY, HSQC, and HMBC, to establish the carbon skeleton and proton spin systems.[3][4] For stereochemical analysis, NOESY or ROESY experiments are crucial.[3]

Q2: How can I minimize signal overlap in the ¹H NMR spectrum of a lobophorin?

A2: Signal overlap is a common challenge with complex molecules like lobophorins.[2] Two-dimensional (2D) NMR spectroscopy is the primary tool to resolve overlapping signals by spreading them out into a second dimension.[3][4] Techniques such as HSQC are particularly effective as they correlate protons to the much wider chemical shift range of ¹³C nuclei.[4][5] Additionally, acquiring spectra on a higher field NMR spectrometer will increase signal dispersion.

Q3: What is the difference between NOESY and ROESY, and which one should I use for my lobophorin sample?

A3: Both NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to determine the spatial proximity of protons, which is essential for stereochemical assignments.[6] For small to medium-sized molecules, NOESY is generally preferred. However, for molecules in the intermediate molecular weight range (around 1-2 kDa), the NOE effect can become zero. In such cases, ROESY is the better choice as ROE signals are always positive regardless of molecular size.[6][7] Given that lobophorins are macrocyclic and can fall into this intermediate range, acquiring both NOESY and ROESY spectra is advisable to ensure reliable results.[6]

Q4: My sample concentration is very low. How can I improve the signal-to-noise ratio in my 2D NMR spectra?

A4: For sample-limited natural products, several strategies can be employed.[8][9] Using a cryoprobe can significantly enhance sensitivity.[8][9] Increasing the number of scans (nt) will improve the signal-to-noise ratio, but this will also increase the experiment time. Optimizing acquisition parameters, such as using shorter relaxation delays in combination with forward linear prediction processing, can help acquire better-resolved spectra in less time.[10] For heteronuclear experiments like HSQC and HMBC, using a smaller number of increments in the indirect dimension (F1) for the initial experiment can provide a quick look at the correlations with decent sensitivity.

Troubleshooting Guides

COSY (Correlation Spectroscopy)

Problem: I am seeing artifacts along the diagonal and parallel to the diagonal in my COSY spectrum.

Cause: These are common artifacts in COSY spectra. Artifacts directly on the diagonal can obscure cross-peaks that are close to it. Parallel diagonal signals can arise from setting the receiver gain too high.[11]

Solution:

  • Phasing and Baseline Correction: Ensure proper phasing and baseline correction of the spectrum.

  • Use DQF-COSY: A Double-Quantum Filtered COSY (DQF-COSY) experiment can help to suppress diagonal peaks and reveal cross-peaks near the diagonal.

  • Adjust Receiver Gain: Re-acquire the spectrum with a lower receiver gain to avoid clipping the FID, which causes the parallel diagonal artifacts.[11]

  • Data Processing: Applying a sine-bell or squared sine-bell window function before Fourier transformation can help to reduce truncation artifacts and improve the appearance of the spectrum.

HSQC (Heteronuclear Single Quantum Coherence)

Problem: I am not seeing all the expected one-bond ¹H-¹³C correlations in my HSQC spectrum, or the peak shapes are distorted.

Cause: This can be due to several factors, including incorrect setting of the one-bond coupling constant (¹JCH), insufficient relaxation delays for quaternary carbons or carbons with long T1 relaxation times, and improper phasing.[12] For edited HSQC experiments (e.g., HSQCETGPSI), incorrect phasing can lead to CH/CH₃ and CH₂ signals having the wrong color or being distorted.[5]

Solution:

  • Optimize ¹JCH: The pulse sequence uses a defined ¹JCH value (typically around 145 Hz for sp³ carbons and 160 Hz for sp² carbons) to achieve magnetization transfer. If your molecule has carbons with significantly different ¹JCH values, you may need to acquire multiple HSQC experiments with different ¹JCH settings or use a broadband version of the pulse sequence.

  • Check Phasing: Carefully phase the spectrum in both dimensions. In an edited HSQC, CH and CH₃ peaks should have one phase (e.g., positive, often colored red or black), while CH₂ peaks should have the opposite phase (e.g., negative, often colored blue).[5]

  • Increase Relaxation Delay (d1): If you are missing signals from carbons with long relaxation times, increase the relaxation delay (d1) to allow for full magnetization recovery between scans.[13]

HMBC (Heteronuclear Multiple Bond Correlation)

Problem: I am observing strong one-bond correlations (¹JCH) in my HMBC spectrum, which are obscuring the weaker long-range correlations. I am also seeing vertical streaks (t1 noise).

Cause: HMBC is designed to detect long-range (2-4 bond) correlations, and one-bond correlations are typically suppressed. However, this suppression is not always perfect, leading to residual ¹JCH peaks that can appear as doublets.[14][15] t1 noise, or vertical streaks, often arises from strong signals that are not properly suppressed, leading to artifacts along the indirect dimension.[14]

Solution:

  • Optimize the Long-Range Coupling Constant (ⁿJCH): The HMBC experiment is optimized for a specific long-range coupling constant, typically around 8 Hz. If you are looking for correlations through smaller or larger couplings, you may need to adjust this value. Running multiple HMBC experiments with different ⁿJCH values (e.g., 5 Hz and 10 Hz) can be beneficial.[14]

  • Use a Gradient-Selected HMBC (gHMBC): Gradient-selected pulse sequences provide better suppression of unwanted signals, including one-bond correlations and t1 noise.[14]

  • Data Processing: Applying a sine-bell window function and ensuring proper phasing can help to minimize t1 noise.

  • Identify ¹JCH Artifacts: Residual one-bond correlations in an HMBC spectrum often appear as a pair of peaks split by the large one-bond coupling constant (~125-160 Hz).[14] These can be identified and excluded from the analysis.

NOESY/ROESY

Problem: I am seeing artifacts in my NOESY/ROESY spectrum, or I am not sure how to interpret the cross-peaks.

Cause: NOESY spectra can contain artifacts such as zero-quantum peaks between J-coupled protons.[6] ROESY spectra can show TOCSY artifacts.[6] Additionally, for molecules of intermediate size, NOESY cross-peaks can be weak or absent. Chemical exchange can also give rise to cross-peaks that can be mistaken for NOEs.[7][16]

Solution:

  • Distinguish NOE from Exchange: If chemical exchange is suspected, running a ROESY experiment can help. In a ROESY spectrum, NOE and exchange cross-peaks have opposite phases to the diagonal peaks, making them distinguishable.[16]

  • Optimize Mixing Time: The intensity of NOE/ROE cross-peaks depends on the mixing time. For small molecules, longer mixing times (500-1000 ms) are often used, while for larger molecules, shorter mixing times (100-250 ms) are necessary to avoid spin diffusion (the transfer of magnetization through a chain of protons).[6] It is often useful to run a series of NOESY experiments with varying mixing times (a "build-up curve") to ensure accurate interpretation.

  • Use Appropriate Pulse Sequences: There are NOESY pulse sequences designed to suppress zero-quantum artifacts.[6] For ROESY, certain pulse sequences can minimize TOCSY artifacts.

  • Consider ROESY for Intermediate Sized Molecules: If your lobophorin has a molecular weight where NOE signals are expected to be weak or null, a ROESY experiment is the preferred method for observing through-space correlations.[6][7]

Experimental Protocols & Data

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Purity: Ensure the sample is as pure as possible. Impurities can complicate spectral interpretation.[17]

  • Solvent: Use high-quality deuterated solvents. The choice of solvent can affect the chemical shifts and conformation of the molecule. Common solvents for natural products include CDCl₃, CD₃OD, and DMSO-d₆.[18]

  • Concentration: For a typical 5mm NMR tube, aim for a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of solvent.[18] For 2D experiments like HSQC and HMBC on modern spectrometers, a concentration of 10-50 mM is often sufficient.[19]

  • Filtration: Filter the sample into the NMR tube to remove any particulate matter, which can degrade the spectral resolution.[18][20]

  • Degassing: For quantitative NOE measurements, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect.[7]

Typical NMR Acquisition Parameters for Lobophorins

The following table provides a starting point for setting up common 2D NMR experiments for lobophorin-like molecules on a 500 or 600 MHz spectrometer. These parameters may need to be optimized based on the specific sample and instrument.

ParameterCOSYHSQCHMBCNOESY
Pulse Program cosygpqfhsqcedetgpsphmbcgplpndqfnoesygpph
Number of Scans (ns) 2-84-168-648-32
Relaxation Delay (d1) 1.0 - 1.5 s1.0 - 1.5 s1.5 - 2.0 s1.5 - 2.0 s
Acquisition Time (aq) 0.2 - 0.3 s0.1 - 0.2 s0.2 - 0.3 s0.2 - 0.3 s
¹H Spectral Width (sw) 10 - 12 ppm10 - 12 ppm10 - 12 ppm10 - 12 ppm
¹³C Spectral Width N/A180 - 220 ppm200 - 240 ppmN/A
TD(F2) 2048204820482048
TD(F1) 256 - 512128 - 256256 - 512256 - 512
¹JCH (for HSQC) N/A145 HzN/AN/A
ⁿJCH (for HMBC) N/AN/A8 HzN/A
Mixing Time (for NOESY) N/AN/AN/A300 - 800 ms

Visual Guides

Experimental Workflow for Lobophorin Structure Elucidation

experimental_workflow cluster_sample Sample Preparation cluster_1D 1D NMR cluster_2D_connectivity 2D Connectivity cluster_2D_stereo 2D Stereochemistry cluster_analysis Structure Elucidation Isolation Isolation & Purification NMR_Sample Prepare NMR Sample Isolation->NMR_Sample H1_NMR ¹H NMR NMR_Sample->H1_NMR C13_NMR ¹³C & DEPT H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Fragment_Assembly Fragment Assembly HMBC->Fragment_Assembly NOESY NOESY ROESY ROESY NOESY->ROESY Stereochem_Analysis Stereochemical Analysis ROESY->Stereochem_Analysis Fragment_Assembly->Stereochem_Analysis Final_Structure Propose Structure Stereochem_Analysis->Final_Structure troubleshooting_logic cluster_shimming Shimming Issues cluster_phasing Phasing Problems cluster_parameters Parameter Optimization Start Poor Quality 2D Spectrum Check_Shimming Check ¹H Linewidth (Good Shimming?) Start->Check_Shimming Check_Phasing Check Phasing Check_Shimming->Check_Phasing Sharp Lines Reshim Re-shim Sample Check_Shimming->Reshim Broad Lines Check_Parameters Review Acquisition Parameters Check_Phasing->Check_Parameters Correct Phasing Rephase Re-phase Spectrum Check_Phasing->Rephase Distorted Peaks Optimize_Delays Optimize Delays (d1, mixing time) Check_Parameters->Optimize_Delays Missing/Weak Signals Adjust_Gain Adjust Receiver Gain Check_Parameters->Adjust_Gain Artifacts Check_Sample Check Sample Quality (Precipitate? Purity?) Reshim->Check_Sample Check_Proc_Params Check Processing Parameters Rephase->Check_Proc_Params Optimize_Delays->Adjust_Gain Change_Pulse_Program Consider Alternative Pulse Program Adjust_Gain->Change_Pulse_Program Final_Check Re-acquire Spectrum Adjust_Gain->Final_Check Change_Pulse_Program->Final_Check

References

Technical Support Center: Dealing with Mycoplasma Contamination in Cell Cultures for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to manage mycoplasma contamination in cell cultures used for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is mycoplasma and why is it a significant problem in cell culture?

Mycoplasma is a genus of bacteria that are the smallest free-living organisms.[1] A key feature is their lack of a cell wall, which makes them resistant to many common antibiotics like penicillin that target cell wall synthesis.[2][3] Mycoplasma contamination is a serious and widespread problem, with estimates suggesting 15-40% of all continuous cell cultures are contaminated.[4][5] Because they are too small to be detected by visual inspection with a standard light microscope and do not typically cause turbidity in the culture medium, infections can go unnoticed for long periods.[1]

Q2: How does mycoplasma contamination affect my cells and bioassay results?

Mycoplasma contamination can have profound and varied effects on cultured cells, fundamentally compromising the validity of experimental data.[2] These bacteria compete with host cells for nutrients and can induce a range of physiological changes.[1]

Key effects include:

  • Altered Cell Growth: Contamination can lead to slowed proliferation rates or changes in cell morphology.[1][2]

  • Metabolic Changes: Mycoplasma can alter the metabolism of the host cells, including depleting amino acids like arginine, which can lead to chromosomal aberrations.[2][5]

  • Impact on Synthesis: The levels of DNA, RNA, and protein synthesis can be altered, affecting the fundamental processes being studied.[1][3]

  • Compromised Assay Integrity: The presence of mycoplasma can skew results in various bioassays, including those measuring proliferation, cytotoxicity, metabolism, and gene expression.[6] For instance, mycoplasma endonucleases can cleave chromatin, leading to false positives in apoptosis studies.[5]

Q3: What are the most common sources of mycoplasma contamination?

Understanding the sources is critical for prevention. The vast majority of contaminations originate from a few key areas.

  • Cross-contamination from other infected cell cultures is a primary pathway for mycoplasma to spread within a lab.[4][7]

  • Laboratory personnel can introduce mycoplasma through aerosols generated by talking, sneezing, or improper aseptic technique.[4][7]

  • Contaminated biological reagents , such as fetal bovine serum, can be a source, though this is less common when materials are purchased from reputable suppliers who certify their products as mycoplasma-free.[2][7][8]

  • Improperly sterilized equipment and shared lab supplies are also potential sources of cross-contamination.[3][4]

Contamination Mycoplasma Contamination Personnel Laboratory Personnel (Aerosols) Personnel->Contamination Reagents Contaminated Reagents (Media, Serum) Reagents->Contamination Cultures Infected Cell Cultures (Cross-Contamination) Cultures->Contamination Equipment Laboratory Equipment (Improper Cleaning) Equipment->Contamination

Fig 1. Common sources of mycoplasma contamination in a lab setting.
Q4: How can I detect a mycoplasma infection?

Since visual inspection is not a reliable method, specific detection assays are necessary.[1] Several methods are available, each with distinct advantages in terms of speed, sensitivity, and complexity. The choice of method often depends on whether it is for routine screening or confirming a suspected issue.

Comparison of Mycoplasma Detection Methods

MethodPrincipleSpeedSensitivityProsCons
PCR Amplifies mycoplasma-specific DNA (16S rRNA gene) for detection.[1][2]Fast (few hours)Very HighRapid results, extremely sensitive (as low as 2 genomes/µL).[2]Prone to false positives from DNA contamination if not performed carefully.
DNA Staining Uses a fluorescent dye (e.g., DAPI, Hoechst) that binds to DNA. Mycoplasma appear as fluorescent flecks in the cytoplasm or on the cell surface.[2][9]Fast (1-2 hours)ModerateSimple, rapid, and requires only a fluorescence microscope.Not as sensitive as PCR; can be difficult to interpret for inexperienced users.[2][10]
Microbiological Culture A sample is used to inoculate a specific broth and/or agar medium to grow mycoplasma colonies.[9][10]Very Slow (up to 28 days)HighConsidered a "gold standard" for detecting viable organisms.[9]Extremely slow, laborious, and some mycoplasma strains are difficult to culture.[9][10]
Enzymatic / ELISA Detects specific mycoplasmal enzymes or antigens.[9] The enzymatic method often uses a substrate that is converted to ATP by mycoplasmal enzymes, which then generates a light signal via luciferase.[9]Fast (~1 hour)HighRapid and easy to perform; suitable for high-throughput screening.Indirect method; specificity can vary between kits.
Q5: My culture tested positive for mycoplasma. What should I do?

The most recommended and safest course of action is to discard the contaminated culture immediately, along with any media or reagents used exclusively for it.[11][12] This prevents the contamination from spreading to other cell lines in the lab.[7]

If the cell line is invaluable or irreplaceable, elimination using antibiotics can be attempted.[7][13] However, treatment can be costly, time-consuming, and is not always successful.[6] Cells should be re-tested after treatment to confirm elimination.

Q6: How can I prevent mycoplasma contamination in my lab?

Prevention is the most effective strategy.[7][8] A multi-faceted approach combining good laboratory practices and routine monitoring is essential.

  • Practice Strict Aseptic Technique: This is the most critical factor.[7] This includes wearing appropriate PPE, disinfecting work surfaces, not talking over open cultures, and avoiding splashes or drips.[4][14]

  • Quarantine All New Cell Lines: Isolate and test any new cell lines from external sources before introducing them to the main laboratory and other cultures.[4][8][14]

  • Perform Regular Screening: Routinely test all cell cultures for mycoplasma, for example, on a monthly basis or before cryopreserving a cell bank.[4][14]

  • Use a Dedicated Media Bottle: Only work with one cell line at a time in the biosafety cabinet and use a single, dedicated media bottle for that culture to prevent cross-contamination.[4]

  • Maintain a Clean Environment: Regularly clean and decontaminate incubators, water baths, and biosafety cabinets.[4][15]

Q7: Can mycoplasma survive freezing in liquid nitrogen?

Yes. Mycoplasma can survive cryopreservation and remain viable in liquid nitrogen.[4] Therefore, it is crucial to test cell stocks for mycoplasma before freezing them down to ensure you have a clean, trusted bank of cells.[14]

Troubleshooting Guides

Scenario 1: My bioassay results are inconsistent and unreliable.

Question: I'm seeing significant variability in my proliferation/cytotoxicity assay that I can't explain. Could mycoplasma be the cause?

Answer: Yes, this is a classic sign of mycoplasma contamination. Mycoplasma can directly interfere with cell growth, viability, and metabolism, leading to unreliable and irreproducible assay results.[2][5]

Troubleshooting Steps:

  • Cease Experiments: Immediately stop using the suspicious cell culture for any critical assays.

  • Test for Mycoplasma: Use a sensitive and rapid detection method, such as a PCR-based assay, to test the culture.[2]

  • Analyze Results:

    • If Positive: Discard the contaminated culture and any related reagents. Decontaminate all affected equipment, including the incubator and biosafety cabinet.[15] Thaw a new, uncontaminated vial of cells from a trusted, tested stock.

    • If Negative: The variability may be due to other factors. Consider other potential causes such as reagent variability, inconsistent cell seeding density, or instrument issues. However, it may be prudent to confirm the negative result with a second, different detection method.[2]

Scenario 2: My cells are growing slowly and their morphology has changed.

Question: My adherent cells have become less adherent, are growing much slower than usual, and appear grainy under the microscope. What should I do?

Answer: Altered growth rates and changes in morphology are potential indicators of mycoplasma contamination.[1][2] The depletion of essential nutrients, like arginine, by mycoplasma can lead to such effects.[5]

Troubleshooting Steps:

  • Quarantine the Culture: Immediately isolate the affected cell culture to prevent potential cross-contamination to other cell lines.[14] Label the flask clearly as "Suspected Contamination."

  • Perform Mycoplasma Test: Test a sample of the culture supernatant using a reliable method like PCR or DNA staining.

  • Decision and Action:

    • If Positive: The best practice is to discard the culture by autoclaving it.[7] If the cells are irreplaceable, move them to a designated quarantine incubator to attempt an elimination protocol.

    • If Negative: While mycoplasma may be ruled out, these signs indicate an unhealthy culture. Review your culture parameters, including media formulation, serum quality, and incubator CO2/temperature settings. Consider starting a fresh culture from a frozen stock.

Start Suspicion of Contamination (e.g., slow growth, assay variability) Quarantine Quarantine Cell Line Immediately Start->Quarantine Test Perform Mycoplasma Test (e.g., PCR) Quarantine->Test Decision Test Result? Test->Decision Positive Positive Decision->Positive Positive Negative Negative Decision->Negative Negative Discard Discard Culture & Decontaminate Area Positive->Discard Treat Consider Treatment (If Irreplaceable) Positive->Treat Resume Resume Culture Work (Continue Monitoring) Negative->Resume Investigate Investigate Other Causes Negative->Investigate Confirm Confirm Elimination Post-Treatment Treat->Confirm

Fig 2. Workflow for handling a suspected mycoplasma contamination event.
Scenario 3: I treated my cells for mycoplasma, but the contamination returned.

Question: I used an antibiotic elimination kit, and the cells tested negative afterward. But a few weeks later, they tested positive again. Why did this happen?

Answer: This is a common issue and can occur for several reasons. The initial treatment may have only suppressed the mycoplasma to levels below the detection limit of the test, rather than eliminating them completely.[12] Alternatively, the cells may have been re-infected from a persistent source in the lab.

Troubleshooting Steps:

  • Review Treatment Protocol: Ensure the antibiotic was used at the correct concentration and for the recommended duration. Some treatments require multiple cycles.[16]

  • Investigate Re-infection Sources: The source of the original contamination may still be present. Re-evaluate potential sources:

    • Are other cell lines in the same incubator contaminated?

    • Are shared reagents like media or trypsin being used across multiple cell lines?

    • Has your aseptic technique been consistently rigorous?

  • Consider Antibiotic Resistance: Although less common, mycoplasma can develop resistance to certain antibiotics.[7][13] If treatment fails repeatedly, consider using a different class of antibiotic or a combination therapy.[13][16] For example, some commercial treatments combine a macrolide (protein synthesis inhibitor) and a quinolone (DNA replication inhibitor) to increase efficacy and prevent resistance.[16]

Commonly Used Anti-Mycoplasma Antibiotics

Antibiotic ClassMechanism of ActionExamplesNotes
Fluoroquinolones Inhibit DNA replication.[16]Ciprofloxacin, Plasmocin™Highly effective, but resistance has been reported.[7]
Tetracyclines Block protein synthesis.[16]Tetracycline, Doxycycline, BM-CyclinGenerally effective, often used in combination treatments.[13][16]
Macrolides Block protein synthesis.[16]Tylosin, Erythromycin, Plasmocin™Effective against many mycoplasma species.

Experimental Protocols

Protocol 1: PCR-Based Mycoplasma Detection

This protocol provides a general workflow for using a commercial PCR detection kit. Always follow the specific instructions provided by the kit manufacturer.

Objective: To detect the presence of mycoplasma DNA in a cell culture sample.

Materials:

  • Commercial Mycoplasma PCR Detection Kit (containing primers, Taq polymerase, dNTPs, positive control, and negative control)

  • Cell culture supernatant or cell lysate

  • Micropipettes and sterile, nuclease-free tips

  • PCR tubes or plate

  • Thermal cycler

  • Gel electrophoresis equipment and DNA stain (e.g., SYBR Safe)

Methodology:

  • Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured for at least 72 hours. Centrifuge to pellet any cells and use the supernatant for the assay.

  • PCR Reaction Setup:

    • In a designated clean area (ideally a PCR hood), prepare the PCR master mix according to the kit's instructions.

    • Aliquot the master mix into individual PCR tubes.

    • Add your sample supernatant to a tube.

    • Add the provided positive control DNA to a separate tube.

    • Add nuclease-free water (negative control) to another tube.

  • Thermal Cycling: Place the tubes in the thermal cycler and run the PCR program as specified by the manufacturer. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Result Analysis (Gel Electrophoresis):

    • Prepare an agarose gel (typically 1.5-2.0%).

    • Load the PCR products (including controls) into the wells of the gel.

    • Run the gel until the dye front has migrated sufficiently.

    • Visualize the DNA bands using a UV transilluminator or blue light imager.

    • Interpretation: A band of the expected size in your sample lane indicates a positive result. The positive control should show a clear band, and the negative control should show no band.

Protocol 2: DNA Staining with DAPI

Objective: To visualize mycoplasma DNA by fluorescence microscopy.

Materials:

  • Cells grown on a sterile coverslip in a petri dish

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde or methanol)

  • DAPI staining solution (e.g., 1 µg/mL in PBS)

  • Mounting medium

  • Microscope slides

  • Fluorescence microscope with a DAPI filter set

Methodology:

  • Cell Preparation: Seed cells onto a sterile coverslip in a petri dish and allow them to attach and grow for 24-48 hours.

  • Washing: Gently wash the coverslip with PBS to remove the culture medium.

  • Fixation: Add the fixative solution and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the coverslip twice with PBS.

  • Staining: Add the DAPI staining solution and incubate for 5-10 minutes at room temperature in the dark.

  • Final Wash: Wash the coverslip thoroughly with PBS to remove excess DAPI.

  • Mounting: Carefully mount the coverslip onto a microscope slide using a drop of mounting medium.

  • Visualization: Examine the slide under a fluorescence microscope.

    • Interpretation: Eukaryotic cell nuclei will appear as large, brightly fluorescent bodies. Mycoplasma contamination will appear as small, distinct fluorescent dots or filaments in the cytoplasm and/or on the cell surface.[2][11]

Start Need to Test for Mycoplasma Question1 Is this for routine screening or confirming a suspected problem? Start->Question1 Question2 Is speed critical? Question1->Question2 Routine Screening Question3 Is highest sensitivity (gold standard) required? Question1->Question3 Confirming Problem UsePCR Use PCR: High sensitivity, fast. Question2->UsePCR No UseStain Use DNA Stain: Very fast, good for quick checks. Question2->UseStain Yes Question3->UsePCR No UseCulture Use Microbiological Culture: Very slow but detects viable organisms. Question3->UseCulture Yes

Fig 3. Decision tree for selecting a mycoplasma detection method.

References

Identifying and mitigating false positives in high-throughput screens involving Lobophorin CR-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers using Lobophorin CR-2 in high-throughput screening (HTS) campaigns. The information provided is intended to help identify and mitigate potential false positives, ensuring the validity of your screening results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a member of the spirotetronate family of natural products.[1] It has been identified as an inducer of the Unfolded Protein Response (UPR), a cellular stress response pathway, and has shown activity in inhibiting the growth of oral cancer cells.[2] The UPR is a complex signaling network activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.

Q2: We are seeing a high hit rate with this compound in our primary screen. Could this be due to false positives?

A2: A high hit rate with any compound in a primary HTS campaign can be an indication of assay interference, leading to false positives. It is crucial to perform secondary assays and counter-screens to validate initial findings. Common causes of false positives with natural products include compound autofluorescence, aggregation, interference with reporter enzymes like luciferase, and redox activity.

Q3: Are spirotetronates like this compound known to cause assay interference?

A3: While there is no specific literature detailing assay interference caused by this compound, natural products as a class are known to have a higher propensity for causing false positives in HTS assays due to their structural complexity and physicochemical properties. Therefore, it is prudent to systematically rule out common interference mechanisms.

Q4: What are the initial steps I should take to investigate a potential false positive with this compound?

A4: The first step is to perform a series of counter-screens to test for common assay artifacts. These should include assays to detect autofluorescence, compound aggregation, inhibition of any reporter enzymes used in your primary assay (e.g., luciferase), and redox cycling.

Troubleshooting Guides

Issue 1: Suspected False Positive Due to Compound Autofluorescence

Symptoms:

  • High signal in a fluorescence-based assay that is independent of the biological target.

  • Activity is observed in the absence of the target enzyme or protein.

Troubleshooting Workflow:

start Start: Suspected Autofluorescence read_plate Measure fluorescence of this compound in assay buffer without biological target start->read_plate analyze_signal Analyze Signal read_plate->analyze_signal no_signal No significant fluorescence observed analyze_signal->no_signal No signal_present Significant fluorescence detected analyze_signal->signal_present Yes end End: False positive identified or ruled out no_signal->end orthogonal_assay Utilize an orthogonal, non-fluorescence-based assay (e.g., luminescence, absorbance) signal_present->orthogonal_assay orthogonal_assay->end

Caption: Workflow to identify compound autofluorescence.

Detailed Protocol: Autofluorescence Counter-Screen

This protocol is designed to determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used in your primary HTS assay.

Materials:

  • This compound stock solution (in DMSO)

  • Assay buffer (identical to the one used in the primary screen)

  • Black, clear-bottom microplates (384-well or 1536-well)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The concentration range should cover the concentration used in the primary screen. Include a buffer-only control and a DMSO-only control.

  • Dispense the dilutions into the wells of the microplate.

  • Incubate the plate under the same conditions as the primary assay (temperature and time).

  • Using the plate reader, measure the fluorescence intensity at the same excitation and emission wavelengths used in the primary HTS assay.

  • Data Analysis: Subtract the background fluorescence of the buffer/DMSO control from the values obtained for the this compound dilutions. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under the assay conditions.

Issue 2: Suspected False Positive Due to Compound Aggregation

Symptoms:

  • Non-specific inhibition of enzyme activity.

  • Steep dose-response curves.

  • Activity is sensitive to the presence of detergents.

Troubleshooting Workflow:

start Start: Suspected Aggregation dls_assay Perform Dynamic Light Scattering (DLS) with this compound in assay buffer start->dls_assay analyze_dls Analyze for particle formation dls_assay->analyze_dls no_aggregates No aggregates detected analyze_dls->no_aggregates No aggregates_detected Aggregates detected analyze_dls->aggregates_detected Yes end End: Aggregation confirmed or ruled out no_aggregates->end detergent_assay Repeat primary assay with non-ionic detergent (e.g., 0.01% Triton X-100) aggregates_detected->detergent_assay analyze_activity Activity attenuated? detergent_assay->analyze_activity activity_lost Yes, activity is lost or reduced analyze_activity->activity_lost Yes activity_retained No, activity is retained analyze_activity->activity_retained No activity_lost->end activity_retained->end

Caption: Workflow to identify compound aggregation.

Detailed Protocol: Dynamic Light Scattering (DLS) for Aggregation Detection

DLS is a biophysical technique that measures the size distribution of particles in a solution. It can be used to directly detect the formation of compound aggregates.

Materials:

  • This compound stock solution (in DMSO)

  • Assay buffer (filtered through a 0.22 µm filter)

  • DLS instrument with a plate reader or cuvette holder

  • Low-volume, clear microplates or quartz cuvettes

Procedure:

  • Prepare dilutions of this compound in filtered assay buffer to the final desired concentrations. It is critical to ensure the buffer is free of dust and other particulates.

  • Incubate the samples under the same conditions as the primary assay.

  • Transfer the samples to the DLS plate or cuvette.

  • Acquire DLS measurements according to the instrument's instructions.

  • Data Analysis: Analyze the correlation functions to determine the size distribution of particles in each sample. The appearance of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregation.

Issue 3: Suspected False Positive Due to Luciferase Inhibition

Symptoms:

  • Inhibition of a luciferase-based reporter assay.

  • The inhibitory effect is independent of the upstream biological target.

Troubleshooting Workflow:

start Start: Suspected Luciferase Inhibition luciferase_assay Perform a direct luciferase inhibition assay with purified luciferase enzyme start->luciferase_assay analyze_inhibition Analyze for inhibition of luciferase luciferase_assay->analyze_inhibition no_inhibition No inhibition observed analyze_inhibition->no_inhibition No inhibition_observed Inhibition of luciferase detected analyze_inhibition->inhibition_observed Yes end End: Luciferase inhibition confirmed or ruled out no_inhibition->end orthogonal_reporter Use an orthogonal reporter gene assay (e.g., beta-lactamase, secreted alkaline phosphatase) inhibition_observed->orthogonal_reporter orthogonal_reporter->end

Caption: Workflow to identify luciferase inhibition.

Detailed Protocol: Direct Luciferase Inhibition Counter-Screen

This assay directly measures the effect of this compound on the activity of purified luciferase enzyme.

Materials:

  • This compound stock solution (in DMSO)

  • Purified firefly luciferase enzyme

  • Luciferase assay buffer (containing ATP and D-luciferin)

  • White, opaque microplates (384-well or 1536-well)

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in the luciferase assay buffer. Include a buffer/DMSO control.

  • Add the purified luciferase enzyme to each well.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Initiate the luminescent reaction by adding the luciferin substrate.

  • Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of luciferase activity for each concentration of this compound compared to the DMSO control. A concentration-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.

Issue 4: Suspected False Positive Due to Redox Cycling

Symptoms:

  • Inhibition of enzymes sensitive to reactive oxygen species (ROS), such as phosphatases or cysteine proteases.

  • Activity is dependent on the presence of reducing agents (e.g., DTT) in the assay buffer.

Troubleshooting Workflow:

start Start: Suspected Redox Cycling redox_assay Perform a hydrogen peroxide production assay (e.g., Phenol Red-HRP assay) start->redox_assay analyze_h2o2 Analyze for H2O2 production redox_assay->analyze_h2o2 no_h2o2 No H2O2 detected analyze_h2o2->no_h2o2 No h2o2_detected H2O2 production detected analyze_h2o2->h2o2_detected Yes end End: Redox cycling confirmed or ruled out no_h2o2->end catalase_rescue Repeat primary assay with catalase h2o2_detected->catalase_rescue analyze_rescue Activity rescued? catalase_rescue->analyze_rescue rescue_yes Yes, activity is restored analyze_rescue->rescue_yes Yes rescue_no No, activity is not restored analyze_rescue->rescue_no No rescue_yes->end rescue_no->end cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus unfolded_proteins Unfolded Proteins ire1 IRE1 unfolded_proteins->ire1 activates perk PERK unfolded_proteins->perk activates atf6 ATF6 unfolded_proteins->atf6 activates lobophorin This compound lobophorin->unfolded_proteins induces xbp1_splicing XBP1 mRNA Splicing ire1->xbp1_splicing eif2a_phos eIF2α Phosphorylation perk->eif2a_phos atf6_cleavage ATF6 Cleavage (in Golgi) atf6->atf6_cleavage xbp1s XBP1s xbp1_splicing->xbp1s atf4 ATF4 eif2a_phos->atf4 atf6n ATF6n atf6_cleavage->atf6n gene_expression UPR Target Gene Expression (Chaperones, ERAD, Apoptosis) xbp1s->gene_expression atf4->gene_expression atf6n->gene_expression

References

Validation & Comparative

Comparative analysis of the cytotoxic potency of Lobophorin CR-2 vs. Lobophorin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potencies of two members of the lobophorin family of natural products: Lobophorin CR-2 and Lobophorin F. While direct comparative studies are limited, this document synthesizes available data to facilitate an informed understanding of their potential as anticancer agents.

Summary of Cytotoxic Activity

Lobophorins, a class of spirotetronate macrolides isolated from marine actinomycetes, have garnered significant interest for their diverse biological activities, including potent cytotoxicity against various cancer cell lines.[1][2] This analysis focuses on this compound and Lobophorin F, two analogues with demonstrated anticancer properties.

Lobophorin F has been evaluated against several human cancer cell lines, with specific IC50 values reported. These findings indicate a broad spectrum of cytotoxic activity. In one study, Lobophorin F displayed cytotoxic activities with IC50 values of 6.82 µM against SF-268 (glioblastoma), 2.93 µM against MCF-7 (breast adenocarcinoma), and 3.16 µM against NCI-H460 (non-small cell lung cancer).[1] Another study confirmed its activity against oral squamous cell carcinoma (OSCC) cell lines, UMSCC1 and UMSCC14A.[3]

Data Presentation: Cytotoxic Potency (IC50)

The following table summarizes the available quantitative data on the cytotoxic potency of Lobophorin F against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Lobophorin F SF-268Glioblastoma6.82
MCF-7Breast Adenocarcinoma2.93
NCI-H460Non-Small Cell Lung Cancer3.16

Data sourced from Niu et al., 2011.[1]

Experimental Protocols

The following is a representative methodology for determining the cytotoxic potency of a compound using a standard in vitro assay.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Lobophorin compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the lobophorin compound is prepared in culture medium. The existing medium is removed from the wells and replaced with medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL MTT per 100 µL of medium). The plates are then incubated for an additional 2-4 hours.

  • Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved by adding the solubilization buffer (e.g., 100 µL of DMSO) to each well.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams illustrate key concepts related to the biological activity of lobophorins.

experimental_workflow Experimental Workflow for Cytotoxicity Testing cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h for attachment cell_seeding->incubation_24h add_compound Treat cells with compounds incubation_24h->add_compound serial_dilution Prepare serial dilutions of Lobophorins serial_dilution->add_compound incubation_48h Incubate for 48-72h add_compound->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Solubilize formazan crystals incubation_4h->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

upr_pathway Simplified Unfolded Protein Response (UPR) Pathway er_stress ER Stress (e.g., induced by this compound) ire1 IRE1 er_stress->ire1 perk PERK er_stress->perk atf6 ATF6 er_stress->atf6 xbp1_splicing XBP1 Splicing ire1->xbp1_splicing eif2a_phos eIF2α Phosphorylation perk->eif2a_phos atf6_cleavage ATF6 Cleavage atf6->atf6_cleavage chaperone_expression Chaperone Expression xbp1_splicing->chaperone_expression er_associated_degradation ER-Associated Degradation xbp1_splicing->er_associated_degradation atf4 ATF4 Expression eif2a_phos->atf4 atf6_cleavage->chaperone_expression apoptosis Apoptosis (Cell Death) chop CHOP Expression atf4->chop chop->apoptosis

Caption: The UPR pathway, a target of this compound.

References

A Comparative Analysis of Lobophorin CR-2 and Doxorubicin in Oral Cancer Models: A Call for Further Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available preclinical data on the efficacy of Lobophorin CR-2 and the established chemotherapeutic agent, doxorubicin, in the context of oral cancer. While direct comparative studies are currently unavailable, this document summarizes the existing evidence for each compound, highlighting the significant data gap for this compound and underscoring the need for further investigation to ascertain its therapeutic potential.

In Vitro Efficacy

A critical aspect of anticancer drug evaluation is the determination of its half-maximal inhibitory concentration (IC50), a measure of its potency in inhibiting cancer cell growth.

Doxorubicin:

Doxorubicin has demonstrated cytotoxic effects against various oral squamous cell carcinoma (OSCC) cell lines. The IC50 values for doxorubicin after 24 hours of treatment are presented in Table 1.

Cell LineIC50 (µg/mL)
SAS1.161[1]
HSC-40.811[1]
HSC-30.876[1]
Table 1: IC50 Values of Doxorubicin in Oral Squamous Carcinoma Cell Lines

This compound:

Initial studies identified this compound as a compound with potential inhibitory effects on the growth of oral cancer cells[2][3][4]. However, a key study explicitly states that "Sufficient quantities of CR-2 and CR-3 were not obtained for inclusion in these analyses," which would have determined the IC50 values[2]. Therefore, no quantitative in vitro efficacy data for this compound against oral cancer cell lines is currently available in the public domain.

In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic efficacy and systemic effects of a drug in a living organism.

Doxorubicin:

Doxorubicin has been evaluated in a SAS tumor xenograft model in nude mice. The combination of doxorubicin (0.2 µg/ml) with low-intensity ultrasound (LIUS) resulted in a significant anti-tumor effect.

Treatment GroupTumor Volume Inhibition Ratio (%)
Doxorubicin alone13[1]
LIUS alone7[1]
Doxorubicin + LIUS55[1]
Table 2: In Vivo Efficacy of Doxorubicin in a SAS Xenograft Model

This compound:

No in vivo studies evaluating the efficacy of this compound in oral cancer models have been identified in the reviewed literature.

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action is crucial for rational drug development and combination therapies.

Doxorubicin:

Doxorubicin is a well-characterized anthracycline antibiotic that primarily exerts its anticancer effects through two main mechanisms:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, leading to DNA strand breaks and subsequent apoptosis.

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Replication DNA Replication/ Transcription Breaks DNA Strand Breaks TopoII->Breaks Apoptosis Apoptosis Breaks->Apoptosis

Doxorubicin's Mechanism of Action

This compound:

Lobophorins, including CR-2, are reported to induce the Unfolded Protein Response (UPR)[2][3]. The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Persistent ER stress can lead to apoptosis.

Lobophorin_Pathway Lobophorin This compound ER Endoplasmic Reticulum Lobophorin->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR Apoptosis Apoptosis UPR->Apoptosis

This compound's Proposed Mechanism

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Cell Viability Assay (General Protocol):

A common method to determine the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Cell Seeding: Oral cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: After the treatment period, the MTT or MTS reagent is added to each well and incubated for 1-4 hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.

  • Solubilization and Absorbance Reading: For the MTT assay, a solubilizing agent is added to dissolve the formazan crystals. The absorbance of the colored solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT). The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

In Vivo Oral Cancer Xenograft Model (General Protocol):

Animal models are indispensable for evaluating the in vivo efficacy of potential anticancer agents.

  • Cell Culture and Preparation: Human oral squamous carcinoma cells (e.g., SAS) are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: The tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once the tumors reach a certain volume (e.g., 100 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, doxorubicin). The treatments are administered according to a predefined schedule and route (e.g., intraperitoneal injection).

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition ratio is calculated to assess the efficacy of the treatment.

Experimental Workflow for Comparative Efficacy

The following diagram illustrates a logical workflow for a comprehensive comparison of two investigational drugs for oral cancer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Comparison CellLines Oral Cancer Cell Lines (e.g., SAS, HSC-3, CAL-27) IC50 IC50 Determination (MTT/MTS Assay) CellLines->IC50 Mech Mechanism of Action Studies (Western Blot, Flow Cytometry) IC50->Mech AnimalModel Oral Cancer Animal Model (Xenograft or Chemically-induced) Mech->AnimalModel Compare Comparative Efficacy Analysis Mech->Compare TGI Tumor Growth Inhibition Study AnimalModel->TGI Tox Toxicity Assessment TGI->Tox Tox->Compare

References

Sweet Modifications: A Comparative Guide to the Structure-Activity Relationship of Lobophorin Sugar Moieties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of lobophorin analogs, focusing on the critical role of their sugar moieties in determining biological activity. By presenting key experimental data, detailed protocols, and visual summaries of structure-activity relationships, this document aims to inform future drug design and development efforts targeting novel antibiotics and cytotoxic agents.

Lobophorins, a class of spirotetronate natural products, have garnered significant interest for their potent antibacterial and cytotoxic properties. A key determinant of their biological activity lies in the complex oligosaccharide chains attached to the core aglycon structure. Understanding the structure-activity relationship (SAR) of these sugar moieties is crucial for the rational design of more effective and selective therapeutic agents. This guide summarizes the findings from various studies that have explored how modifications to these sugar chains impact the bioactivity of lobophorins.

Comparative Biological Activity of Lobophorin Analogs

The following table summarizes the minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) of various lobophorin analogs against different bacterial strains and human cancer cell lines. The data highlights the significant influence of the number and type of sugar residues on the biological activity.

Lobophorin AnalogKey Structural Difference in Sugar MoietyTest Organism/Cell LineActivity (MIC in µg/mL)Activity (IC50 in µM)
Lobophorin A Contains a full oligosaccharide chainBacillus subtilis--
Mycobacterium smegmatis--
Lobophorin B Contains a full oligosaccharide chainBacillus subtilis--
Mycobacterium smegmatis--
Staphylococcus aureus ATCC 29213>16-
Enterococcus faecalis ATCC 29212>16-
SF-268 (CNS cancer)-13.8
MCF-7 (Breast cancer)-7.94
NCI-H460 (Lung cancer)-8.12
Lobophorin F Lacks the terminal amicetose and digitoxose found in Lobophorin BStaphylococcus aureus ATCC 292138-
Enterococcus faecalis ATCC 292128-
SF-268 (CNS cancer)-6.82
MCF-7 (Breast cancer)-2.93
NCI-H460 (Lung cancer)-3.16
Lobophorin H Differs from Lobophorin B in the aglycon (aldehyde at C-22)Bacillus subtilis CMCC635010.5-
Staphylococcus aureus CMCC260038-
Lobophorin I Lacks the terminal two sugar moieties of Lobophorin HBacillus subtilis CMCC635011-
Staphylococcus aureus CMCC2600316-
Lobophorin K Contains a hydroxylamino group on a sugar moietyMiaPaca-2 (Pancreatic cancer)--
MCF-7 (Breast cancer)--
Staphylococcus aureusModerate activity-
Lobophorin L Two sugar moieties at C-9Micrococcus luteus8-
Lobophorin M One sugar moiety at C-9Micrococcus luteus>128-
Aglycon (1) Lacks digitoxoseMycobacterium tuberculosisInactive-
Human cellsInactive-
Compounds 2-5 Contain digitoxoseMycobacterium tuberculosisLow µM to mid nM-
Human cellsLow µM to mid nM-
O-β-D-kijanosyl-(1→17)-kijanolide (4) Acid hydrolysis product of Lobophorin BMycobacterium smegmatis MC² 155--
Bacillus subtilis 62305--

Key Findings on Structure-Activity Relationships

The data reveals several key trends regarding the influence of the sugar moieties on lobophorin activity:

  • Essentiality of Glycosylation for Antibacterial Activity: The oligosaccharide chains are critical for activity against certain bacteria, such as Bacillus subtilis. In contrast, the spirotetronate aglycon appears to be more important for anti-mycobacterial activity. The absence of digitoxose renders the molecule inactive against Mycobacterium tuberculosis and human cells.

  • Number of Sugar Moieties Matters: An increased number of sugar moieties at the C-9 position of the lobophorin core generally correlates with stronger antimicrobial properties. For instance, lobophorin L, with two sugar moieties, is significantly more active against Micrococcus luteus than lobophorin M, which has only one.

  • Specific Sugar Residues Influence Potency: The presence or absence of specific sugars can fine-tune the biological activity. For example, lobophorin F, which lacks the terminal amicetose and digitoxose of lobophorin B, exhibits improved antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, as well as enhanced cytotoxicity against several cancer cell lines.

  • Oxidation State of Sugar Substituents: A higher degree of oxidation of substituent groups on the sugar moieties may lead to better antibacterial activities.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of lobophorins.

Antibacterial Activity Assay (Broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Preparation of Compounds: The lobophorin analogs and positive control antibiotics (e.g., rifampin, ampicillin) are dissolved in a suitable solvent like methanol or DMSO to create initial stock solutions.

  • Bacterial Culture Preparation: The target bacterial strains (e.g., M. smegmatis, B. subtilis, S. aureus) are grown in an appropriate liquid medium (e.g., Luria-Bertani broth) overnight until the optical density at 600 nm (OD600) reaches a mid-logarithmic phase (typically 0.5-0.6). The culture is then diluted to a final concentration of approximately 10^6 colony-forming units (CFU)/mL.

  • Assay Setup: The assay is performed in 96-well microplates. A serial two-fold dilution of each test compound is prepared in the wells containing the bacterial culture.

  • Incubation: The plates are incubated at an optimal temperature for the specific bacterium (e.g., 37°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

  • Cell Seeding: Human tumor cell lines (e.g., SF-268, MCF-7, NCI-H460) are seeded into 96-well plates at a density of approximately 5,000 cells per well.

  • Compound Treatment: After allowing the cells to adhere (typically 24-72 hours), they are treated with various concentrations of the lobophorin analogs.

  • Incubation: The treated cells are incubated for a further 72 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition and Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell survival against the compound concentration.

Visualizing the Research Workflow and SAR

The following diagrams, created using Graphviz, illustrate the typical experimental workflow for SAR studies of lobophorins and summarize the key structure-activity relationships of their sugar moieties.

experimental_workflow cluster_isolation Isolation and Characterization cluster_analogs Analog Generation cluster_bioassays Biological Evaluation cluster_sar SAR Analysis strain Streptomyces sp. Strain fermentation Fermentation strain->fermentation extraction Extraction & Purification fermentation->extraction structure Structure Elucidation (NMR, MS) extraction->structure hydrolysis Acid-catalyzed Hydrolysis structure->hydrolysis genetic Genetic Manipulation (Gene Knockout) structure->genetic antibacterial Antibacterial Assays (MIC) structure->antibacterial cytotoxicity Cytotoxicity Assays (IC50) structure->cytotoxicity hydrolysis->antibacterial hydrolysis->cytotoxicity genetic->antibacterial genetic->cytotoxicity sar Structure-Activity Relationship antibacterial->sar cytotoxicity->sar

Caption: Experimental workflow for lobophorin SAR studies.

SAR_summary cluster_core Lobophorin Core cluster_sugars Sugar Moieties cluster_activity Biological Activity cluster_modifications Modifications Impacting Activity cluster_outcome Outcome aglycon Aglycon activity Biological Activity aglycon->activity Important for Anti-mycobacterial Activity sugars Oligosaccharide Chain sugars->activity Crucial for Anti-B. subtilis & General Antibacterial Activity more_sugars More Sugar Units increased_activity Increased Antibacterial Activity more_sugars->increased_activity fewer_sugars Fewer/Specific Sugars (e.g., Lobophorin F) altered_selectivity Altered Selectivity & Potency fewer_sugars->altered_selectivity no_digitoxose Absence of Digitoxose inactivity Loss of Activity no_digitoxose->inactivity

Caption: SAR of lobophorin sugar moieties.

Validating the Molecular Target of Lobophorin CR-2: A Comparative Guide to CRISPR-Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CRISPR-Cas9 technology with other established methods for validating the molecular target of Lobophorin CR-2, a promising anti-cancer compound. This document outlines experimental protocols and presents data-driven comparisons to aid in the strategic selection of target validation approaches.

This compound, a marine-derived natural product, has demonstrated potent cytotoxic activity against oral squamous cell carcinoma cell lines.[1] Mechanistic studies have revealed that this compound induces cell death by activating the Unfolded Protein Response (UPR) pathway, a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). Specifically, this compound treatment leads to the upregulation of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP), key mediators of apoptosis in the UPR pathway. While the induction of the UPR provides a significant clue to its mechanism of action, the direct molecular target of this compound within this pathway remains to be definitively identified. This guide explores the use of the revolutionary CRISPR-Cas9 gene-editing tool to pinpoint this target and compares its efficacy and methodology to traditional validation techniques.

The Power of CRISPR-Cas9 in Target Validation

CRISPR-Cas9 has emerged as a powerful and precise tool for functional genomics and drug target validation.[2] Its ability to create targeted gene knockouts allows researchers to mimic the effect of a drug by ablating its putative target protein. This approach provides strong genetic evidence to confirm or refute a drug-target interaction.

Experimental Workflow: CRISPR-Cas9 Mediated Target Validation

The following workflow outlines the key steps in utilizing CRISPR-Cas9 to validate a hypothetical molecular target of this compound within the UPR pathway.

CRISPR-Cas9 Experimental Workflow cluster_0 Phase 1: gRNA Design & Lentiviral Production cluster_1 Phase 2: Cell Line Engineering & Validation cluster_2 Phase 3: Phenotypic Analysis a Identify Potential UPR Pathway Targets b Design & Synthesize Target-Specific gRNAs a->b c Clone gRNAs into Lentiviral Vector b->c d Produce High-Titer Lentivirus c->d e Transduce Cancer Cell Line with Lentivirus d->e f Select for Transduced Cells e->f g Validate Gene Knockout (e.g., Western Blot) f->g h Treat Wild-Type & Knockout Cells with this compound g->h i Assess Cell Viability (e.g., MTT Assay) h->i j Analyze UPR Pathway Activation (e.g., qPCR, Western Blot) h->j

Caption: CRISPR-Cas9 workflow for validating a molecular target of this compound.

Comparison of Target Validation Methods

While CRISPR-Cas9 offers unparalleled precision, it is essential to consider its performance in the context of other widely used target validation techniques.

Method Principle Advantages Disadvantages Relevance to this compound
CRISPR-Cas9 Knockout Permanent gene disruption via DNA double-strand breaks.High specificity, complete loss-of-function, applicable in various cell lines.Potential for off-target effects, time-consuming to generate stable cell lines.Ideal for definitively linking a specific UPR protein to this compound's cytotoxic effect.
RNA interference (RNAi) Transient gene silencing via mRNA degradation.Relatively quick and easy to implement, suitable for high-throughput screening.Incomplete knockdown, potential for off-target effects, transient effect.Useful for initial screening of multiple potential UPR targets before committing to CRISPR-Cas9.
Small Molecule Inhibitors Pharmacological inhibition of protein function.Can provide rapid validation, potential for in vivo studies.May lack specificity, can have off-target effects, inhibitor may not be available for all targets.Can be used to phenocopy the effect of this compound if a specific inhibitor for a suspected target exists.
Thermal Shift Assay (TSA) Measures changes in protein thermal stability upon ligand binding.Direct evidence of physical interaction between the compound and the target protein.Requires purified protein, may not be suitable for all proteins, does not confirm functional effect.Can be used to confirm a direct binding interaction between this compound and a purified UPR protein.
Affinity Chromatography Uses an immobilized ligand (e.g., this compound) to capture interacting proteins from a cell lysate.Can identify novel binding partners without prior knowledge of the target.Can be technically challenging, may identify non-specific binders.A powerful discovery tool to identify a shortlist of potential direct binding partners of this compound.

Detailed Experimental Protocols

CRISPR-Cas9-Mediated Knockout of UPR Pathway Components

Objective: To generate stable knockout cell lines for key UPR pathway proteins (e.g., ATF4, CHOP, PERK, IRE1α, ATF6) in a relevant cancer cell line to assess their role in this compound-induced cytotoxicity.

Materials:

  • Human oral squamous cell carcinoma cell line (e.g., SCC-9)

  • Lentiviral vectors for Cas9 and gene-specific sgRNAs

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin or other selection antibiotic

  • Cell culture medium and supplements

  • Antibodies for Western blot analysis of target proteins

Protocol:

  • sgRNA Design and Cloning: Design at least two unique sgRNAs targeting the coding sequence of each target gene using a publicly available design tool. Synthesize and clone the sgRNAs into a suitable lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-containing lentiviral vector, a Cas9-expressing lentiviral vector, and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction of Cancer Cells: Transduce the target cancer cell line with the lentiviral particles in the presence of polybrene.

  • Selection of Knockout Cells: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Validation of Knockout: Expand the antibiotic-resistant cell population and validate the knockout of the target protein by Western blot analysis. Single-cell cloning may be performed to isolate clonal populations with complete knockout.

  • Phenotypic Analysis: Treat the knockout and wild-type control cell lines with a dose range of this compound. Assess cell viability using an MTT or similar assay after 24-48 hours. Analyze the expression of UPR markers (e.g., ATF4, CHOP) by qPCR or Western blot.

Expected Outcome: If a specific UPR protein is the direct target or a critical downstream effector of this compound, its knockout should confer resistance to the compound's cytotoxic effects.

Signaling Pathway Visualization

The Unfolded Protein Response is a complex signaling network with three main branches initiated by the ER-resident transmembrane proteins IRE1α, PERK, and ATF6. This compound has been shown to activate the PERK-ATF4-CHOP branch, leading to apoptosis.

UPR Signaling Pathway cluster_0 Endoplasmic Reticulum cluster_1 Cytoplasm / Nucleus ER_Stress ER Stress (e.g., this compound) PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 eIF2a eIF2α PERK->eIF2a P XBP1s XBP1s IRE1a->XBP1s Splicing ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage ATF4 ATF4 eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Transcriptional Activation Apoptosis Apoptosis CHOP->Apoptosis Adaptation Adaptation XBP1s->Adaptation ATF6n->Adaptation

References

Evaluating Lobophorin CR-2 and its Potential in Overcoming Multi-Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The emergence of multi-drug resistance (MDR) in cancer cells presents a formidable challenge to effective chemotherapy. Tumors that initially respond to treatment can develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, leading to treatment failure. This guide provides a comparative analysis of Lobophorin CR-2, a novel natural product, and its potential activity in MDR cancer cells. Due to the limited availability of direct experimental data on this compound in MDR models, this guide will draw comparisons from the broader lobophorin class of compounds and contrast their activity with standard chemotherapeutic agents.

Introduction to this compound and Multi-Drug Resistance

This compound is a recently discovered congener of the lobophorin family of spirotetronate natural products.[1] While initial studies have demonstrated the potent cytotoxic and pro-apoptotic activities of various lobophorins against different cancer cell lines, including oral squamous cell carcinoma, there is a notable absence of published data specifically evaluating this compound's efficacy in MDR cancer cells.[2][3] One study noted that "Sufficient quantities of CR-2 and CR-3 were not obtained for inclusion in these analyses," which may account for this data gap.[1]

MDR in cancer is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. The primary focus of this guide is to present the available data on lobophorins and compare their potential to overcome MDR with established drugs like Doxorubicin and Paclitaxel, which are known substrates of P-gp.

Comparative Analysis of Cytotoxic Activity

To provide a framework for evaluating the potential of this compound, the following tables summarize the available half-maximal inhibitory concentration (IC50) values for various lobophorins and standard chemotherapeutic drugs in both drug-sensitive and multi-drug resistant cancer cell lines. It is important to note the absence of direct comparative data for any single lobophorin compound in a sensitive versus resistant cell line pair in the reviewed literature.

Table 1: Cytotoxic Activity of Lobophorins in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
Lobophorin KMCF-7Breast Adenocarcinoma23.0 ± 8.9[4]
Lobophorin KMiaPaca-2Pancreatic Carcinoma34.0 ± 85.1[4]
Lobophorin C7402Liver Cancer0.6 µg/mL[5]
Lobophorin DMDA-MB-435Breast Cancer7.5[5]

Table 2: Comparative Cytotoxicity of Standard Chemotherapeutics in Sensitive and MDR Cancer Cell Lines

DrugCell Line (Sensitive)IC50 (Sensitive)Cell Line (Resistant)IC50 (Resistant)Fold ResistanceCitation
DoxorubicinMCF-72.5 µMMCF-7/ADR>10 µM (approx.)>4[6]
DoxorubicinMDA-MB-2316.5 µMDRM (Doxorubicin-resistant MDA-MB-231)14.3 µM2.2[7]
PaclitaxelPC-35.16 nMPC-3-TxR56.39 nM10.9[8]
PaclitaxelDU1455.15 nMDU145-TxR>100 nM>19.4[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug activity. The following are standard protocols for key experiments in the evaluation of anti-cancer compounds in MDR cells.

Cell Viability Assay (MTT Assay)

This assay is used to measure the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (both sensitive and resistant strains) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a control drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Drug Efflux Assay (Rhodamine 123 Accumulation)

This assay measures the activity of efflux pumps like P-glycoprotein.

  • Cell Loading: Incubate cancer cells (sensitive and resistant) with the fluorescent P-gp substrate Rhodamine 123.

  • Compound Incubation: Treat the cells with the test compound (e.g., this compound) or a known P-gp inhibitor (e.g., Verapamil) for a specified time.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Evaluating Drug Activity in MDR Cancer Cells

experimental_workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Sensitive Cancer Cell Line C Treat with this compound (or other test compound) A->C D Treat with Standard Drug (e.g., Doxorubicin) A->D E Vehicle Control A->E B MDR Cancer Cell Line B->C B->D B->E H Drug Efflux Assay (e.g., Rhodamine 123) B->H F Cell Viability Assay (e.g., MTT) C->F G Apoptosis Assay (e.g., Annexin V) C->G D->F D->G E->F I Determine IC50 Values F->I J Quantify Apoptosis G->J K Measure Efflux Inhibition H->K UPR_pathway cluster_sensors cluster_downstream cluster_outcomes ER_Stress ER Stress (e.g., induced by Lobophorin) PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s splicing ATF6f ATF6 (cleaved) ATF6->ATF6f Golgi cleavage ATF4 ATF4 eIF2a->ATF4 Translation_Attenuation Global Translation Attenuation eIF2a->Translation_Attenuation Chaperone_Induction Chaperone & ERAD Gene Expression ATF4->Chaperone_Induction Apoptosis Apoptosis (via CHOP) ATF4->Apoptosis XBP1s->Chaperone_Induction ATF6f->Chaperone_Induction

References

A Comparative Analysis of the Antimicrobial Properties of Lobophorin CR-2 and Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the emergence of novel compounds with potent activity against resistant pathogens is of paramount importance. This guide provides a comparative overview of Lobophorin CR-2, a member of the spirotetronate class of natural products, and vancomycin, a glycopeptide antibiotic that has long been a cornerstone in the treatment of serious Gram-positive infections. This comparison aims to objectively assess their antimicrobial profiles based on available experimental data, detailing their mechanisms of action, spectrum of activity, and quantitative measures of efficacy.

Data Presentation: Quantitative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for vancomycin and various lobophorin analogues against key Gram-positive pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Vancomycin Bacterial Strain MIC Range (µg/mL) Reference Strain
Staphylococcus aureus (MSSA)0.5 - 2.0ATCC 29213
Staphylococcus aureus (MRSA)1.0 - 2.0Various Clinical Isolates
Enterococcus faecalis1.0 - 4.0ATCC 29212
Lobophorin Analogues Bacterial Strain MIC (µg/mL) Reference
Lobophorin FStaphylococcus aureus8[1]
Enterococcus faecalis8[1]
Lobophorin KStaphylococcus aureus (MSSA)40 - 80
Lobophorin SPseudomonas syringae pv. tomato15.63
Lobophorin H8Erwinia carotovora3.91
Lobophorin L & MMicrococcus luteus0.0625 - 8
Bacillus thuringiensis0.0625 - 8

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized protocol for assessing antimicrobial susceptibility.

Experimental Workflow: Broth Microdilution Method

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture start->bacterial_culture mcfarland Standardize Inoculum (0.5 McFarland) bacterial_culture->mcfarland inoculation Inoculate Microtiter Plate mcfarland->inoculation serial_dilution Serial Dilution of Antimicrobial serial_dilution->inoculation incubation Incubate (35-37°C, 16-20h) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination end End mic_determination->end

Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (this compound or vancomycin) is prepared and serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at a temperature and duration appropriate for the test organism, typically 35-37°C for 16-20 hours.

  • MIC Determination: Following incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Mechanism of Action

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin exerts its bactericidal effect by targeting a critical step in the synthesis of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan chains. The resulting weakened cell wall leads to increased susceptibility to osmotic lysis and ultimately, cell death.

Vancomycin_Mechanism vancomycin Vancomycin binding Binding vancomycin->binding dala D-Ala-D-Ala Terminus of Peptidoglycan Precursor dala->binding inhibition Inhibition binding->inhibition transglycosylation Transglycosylation (Peptidoglycan Elongation) cell_wall Cell Wall Synthesis transglycosylation->cell_wall transpeptidation Transpeptidation (Peptidoglycan Cross-linking) transpeptidation->cell_wall inhibition->transglycosylation blocks inhibition->transpeptidation blocks lysis Cell Lysis and Death cell_wall->lysis disruption leads to

Mechanism of action of vancomycin.

This compound: A Member of the Spirotetronate Family

The precise mechanism of action for this compound has not been definitively elucidated. However, as a member of the spirotetronate class of antibiotics, its activity is likely to be similar to that of other compounds in this family. Some spirotetronates have been shown to inhibit bacterial DNA-dependent RNA polymerase, a key enzyme involved in transcription. Others are known to interfere with metabolic pathways essential for bacterial survival, such as the biosynthesis of para-aminobenzoic acid (pABA), a precursor for folate synthesis.

Hypothesized Mechanism of Action for Spirotetronates:

Spirotetronate_Mechanism spirotetronate Spirotetronate Antibiotic (e.g., Lobophorin) target Potential Bacterial Target spirotetronate->target rna_polymerase DNA-dependent RNA Polymerase target->rna_polymerase e.g. paba_synthesis pABA Biosynthesis Pathway target->paba_synthesis e.g. transcription Transcription rna_polymerase->transcription inhibition of folate_synthesis Folate Synthesis paba_synthesis->folate_synthesis inhibition of protein_synthesis Protein Synthesis transcription->protein_synthesis leads to decreased bacterial_growth Bacterial Growth and Proliferation folate_synthesis->bacterial_growth disruption of protein_synthesis->bacterial_growth inhibition of

References

A Comparative Transcriptomic Analysis: Lobophorin CR-2 Versus Etoposide in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Lobophorin CR-2, a marine-derived natural product with known cytotoxic activity, and etoposide, a well-established chemotherapeutic agent and known apoptosis inducer. While both compounds exhibit anticancer properties, their impact on the cellular transcriptome reveals distinct mechanisms of action. This analysis is intended to inform researchers on the potential therapeutic applications and underlying molecular pathways of these compounds.

Disclaimer: As of the latest literature review, a comprehensive transcriptomic dataset for this compound is not publicly available. The information presented herein for this compound is based on studies of closely related lobophorin compounds and their observed effects on cellular stress pathways. In contrast, detailed transcriptomic data is available for etoposide, and this guide presents a thorough analysis of its effects on the MCF-7 breast cancer cell line.

Executive Summary

FeatureThis compound (Inferred)Etoposide
Primary Mechanism Induction of Unfolded Protein Response (UPR) and ER Stress-dependent cell death.Inhibition of topoisomerase II, leading to DNA double-strand breaks and p53-mediated apoptosis.
Key Affected Pathways UPR-associated gene expression.DNA damage response, p53 signaling, cell cycle regulation, Ras GTPase activity, RNA binding, cytokine-mediated signaling.
Cell Line Studied Not available for transcriptomic analysis. Cytotoxic effects observed in oral squamous cell carcinoma cell lines.MCF-7 (human breast adenocarcinoma).
Transcriptomic Data Not publicly available.Publicly available (Gu et al., 2018).

Transcriptomic Analysis of Etoposide-Treated MCF-7 Cells

A study by Gu et al. (2018) provides a detailed transcriptomic analysis of MCF-7 cells treated with etoposide. The key findings from this study are summarized below.

Experimental Protocol: RNA Sequencing of Etoposide-Treated MCF-7 Cells

Cell Culture and Treatment: MCF-7 cells were cultured in a suitable medium and treated with 25µM of etoposide or a vehicle control (DMSO) for 2 hours.

RNA Extraction, Library Preparation, and Sequencing: Total RNA was extracted from the treated cells. RNA quality was assessed, and sequencing libraries were prepared. The libraries were then sequenced using a high-throughput sequencing platform.

Data Analysis: The raw sequencing reads were processed to remove low-quality reads and adapters. The clean reads were then aligned to the human reference genome. Gene expression levels were quantified, and differentially expressed genes (DEGs) between the etoposide-treated and control groups were identified using statistical methods. A false discovery rate (FDR) of ≤ 0.001 and a log2 fold change of ≥ 1 were used as thresholds for identifying significant DEGs.

Quantitative Data: Differentially Expressed Genes

Upon treatment with 25µM etoposide for 2 hours, a total of 137 genes were identified as being differentially expressed in MCF-7 cells (FDR ≤ 0.001, log2 ratio ≥ 1). Of these, 96 genes were upregulated, and 41 genes were downregulated[1].

A selection of the top differentially expressed genes is presented in the table below. For a complete list, please refer to the supplementary materials of the original publication.

Table 1: Top Differentially Expressed Genes in MCF-7 Cells Treated with Etoposide

Gene SymbolGene NameLog2 Fold ChangeFDRRegulation
Top Upregulated Genes
RABL6RAB, member RAS oncogene family-like 6> 4.0< 0.001Upregulated
SESN1Sestrin 1> 3.0< 0.001Upregulated
PHLDA3Pleckstrin homology like domain family A member 3> 3.0< 0.001Upregulated
GDF15Growth differentiation factor 15> 2.5< 0.001Upregulated
BTG2BTG anti-proliferation factor 2> 2.5< 0.001Upregulated
Top Downregulated Genes
KRT19Keratin 19< -2.0< 0.001Downregulated
S100A8S100 calcium binding protein A8< -2.0< 0.001Downregulated
ANKRD30AAnkyrin repeat domain 30A< -1.5< 0.001Downregulated
TFF1Trefoil factor 1< -1.5< 0.001Downregulated
AGR2Anterior gradient 2, protein disulphide isomerase family member< -1.5< 0.001Downregulated

Note: The exact fold changes and FDR values should be obtained from the original publication's supplementary data.

Signaling Pathways and Visualizations

Etoposide-Induced Signaling Pathway

Etoposide treatment triggers a cascade of events initiated by DNA damage, leading to the activation of the p53 tumor suppressor protein. Activated p53 then transcriptionally regulates a host of target genes involved in cell cycle arrest, DNA repair, and apoptosis.

Etoposide_Pathway Etoposide Etoposide Topoisomerase_II Topoisomerase II Etoposide->Topoisomerase_II inhibits DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage causes ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (e.g., p21) p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis (e.g., BAX, PUMA) p53->Apoptosis induces

Caption: Etoposide-induced DNA damage and p53-mediated apoptosis pathway.

This compound and the Unfolded Protein Response (Inferred Pathway)

While direct transcriptomic data for this compound is unavailable, studies on related lobophorins suggest they induce the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Chronic ER stress can lead to apoptosis.

Lobophorin_UPR_Pathway Lobophorin This compound (Inferred) ER_Stress ER Stress (Unfolded Proteins) Lobophorin->ER_Stress induces PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 ATF4 ATF4 PERK->ATF4 XBP1s XBP1s IRE1->XBP1s ATF6f ATF6(f) ATF6->ATF6f CHOP CHOP ATF4->CHOP XBP1s->CHOP ATF6f->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Inferred Unfolded Protein Response (UPR) pathway activated by lobophorins.

Experimental Workflow for Transcriptomic Analysis

The general workflow for performing a transcriptomic analysis of cells treated with a compound of interest is depicted below.

Experimental_Workflow Cell_Culture Cell Culture (e.g., MCF-7) Treatment Compound Treatment (e.g., this compound or Etoposide) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG identification) Sequencing->Data_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis Data_Analysis->Pathway_Analysis

Caption: General experimental workflow for transcriptomic analysis.

Conclusion

This guide highlights the distinct transcriptomic signatures of two apoptosis-inducing agents. Etoposide's effects are well-characterized, demonstrating a clear link between DNA damage and the p53-mediated apoptotic pathway. While the precise transcriptomic profile of this compound remains to be elucidated, evidence from related compounds suggests a mechanism centered on the induction of the Unfolded Protein Response. Further research, including comprehensive transcriptomic studies on this compound, is warranted to fully understand its therapeutic potential and to identify novel targets for cancer therapy. The provided experimental protocols and data for etoposide can serve as a valuable reference for such future investigations.

References

A comparative study on the chemical stability of different spirotetronate antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the chemical stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative look at the chemical stability of spirotetronate antibiotics, a promising class of natural products known for their complex structures and potent bioactivities. While direct, publicly available quantitative comparisons are scarce, this document synthesizes known stability characteristics and outlines the rigorous experimental protocols used to assess them.

Spirotetronate antibiotics, such as Abyssomicin C, Chlorothricin, and Kijanimicin, are distinguished by a unique spiro-linked tetronic acid moiety embedded within a macrocycle.[1][2] Their intricate structures, while responsible for their potent antibacterial and antitumor activities, also present challenges in terms of chemical stability, which can impact shelf-life, formulation, and ultimately, therapeutic efficacy.[3]

Comparative Chemical Stability Insights

Forced degradation studies are the cornerstone of evaluating a drug's intrinsic stability.[4][5] These studies expose the API to harsh conditions—acid, base, oxidation, light, and heat—to accelerate decomposition and identify potential degradation pathways.[5][6]

While comprehensive, side-by-side kinetic data for various spirotetronates is not readily found in published literature, notable qualitative stability information has been reported for the abyssomicin family. It has been discovered that Atrop-abyssomicin C is the primary metabolite produced by Verrucosispora maris, and it can convert into its stereoisomer, Abyssomicin C, under mild acidic conditions.[1][7] This suggests that Abyssomicin C may be a conformational artifact of the isolation process rather than the genuine natural product.[7] This acid-mediated interconversion highlights a key stability consideration for this subclass of spirotetronates.[3]

Table 1: Representative Chemical Stability Data for Spirotetronate Antibiotics

The following table illustrates how quantitative stability data from forced degradation studies would be presented. Note: The values presented are for illustrative purposes, as comprehensive, directly comparable experimental data is not publicly available.

AntibioticStress ConditionParameterValueObservations / Products
Abyssomicin C Acidic (e.g., 0.1 M HCl, 50°C)InterconversionN/ARearranges to Atrop-abyssomicin C.[1][7]
Basic (e.g., 0.1 M NaOH, 50°C)t¹/₂ (hours)Data Not Available-
Oxidative (e.g., 3% H₂O₂, 25°C)% Degradation (24h)Data Not Available-
Chlorothricin Acidic (e.g., 0.1 M HCl, 50°C)k (s⁻¹)Data Not AvailablePotential hydrolysis of glycosidic bonds.
Basic (e.g., 0.1 M NaOH, 50°C)t¹/₂ (hours)Data Not AvailablePotential hydrolysis of macrocyclic ester.
Photolytic (ICH Q1B)% DegradationData Not Available-
Kijanimicin Acidic (e.g., 0.1 M HCl, 50°C)t¹/₂ (hours)Data Not AvailablePotential hydrolysis of glycosidic bonds.
Thermal (70°C, solid state)% Degradation (7 days)Data Not Available-

Experimental Protocols: Forced Degradation Studies

To ensure the development of a stable drug product and a robust, stability-indicating analytical method, a systematic forced degradation study is essential.[4][6]

Objective

To identify the degradation pathways and products of a spirotetronate antibiotic under various stress conditions and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[4]

Materials
  • Spirotetronate Antibiotic (e.g., Abyssomicin C)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • pH meter, HPLC system with UV or Mass Spectrometry (MS) detector, photostability chamber, temperature-controlled ovens.

General Procedure
  • Preparation of Stock Solution: Prepare a stock solution of the antibiotic in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a predefined period (e.g., sampling at 2, 4, 8, 24 hours). Neutralize samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at room temperature or slightly elevated temperature, sampling at various time points. Neutralize samples before analysis. The rate of degradation is often higher under basic conditions.[8]

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. Monitor the reaction for up to 24 hours.

    • Thermal Degradation: Expose the solid antibiotic powder and a solution of the antibiotic to dry heat (e.g., 70°C) in a calibrated oven.

    • Photostability: Expose the solid and solution forms of the antibiotic to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Quench the reaction if necessary (e.g., neutralization of acid/base).

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze the sample using a developed stability-indicating HPLC method. The method must be capable of separating the intact drug from all degradation products.[6]

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent drug.

    • Determine the rate constants (k) and half-lives (t¹/₂) for the degradation process where applicable.[9][10]

    • Characterize significant degradation products using techniques like LC-MS/MS to elucidate their structures.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start stock Prepare Antibiotic Stock Solution (1 mg/mL) start->stock acid Acidic (HCl, 60°C) stock->acid Expose to Stress base Basic (NaOH, RT) stock->base Expose to Stress oxidative Oxidative (H₂O₂, RT) stock->oxidative Expose to Stress thermal Thermal (70°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress sampling Withdraw Samples at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis kinetics Determine Degradation % and Kinetics (k, t½) analysis->kinetics end End kinetics->end

Workflow for a typical forced degradation study of an antibiotic.

By following these rigorous protocols, researchers can establish a comprehensive stability profile for novel spirotetronate antibiotics, paving the way for their successful development into next-generation therapeutics.

References

In vitro ADME-Tox profiling of Lobophorin CR-2 in comparison to other lobophorins

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Lobophorin CR-2 with other members of the lobophorin family, supported by available experimental data and detailed methodologies for key in vitro assays.

This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of this compound against other known lobophorins. Due to a scarcity of publicly available, direct comparative studies on the ADME-Tox properties of this compound, this document summarizes the existing cytotoxicity data and presents standardized, detailed protocols for essential in vitro ADME-Tox assays. These protocols serve as a foundational methodology for researchers aiming to conduct comprehensive comparative analyses of this class of compounds.

Data Presentation

Cytotoxicity of Lobophorins Against Various Cancer Cell Lines

While direct comparative ADME-Tox data for this compound is limited, cytotoxicity is the most frequently reported biological activity for the lobophorin class of spirotetronate antibiotics. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various lobophorins against a range of human cancer cell lines. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

LobophorinCancer Cell LineCell Line DescriptionIC50 (µM)
Lobophorin C 7402Human Liver Cancer0.6 µg/mL
Lobophorin D MDA-MB-435Human Breast Cancer-
Lobophorin F MCF-7Human Breast Adenocarcinoma-
NCI-H460Human Non-small Cell Lung Cancer-
SF-268Human Glioma-
Lobophorin K MCF-7Human Breast Adenocarcinoma23.0 ± 8.9
MiaPaca-2Human Pancreatic Carcinoma34.0 ± 85.1
THLE-2Human Immortalized Hepatocyte6.3 ± 8.2
Lobophorin CR-1 -Human Oral CancerGrowth Inhibition Observed
This compound -Human Oral CancerGrowth Inhibition Observed[1][2]
Lobophorin CR-3 -Human Oral CancerGrowth Inhibition Observed

Data for Lobophorin C and D are presented as reported in the source; a direct conversion to µM is not possible without the molecular weight. Data for Lobophorin F indicates observed cytotoxic activity without specific IC50 values provided in the search results.[1][2][3]

Experimental Protocols

To facilitate future comparative studies, detailed protocols for key in vitro ADME-Tox assays are provided below. These standardized methods are essential for generating reliable and reproducible data.

Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Test compound (Lobophorin)

  • Pooled human liver microsomes (HLM) or hepatocytes

  • NADPH regenerating system (for microsomes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Control compounds (e.g., a high clearance and a low clearance compound)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the test compound in phosphate buffer to the final incubation concentration (typically 1 µM).

  • Pre-warm the liver microsome or hepatocyte suspension to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system (for microsomes) or by adding the test compound to the hepatocyte suspension.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample. The half-life (t1/2) and intrinsic clearance (CLint) can be determined from the rate of disappearance of the parent compound.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a common cause of drug-drug interactions.

Materials:

  • Test compound (Lobophorin)

  • Human liver microsomes

  • Specific CYP isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

  • NADPH

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Prepare a range of concentrations of the test compound.

  • Pre-incubate the test compound with human liver microsomes and NADPH at 37°C for a short period.

  • Initiate the reaction by adding a specific CYP isoform substrate at a concentration close to its Km value.

  • Incubate for a specific time at 37°C.

  • Terminate the reaction with a suitable solvent (e.g., cold acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to measure the formation of the specific metabolite of the probe substrate.

  • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity, by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Plasma Protein Binding Assay

Objective: To determine the extent to which a compound binds to plasma proteins, as only the unbound fraction is generally considered pharmacologically active.

Materials:

  • Test compound (Lobophorin)

  • Human plasma

  • Phosphate buffered saline (PBS, pH 7.4)

  • Rapid Equilibrium Dialysis (RED) device or ultrafiltration units

  • LC-MS/MS system

Procedure (using RED device):

  • Prepare a solution of the test compound in human plasma.

  • Add the plasma sample containing the test compound to the sample chamber of the RED device.

  • Add PBS to the buffer chamber of the RED device.

  • Incubate the sealed plate at 37°C on an orbital shaker until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Combine the plasma aliquot with an equal volume of blank PBS and the buffer aliquot with an equal volume of blank plasma to ensure matrix consistency for analysis.

  • Precipitate proteins from all samples using a suitable organic solvent.

  • Analyze the samples by LC-MS/MS to determine the concentration of the test compound in both chambers.

  • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound, which is a key factor in its oral absorption.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound (Lobophorin)

  • Control compounds (e.g., a high permeability and a low permeability marker)

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • To measure apical-to-basolateral (A-to-B) permeability, add the test compound solution in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.

  • To measure basolateral-to-apical (B-to-A) permeability (to assess active efflux), add the test compound to the basolateral chamber and sample from the apical chamber.

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To measure the cytotoxic effect of a compound on a cell line by assessing cell metabolic activity.

Materials:

  • Human cancer cell line(s) of interest

  • Cell culture medium and supplements

  • Test compound (Lobophorin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

ADME_Tox_Workflow cluster_Discovery Early Discovery cluster_ADME_Tox In Vitro ADME-Tox Profiling cluster_Optimization Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (Primary Bioactivity) Compound_Library->HTS Hit_Compounds Hit Compounds HTS->Hit_Compounds Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Hit_Compounds->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Hit_Compounds->CYP_Inhibition Permeability Permeability (e.g., Caco-2) Hit_Compounds->Permeability Plasma_Binding Plasma Protein Binding Hit_Compounds->Plasma_Binding Cytotoxicity Cytotoxicity (e.g., MTT Assay) Hit_Compounds->Cytotoxicity Lead_Candidates Lead Candidates Metabolic_Stability->Lead_Candidates CYP_Inhibition->Lead_Candidates Permeability->Lead_Candidates Plasma_Binding->Lead_Candidates Cytotoxicity->Lead_Candidates In_Vivo_Studies In Vivo PK/PD & Toxicology Lead_Candidates->In_Vivo_Studies Candidate_Selection Clinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A typical workflow for in vitro ADME-Tox profiling in early drug discovery.

Xenobiotic_Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism cluster_Phase3 Phase III Transport Lipophilic_Drug Lipophilic Xenobiotic (Drug) Phase1_Enzymes Oxidation, Reduction, Hydrolysis (e.g., CYP450s) Lipophilic_Drug->Phase1_Enzymes Functionalized_Metabolite More Polar, Functionalized Metabolite Phase1_Enzymes->Functionalized_Metabolite Phase2_Enzymes Conjugation (e.g., UGTs, SULTs, GSTs) Functionalized_Metabolite->Phase2_Enzymes Conjugated_Metabolite Hydrophilic Conjugate Phase2_Enzymes->Conjugated_Metabolite Transporters Efflux Transporters (e.g., P-gp, MRPs) Conjugated_Metabolite->Transporters Excretion Excretion (Urine, Bile) Transporters->Excretion

Caption: The three phases of xenobiotic metabolism for detoxification and excretion.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Lobophorin CR-2

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Lobophorin CR-2 must adhere to stringent disposal procedures due to its cytotoxic nature. As a compound with demonstrated activity against human oral cancer cells, improper disposal can pose significant risks to human health and the environment.[1][2] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is imperative to consult your institution's specific safety guidelines and the compound's Safety Data Sheet (SDS). If an SDS for this compound is not available, general safety protocols for handling potent cytotoxic compounds should be strictly followed.

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against exposure. All personnel handling this compound must wear:

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves are recommended. Change gloves immediately if contamination is suspected.[3]

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric.

  • Eye and Face Protection: Safety goggles or glasses with side shields, and a face shield if there is a risk of splashing.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and the potential for aerosolization.

Handling in a Controlled Environment: All handling of this compound, including preparation of solutions and aliquoting, should be conducted in a designated controlled environment to minimize exposure. This includes:

  • A certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

  • Use of plastic-backed absorbent liners on work surfaces to contain any spills.

Step-by-Step Disposal Procedures

The proper disposal of this compound and any contaminated materials is critical. Cytotoxic waste should never be mixed with general laboratory waste.

  • Segregation at the Source: Immediately segregate all materials that have come into contact with this compound. This includes:

    • Unused or expired this compound.

    • Contaminated labware (e.g., pipette tips, vials, plates).

    • Contaminated PPE (gloves, gowns, etc.).

    • Cleaning materials from spills.

  • Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic/chemotherapy waste symbol.[3][4] These containers should be sealable to prevent leakage or aerosol formation.

  • Liquid Waste:

    • Do not pour liquid waste containing this compound down the drain.[5]

    • Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

    • The container should be compatible with the solvent used to dissolve the this compound.

  • Solid Waste:

    • Place all contaminated solid waste, including sharps, into the designated cytotoxic waste containers.

    • Sharps must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all work surfaces after handling this compound.

    • Use a deactivating agent recommended by your institution's safety office, followed by a cleaning agent.

    • All cleaning materials must be disposed of as cytotoxic waste.

  • Final Disposal:

    • Store sealed cytotoxic waste containers in a secure, designated area away from general traffic until they are collected by a licensed hazardous waste disposal service.

    • Incineration is the generally accepted method for the final disposal of cytotoxic waste.[6]

Quantitative Data Summary
ParameterGuidelineCitation
Glove Standard ASTM D6978 (or equivalent) for handling chemotherapy drugs.[4]
Waste Container Labeling Clearly marked with the universal symbol for cytotoxic hazards.[3][4]
Final Disposal Method Incineration at a licensed hazardous waste facility.[6]
Spill Management Use a dedicated cytotoxic spill kit and follow established institutional procedures.[7]
Experimental Protocols and Methodologies

The safe handling and disposal procedures outlined above are based on established protocols for working with cytotoxic compounds in a laboratory setting. For detailed experimental methodologies involving the use and handling of similar compounds, researchers can refer to consensus recommendations for the safe handling of cytotoxic agents in academic research laboratories.[7] These guidelines provide comprehensive information on risk assessment, storage, transportation, and emergency procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.

Lobophorin_CR2_Disposal_Workflow cluster_handling Handling & Use cluster_waste_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE start->ppe bsc Work in a BSC or CVE ppe->bsc generate_waste Generate Waste bsc->generate_waste liquid_waste Liquid Waste generate_waste->liquid_waste solid_waste Solid Waste generate_waste->solid_waste segregate_liquid Collect in Labeled, Leak-proof Container liquid_waste->segregate_liquid segregate_solid Place in Labeled, Puncture-resistant Container solid_waste->segregate_solid store_waste Store in Designated Secure Area segregate_liquid->store_waste segregate_solid->store_waste collect_waste Collection by Licensed Hazardous Waste Vendor store_waste->collect_waste incinerate Incineration collect_waste->incinerate

This compound Disposal Workflow

References

Essential Safety and Operational Guidance for Handling Lobophorin CR-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Lobophorin CR-2, a spirotetronate polyketide with noted cytotoxic properties against oral cancer cell lines.[1][2][3][4] Given its cytotoxic nature, stringent adherence to safety protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

Due to its cytotoxic potential, all handling of this compound must be conducted in a designated controlled environment, such as a certified biological safety cabinet (BSC) or a powder containment hood. The following PPE is mandatory:

PPE CategoryItemSpecifications
Hand Protection Double GlovingTwo pairs of chemotherapy-grade nitrile gloves. Change outer gloves every 30 minutes or immediately upon contamination.
Body Protection Disposable GownSolid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the outer gloves.
Respiratory Protection N95 Respirator or HigherRequired when handling the powdered form of the compound outside of a containment hood.
Eye Protection Safety Goggles with Side ShieldsMust be worn at all times in the laboratory.
Face Protection Face ShieldTo be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation.

This data is compiled based on general guidelines for handling cytotoxic compounds.

Handling and Operational Plan

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage in a designated receiving area.

  • Transport the compound in a sealed, rigid, and leak-proof secondary container clearly labeled with a cytotoxic warning sticker.[5]

  • Store this compound in a secure, well-ventilated, and restricted-access area, away from incompatible materials.

2.2. Preparation of Solutions:

  • All manipulations, including weighing and dissolution, must be performed within a BSC or a powder containment hood to prevent aerosolization.

  • Use a plastic-backed absorbent pad on the work surface to contain any potential spills.

  • Utilize Luer-lock syringes and closed-system transfer devices (CSTDs) for all liquid transfers to minimize the risk of leaks and spills.

2.3. Spill Management:

  • A spill kit specifically for cytotoxic agents must be readily available in the laboratory.

  • In case of a spill, evacuate the area and alert others.

  • Trained personnel wearing appropriate PPE should manage the cleanup according to established institutional protocols for cytotoxic spills.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

Waste StreamDisposal ContainerProcedure
Solid Waste Puncture-resistant, leak-proof container with a lid, labeled as "Cytotoxic Waste"Includes used gloves, gowns, absorbent pads, and any other contaminated disposable items.
Sharps Puncture-proof sharps container labeled as "Cytotoxic Sharps"Includes needles, syringes, and contaminated glass or plasticware.
Liquid Waste Leak-proof, screw-cap container labeled as "Cytotoxic Liquid Waste"Do not dispose of down the drain.[6][7][8] The first rinse of any container should be collected as chemical waste.[7][9]

Disposal procedures should always comply with local, state, and federal regulations.

Experimental Protocols

4.1. General Cell Culture Assay for Cytotoxicity:

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Stock Solution of this compound in DMSO D 4. Treat Cells with Serial Dilutions of this compound A->D B 2. Culture Oral Cancer Cell Lines C 3. Seed Cells in 96-well Plates B->C C->D E 5. Incubate for 24-72 hours D->E F 6. Perform Cell Viability Assay (e.g., MTT, XTT) E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 Value G->H

General workflow for a cell-based cytotoxicity assay.

4.2. Unfolded Protein Response (UPR) Signaling Pathway:

Lobophorins have been shown to induce the unfolded protein response (UPR), which can lead to apoptosis in cancer cells.[1] The following diagram illustrates a simplified UPR signaling pathway that may be activated by this compound.

UPR_pathway Lobophorin This compound ER_Stress Endoplasmic Reticulum (ER) Stress Lobophorin->ER_Stress PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a P ATF4 ATF4 eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Transcriptional Induction Apoptosis Apoptosis CHOP->Apoptosis

Simplified PERK branch of the UPR pathway leading to apoptosis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.